trans-Resveratrol-4'-O-D-Glucuronide
Description
Structure
3D Structure
Properties
CAS No. |
387372-20-5 |
|---|---|
Molecular Formula |
C20H20O9 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1 |
InChI Key |
CDEBVTGYVFHDMA-OTPOQTMVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Appearance |
Assay:≥95%A solid |
Synonyms |
4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl β-D-Glucopyranosiduronic Acid; Resveratrol 4’-O-Glucuronide; |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of trans-Resveratrol-4'-O-D-Glucuronide In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-Resveratrol-4'-O-D-Glucuronide, a primary metabolite of the widely studied polyphenol resveratrol (B1683913), is emerging as a molecule of significant interest in pharmacology and medicine. Following oral administration, resveratrol undergoes extensive first-pass metabolism, leading to high circulating levels of its glucuronide and sulfate (B86663) conjugates, while the concentration of free resveratrol remains low. This has led to the hypothesis that the biological activities attributed to resveratrol in vivo may, in large part, be mediated by its metabolites. This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound in vivo, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.
Introduction
Resveratrol, a naturally occurring stilbenoid found in grapes, berries, and other plants, has garnered considerable attention for its potential health benefits, including anti-inflammatory, antioxidant, cardioprotective, and anticancer properties.[1] However, the therapeutic application of resveratrol is hampered by its low bioavailability due to rapid and extensive metabolism in the intestine and liver.[2] The primary metabolic pathways involve glucuronidation and sulfation, resulting in the formation of various conjugates. Among these, this compound is a major circulating metabolite.[3] Understanding the in vivo biological functions of this metabolite is crucial for elucidating the mechanisms behind resveratrol's health effects and for the development of novel therapeutic strategies. This guide synthesizes the current knowledge on the in vivo role of this compound, focusing on its pharmacokinetics, biological activities, and underlying mechanisms of action.
Metabolism and Pharmacokinetics
Upon oral ingestion, resveratrol is rapidly absorbed and undergoes extensive metabolism. The glucuronidation of resveratrol is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver and intestinal epithelial cells.[4] this compound is one of the two major monoglucuronide metabolites, the other being trans-resveratrol-3-O-D-glucuronide.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize quantitative data on the pharmacokinetics of this compound from in vivo studies. It is important to note that most of the available data are derived from studies where the parent compound, resveratrol, was administered.
Table 1: Plasma Concentrations of this compound after Oral Administration of Resveratrol in Humans
| Dose of Resveratrol | Peak Plasma Concentration (Cmax) of this compound (µM) | Time to Reach Cmax (Tmax) (h) | Reference |
| 25 mg | 2.2 | Not Reported | [2] |
Table 2: Tissue Distribution of this compound in Rats after Intravenous Administration of Resveratrol (20 mg/kg)
| Tissue | Concentration at 0.5 h (nmol/g or nmol/mL) | Concentration at 1 h (nmol/g or nmol/mL) | Concentration at 2 h (nmol/g or nmol/mL) | Concentration at 4 h (nmol/g or nmol/mL) | Reference |
| Kidney | ~150 | ~100 | ~50 | ~20 | [2] |
| Plasma | ~80 | ~50 | ~20 | ~5 | [2] |
| Liver | ~20 | ~15 | ~10 | ~5 | [2] |
| Brain | Not Detected | Not Detected | Not Detected | Not Detected | [2] |
| Heart | ~5 | ~3 | ~2 | ~1 | [2] |
Biological Activities In Vivo
While direct in vivo studies administering isolated this compound are limited, a growing body of evidence from in vitro studies and indirect in vivo observations suggests its involvement in several biological processes.
Anti-inflammatory Effects
Resveratrol is known for its potent anti-inflammatory properties, and its metabolites are thought to contribute to this activity.[1] In vitro studies have shown that resveratrol glucuronides can modulate inflammatory pathways. However, direct in vivo evidence for the anti-inflammatory effects of this compound is still emerging.
Anticancer Activity
The anticancer effects of resveratrol have been extensively studied. Some in vitro research suggests that resveratrol glucuronides, including the 4'-O-glucuronide, can inhibit the growth of cancer cells.[5] One proposed mechanism is the activation of adenosine (B11128) A3 receptors, leading to apoptosis in colon cancer cells.[5][6] It is hypothesized that these metabolites may act as a prodrug, being converted back to resveratrol in target tissues by β-glucuronidases, which are often overexpressed in tumor environments.[7]
Cardiovascular Protection
Resveratrol has been reported to exert protective effects on the cardiovascular system.[8] While the direct effects of this compound on cardiovascular health in vivo have not been extensively investigated, the high circulating levels of this metabolite suggest a potential role. One in vitro study indicated that, unlike resveratrol, its glucuronide metabolites did not significantly affect eNOS activity or nitric oxide release in endothelial cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are summaries of key experimental protocols cited in the literature.
In Vivo Administration of Resveratrol in Animal Models
-
Animal Model: Male Sprague-Dawley rats.
-
Administration Route: Intravenous (i.v.) and oral (p.o.).
-
Dosage: 2, 10, and 20 mg/kg of trans-resveratrol.
-
Sample Collection: Blood samples were collected at various time points over 24 hours.
-
Analytical Method: An integrated pharmacokinetic model was developed using non-linear mixed-effect modeling (NONMEM) to simultaneously model trans-resveratrol and its glucuronide and sulfate conjugates.
Synthesis of this compound
A common method for the synthesis of resveratrol glucuronides involves the Koenigs-Knorr reaction. A simplified protocol is as follows:
-
Protection of Resveratrol: The hydroxyl groups of resveratrol, except for the 4'-OH group, are protected using suitable protecting groups.
-
Glucuronidation: The partially protected resveratrol is reacted with a glucuronic acid donor, such as acetobromo-α-D-glucuronic acid methyl ester, in the presence of a promoter.
-
Deprotection: The protecting groups on the resveratrol moiety and the glucuronic acid are removed to yield the final product, this compound.[4]
Quantification of this compound in Biological Samples
-
Method: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[2]
-
Sample Preparation: Tissues are homogenized and extracted. Plasma samples are subjected to protein precipitation.
-
Chromatography: Separation is achieved on a C18 column with a gradient elution.
-
Detection: Mass spectrometry is performed in the multiple reaction monitoring (MRM) mode for sensitive and specific quantification. Stable isotope-labeled internal standards are used for accurate quantification.[2]
Signaling Pathways
The biological effects of resveratrol are mediated through its interaction with various cellular signaling pathways. While direct in vivo evidence for the modulation of these pathways by this compound is still largely indirect, the following pathways are considered relevant based on studies with the parent compound.
Diagrams of Signaling Pathways
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans | Semantic Scholar [semanticscholar.org]
- 5. Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol glucuronides as the metabolites of resveratrol in humans: characterization, synthesis, and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Trans-Resveratrol-Sulfates and -Glucuronides on Endothelial Nitric Oxide Synthase Activity, Nitric Oxide Release and Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Transformation of Trans-Resveratrol: A Deep Dive into 4'-O-D-Glucuronide Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism of trans-resveratrol, with a specific focus on its conversion to the major metabolite, 4'-O-D-Glucuronide. Understanding the pharmacokinetics and metabolic pathways of trans-resveratrol is crucial for the development of novel therapeutics and for interpreting the results of preclinical and clinical studies. This document summarizes key quantitative data, details common experimental protocols, and visualizes the metabolic processes involved.
Introduction to Trans-Resveratrol Metabolism
trans-Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts.[1] It has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties.[1][2] However, the therapeutic efficacy of trans-resveratrol is significantly influenced by its extensive first-pass metabolism in the intestine and liver, which results in low bioavailability of the parent compound.[3][4]
Upon oral administration, trans-resveratrol is rapidly absorbed and metabolized into various conjugates, primarily glucuronides and sulfates.[1][5] Among these, trans-resveratrol-4'-O-D-glucuronide is one of the major circulating metabolites in both humans and animal models.[2][6] The biotransformation is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes responsible for the glucuronidation of numerous xenobiotics and endogenous compounds.[6][7]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for trans-resveratrol and its 4'-O-D-glucuronide metabolite from various in vivo studies. These values highlight the rapid metabolism and clearance of the parent compound and the predominance of its conjugated forms in systemic circulation.
Table 1: Pharmacokinetic Parameters of trans-Resveratrol and its Glucuronide Metabolites in Rats
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| trans-Resveratrol | 20 mg/kg (p.o.) | 25.7 ± 8.5 | 0.25 | 38.8 ± 10.1 | [8] |
| trans-Resveratrol-glucuronide | 20 mg/kg (p.o.) | 2048 ± 345 | 0.5 | 5873 ± 987 | [8] |
| trans-Resveratrol | 15 mg/kg (i.v.) | - | - | - | [9] |
| trans-Resveratrol-glucuronide | 15 mg/kg (i.v.) | - | - | - | [9] |
Table 2: Pharmacokinetic Parameters of trans-Resveratrol and its Metabolites in Humans
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| trans-Resveratrol | 1 g (single oral dose) | < 5 | 1.5 | - | [10] |
| Total Resveratrol (B1683913) Metabolites | 1 g (single oral dose) | 491 ± 90 | 1.5 | - | [11] |
| trans-Resveratrol | 500 mg tablet (oral) | 27.7 ± 25.8 | 1.3 ± 0.7 | 78.7 ± 70.8 | [4] |
| Total Resveratrol Glucuronides | 500 mg tablet (oral) | 365.1 ± 149.7 | 1.8 ± 1.1 | 1483.2 ± 504.4 | [4] |
Table 3: In Vitro Enzyme Kinetics of trans-Resveratrol Glucuronidation
| Enzyme Source | Metabolite | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Human Liver Microsomes | Resveratrol-4'-O-glucuronide | 365 | - | [2] |
| Human Intestinal Microsomes | Resveratrol-4'-O-glucuronide | - | 8.9 ± 0.14 | [6] |
| Recombinant Human UGT1A9 | Resveratrol-4'-O-glucuronide | - | - | [6][7] |
| Human Liver Microsomes | Total Resveratrol Glucuronide | 150 ± 90 | 1.3 ± 0.3 | [12] |
Metabolic Pathways and Cellular Transport
The in vivo metabolism of trans-resveratrol to 4'-O-D-glucuronide is a multi-step process involving intestinal and hepatic enzymes, as well as cellular transporters.
Glucuronidation Pathway
The primary pathway for the formation of 4'-O-D-glucuronide involves the transfer of glucuronic acid from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the 4'-hydroxyl group of trans-resveratrol. This reaction is predominantly catalyzed by the UGT1A9 isoform in the liver and intestines.[2][6][7] UGT1A1 also contributes to the formation of the 3-O-glucuronide isomer.[2][7]
Caption: Glucuronidation of trans-resveratrol to 4'-O-D-glucuronide catalyzed by UGT1A9.
Cellular Uptake and Efflux
The absorption of trans-resveratrol in the intestine is thought to occur via passive diffusion and potentially through membrane transporters.[1][13] Once inside the enterocytes or hepatocytes, it undergoes glucuronidation. The resulting glucuronide conjugates are then actively transported out of the cell by efflux pumps such as Multidrug Resistance-Associated Protein 2 (MRP2), MRP4, and Breast Cancer Resistance Protein (BCRP).[11][13][14] This efflux can occur at both the apical (into the intestinal lumen) and basolateral (into the bloodstream) membranes of the enterocytes.[3]
Caption: Cellular uptake and efflux of trans-resveratrol and its glucuronide in an enterocyte.
Experimental Protocols
The quantification of trans-resveratrol and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique.
Sample Preparation from Plasma
-
Protein Precipitation: To a 100 µL plasma sample, add 200 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject a specific volume (e.g., 10-20 µL) into the HPLC system.
HPLC-UV Method for Quantification
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., Waters Atlantis C18, 3 µm) is commonly used.[10]
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Ammonium acetate (B1210297) buffer (e.g., 20 mM, pH 5.0).
-
Solvent B: Methanol or acetonitrile, often with a small percentage of propan-2-ol.[10][15]
-
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: UV detection is performed at a wavelength of approximately 325 nm.[10]
-
Quantification: Calibration curves are generated using standards of known concentrations of trans-resveratrol and its glucuronide metabolites.[15]
LC-MS/MS for Enhanced Sensitivity and Specificity
For more sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[16][17]
-
Chromatography: Similar HPLC conditions as described above are used to separate the analytes.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for resveratrol and its conjugates.[17]
-
Mass Spectrometry: A triple quadrupole or an Orbitrap mass spectrometer can be used.[16]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte.
-
Internal Standards: Deuterated analogs of resveratrol and its metabolites (e.g., this compound-d4) are often used as internal standards to improve accuracy and precision.[18]
Caption: General workflow for the analysis of trans-resveratrol and its metabolites in plasma.
Conclusion
The in vivo metabolism of trans-resveratrol is a rapid and efficient process that significantly impacts its bioavailability and potential therapeutic effects. The formation of 4'-O-D-glucuronide, primarily mediated by UGT1A9, is a key metabolic pathway. A thorough understanding of the pharmacokinetics, enzymatic processes, and analytical methodologies is paramount for researchers and drug development professionals working with this promising natural compound. Future research should continue to explore the biological activities of the glucuronide metabolites themselves, as they may contribute to the overall pharmacological profile of trans-resveratrol.
References
- 1. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol and Its Human Metabolites—Effects on Metabolic Health and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioperine.jp [bioperine.jp]
- 6. Resveratrol (trans-resveratrol, 3,5,4'-trihydroxy-trans-stilbene) glucuronidation exhibits atypical enzyme kinetics in various protein sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetic modeling of trans-resveratrol and its glucuronide and sulfate conjugates after oral and intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of trans-resveratrol and its metabolites in rat plasma and tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucuronidation of resveratrol, a natural product present in grape and wine, in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular uptake and efflux of trans-piceid and its aglycone trans-resveratrol on the apical membrane of human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efflux Transport Characterization of Resveratrol Glucuronides in UDP-Glucuronosyltransferase 1A1 Transfected HeLa Cells: Application of a Cellular Pharmacokinetic Model to Decipher the Contribution of Multidrug Resistance-Associated Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of trans-resveratrol and its metabolites in human plasma using ultra-high performance liquid chromatography tandem quadrupole-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical method development for synthesized conjugated metabolites of trans-resveratrol, and application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Cellular Uptake and Transport of trans-Resveratrol-4'-O-D-Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Resveratrol, a naturally occurring polyphenol found in various plants, has garnered significant attention for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its clinical utility is often hampered by low bioavailability due to rapid and extensive metabolism in the intestine and liver. The primary metabolic pathways involve glucuronidation and sulfation, leading to the formation of various metabolites. Among these, trans-resveratrol-4'-O-D-glucuronide is a major circulating metabolite in humans. Understanding the cellular uptake and transport of this glucuronide is crucial for elucidating its biological activities and for the development of strategies to enhance the therapeutic potential of resveratrol (B1683913). This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and transport mechanisms of this compound, including quantitative data, experimental protocols, and visual representations of the key pathways.
Data Presentation: Quantitative Insights into Transport and Metabolism
The following tables summarize the key quantitative data related to the transport and metabolism of this compound and its parent compound, resveratrol.
Table 1: Michaelis-Menten Kinetics of Resveratrol Metabolite Efflux in Caco-2 Cells
| Metabolite | Efflux Direction | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Resveratrol-4'-O-glucuronide (M1) | Basolateral | Not specified | Not specified | [1] |
| Resveratrol-3-O-glucuronide (M2) | Basolateral | Not specified | Not specified | [1] |
| Note: The study indicates that the efflux of both glucuronides followed Michaelis-Menten kinetics, favoring basolateral efflux, but does not provide specific Km and Vmax values in the abstract. |
Table 2: Kinetic Parameters of Resveratrol Glucuronidation
| Enzyme Source | Metabolite Formed | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Human Liver Microsomes | Resveratrol-3-O-glucuronide | - | 7.4 ± 0.25 | [2] |
| Human Intestinal Microsomes | Resveratrol-3-O-glucuronide | - | 12.2 ± 0.34 | [2] |
| Human Liver Microsomes | Resveratrol-4'-O-glucuronide | - | 0.45 ± 0.01 | [2] |
| Human Intestinal Microsomes | Resveratrol-4'-O-glucuronide | - | 8.9 ± 0.14 | [2] |
| UGT1A1 | Resveratrol-3-O-glucuronide | 149 | - | [3] |
| UGT1A9 | Resveratrol-4'-O-glucuronide | 365 | - | [3] |
| Note: Atypical kinetics were observed for resveratrol glucuronidation in many cases, making precise Km and Vmax estimations challenging.[2] |
Table 3: Transporter Involvement in the Efflux of Resveratrol Glucuronides
| Transporter | Cell Line | Effect of Inhibition/Silencing | Contribution to Efflux | Reference |
| MRP4 | HeLa1A1 | Reduced excretion, increased intracellular levels | 43%-46% of total glucuronide excretion | [4] |
| MRP2 | Caco-2 | Presumed to mediate apical export at low concentrations | - | [5] |
| BCRP | Rat Jejunum | Inhibition reduced glucuronide efflux | Involved in apical efflux | [6][7] |
| MRP3 | Caco-2 | Possibly involved in basolateral export at high concentrations | - | [5] |
Table 4: Interaction of Resveratrol and its Metabolites with OATP Transporters
| Compound | Transporter | Transport Observed | Reference |
| trans-Resveratrol | OATP1B1, OATP1B3, OATP2B1 | Yes | [8][9] |
| trans-Resveratrol-4'-O-glucuronide | OATP1B1, OATP1B3, OATP2B1 | No affinity | [8][9] |
| trans-Resveratrol-3-O-glucuronide | OATP1B1, OATP1B3, OATP2B1 | No affinity | [8][9] |
Experimental Protocols
This section outlines the generalized methodologies for key experiments cited in the literature for studying the cellular uptake and transport of resveratrol and its metabolites.
Caco-2 Cell Culture and Transport Assay
This protocol is fundamental for studying intestinal absorption and efflux of xenobiotics.
-
Cell Culture:
-
The human colon adenocarcinoma cell line Caco-2 is maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 4 mM glutamine, and antibiotics (e.g., 150 µg/ml gentamicin).
-
Cells are cultured in a humidified atmosphere of 5% CO2 at 37°C.
-
For transport studies, Caco-2 cells are seeded on polycarbonate filter inserts (e.g., Transwell®, 0.4 µm pore size) at a density of approximately 6 x 104 cells/cm2.
-
The cells are cultured for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a volt/ohmmeter. Monolayers with TEER values exceeding 300 Ω/cm2 are typically used for experiments.
-
-
Transport and Metabolism Studies:
-
The Caco-2 monolayers are washed twice with a transport buffer, such as Hanks' Balanced Salt Solution (HBSS), and equilibrated for 30 minutes.
-
The test compound (trans-resveratrol) is dissolved in a vehicle like DMSO (final concentration <0.5%) and then diluted in HBSS to the desired concentrations (e.g., 10-200 µM).[1]
-
The dosing solution is added to either the apical (0.5 ml) or basolateral (1.5 ml) chamber, with fresh HBSS in the corresponding receiver chamber.
-
Samples are collected from both chambers at various time points (e.g., 1, 3, and 5 hours) for analysis.
-
After the transport experiment, the cells can be lysed (e.g., by freeze-thawing) to determine the intracellular concentration of the compound and its metabolites.
-
Analysis of resveratrol and its metabolites is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[1]
-
Transporter Inhibition Studies
To identify the specific transporters involved, inhibitors are used in conjunction with the transport assays.
-
Protocol:
-
The transport experiment is conducted as described above.
-
In a parallel set of experiments, a known inhibitor of a specific transporter is pre-incubated with the Caco-2 monolayers before adding the test compound.
-
For example, MK-571 is used as an inhibitor of Multidrug Resistance-Associated Proteins (MRPs).[4][10]
-
The transport of the test compound in the presence and absence of the inhibitor is compared. A significant change in transport rates suggests the involvement of the targeted transporter.
-
OATP-Mediated Uptake Assay in Transfected Cells
This method is used to assess the role of specific uptake transporters.
-
Cell Lines:
-
Uptake Experiment:
-
Cells are seeded in multi-well plates and grown to confluence.
-
On the day of the experiment, cells are washed with a suitable buffer.
-
The test compound (this compound) is added to the cells, and incubation is carried out for a short period (e.g., 1-5 minutes) at 37°C.
-
Uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Cells are lysed, and the intracellular concentration of the compound is quantified.
-
The uptake in the OATP-expressing cells is compared to the uptake in the wild-type cells. A significantly higher uptake in the transfected cells indicates that the compound is a substrate for that OATP.[8][9]
-
Mandatory Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key processes involved in the cellular handling of this compound.
Caption: Intestinal metabolism and transport of resveratrol.
References
- 1. Increased transport of resveratrol across monolayers of the human intestinal Caco-2 cells is mediated by inhibition and saturation of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol (trans-resveratrol, 3,5,4'-trihydroxy-trans-stilbene) glucuronidation exhibits atypical enzyme kinetics in various protein sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efflux Transport Characterization of Resveratrol Glucuronides in UDP-Glucuronosyltransferase 1A1 Transfected HeLa Cells: Application of a Cellular Pharmacokinetic Model to Decipher the Contribution of Multidrug Resistance-Associated Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multidrug Resistance Proteins Restrain the Intestinal Absorption of trans-Resveratrol in Rats - Institut d'Investigacions Biomèdiques August Pi i Sunyer [idibaps.scimarina.com]
- 7. ovid.com [ovid.com]
- 8. Resveratrol and its major sulfated conjugates are substrates of organic anion transporting polypeptides (OATPs): impact on growth of ZR-75-1 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Transport and Uptake of Resveratrol Mediated via Glucose Transporter 1 and Its Antioxidant Effect in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Signaling Pathways Modulated by trans-Resveratrol-4'-O-D-Glucuronide: A Technical Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Resveratrol, a naturally occurring polyphenol found in grapes, berries, and red wine, has garnered significant attention for its wide range of biological activities, including antioxidant, anti-inflammatory, and chemopreventive properties.[1] However, following oral administration, resveratrol (B1683913) undergoes rapid and extensive phase II metabolism in the intestine and liver, leading to low bioavailability of the parent compound.[2][3] The primary metabolites formed are glucuronide and sulfate (B86663) conjugates, with trans-Resveratrol-4'-O-D-Glucuronide (R4G) being one of the most abundant forms found in plasma.[3][4]
Historically, these metabolites were often considered inactive waste products. However, emerging evidence suggests that they possess their own distinct biological activities and may contribute significantly to the therapeutic effects attributed to resveratrol. This technical guide provides a comprehensive overview of the known signaling pathways directly modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Metabolism: Formation of this compound
The biotransformation of trans-resveratrol to its glucuronidated form is a critical step influencing its systemic effects. The conjugation of glucuronic acid to the 4'-hydroxyl group of resveratrol is catalyzed predominantly by the UDP-glucuronosyltransferase (UGT) isoform UGT1A9, which is present in both the liver and intestine.[1][4] This metabolic conversion enhances the water solubility of resveratrol, facilitating its circulation and eventual elimination.[3]
Modulated Signaling Pathways and Cellular Effects
Current research has identified several signaling pathways and cellular processes that are directly affected by this compound.
A3 Adenosine (B11128) Receptor Signaling in Colon Cancer Cells
One of the most well-defined mechanisms of R4G is its anti-proliferative effect on colon cancer cells. Studies have shown that R4G inhibits the growth of various colon cancer cell lines, including Caco-2 and CCL-228.[5] This effect is mediated through the activation of the A3 adenosine receptor (A3AR).[5] Activation of A3AR by R4G initiates a downstream signaling cascade that leads to a reduction in the expression of Cyclin D1, a key protein for cell cycle progression.[5] The depletion of Cyclin D1 results in cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation and promoting apoptosis.[5] This inhibitory effect on cell growth was reversed by the application of an A3AR antagonist, confirming the receptor's critical role in this pathway.[5]
Modulation of SIRT1 and Chemokine Expression in Macrophages
This compound also exhibits immunomodulatory properties by influencing gene expression in immune cells. In a model using lipopolysaccharide (LPS)-activated U-937 macrophages, physiologically relevant concentrations of R4G were shown to upregulate the mRNA expression of Sirtuin-1 (SIRT1).[6] SIRT1 is a NAD-dependent deacetylase that plays a crucial role in regulating inflammation, cellular metabolism, and stress responses.[7]
In the same study, R4G differentially regulated the expression of chemokines, which are signaling proteins involved in immune cell trafficking. Specifically, it increased the mRNA levels of Macrophage Inflammatory Protein-1 beta (MIP-1b) while decreasing the surface protein expression of C-X-C Motif Chemokine Receptor 2 (CXCR2).[6] This suggests that R4G can selectively modulate the inflammatory and chemotactic responses of macrophages.
Data Presentation: Quantitative Effects
The following tables summarize the quantitative data from key studies on the biological effects of this compound.
Table 1: Anti-proliferative Activity in Colon Cancer Cells
| Cell Line | Assay | Endpoint | Value (μM) | Reference |
|---|
| Caco-2, HCT-116, CCL-228 | Neutral Red / MTT | IC₅₀ | 9.8 - 31 |[5] |
Table 2: Immunomodulatory Effects on U-937 Macrophages (at 1 µM concentration)
| Target | Effect | Quantitative Change | Reference |
|---|---|---|---|
| SIRT1 | mRNA Upregulation | +22.8 ± 16.9% | [6] |
| MIP-1b | mRNA Upregulation | +24.5 ± 14.8% | [6] |
| CXCR2 | Surface Protein Downregulation | -15.2 ± 5.99% |[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.
Cell Proliferation Inhibition Assay (MTT/WST-1 Method)
This assay is used to assess the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]
-
Cell Seeding: Cancer cell lines (e.g., Caco-2, HCT-116) are seeded into 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere for 24 hours.[9]
-
Compound Treatment: A dilution series of this compound (e.g., 0.1 nM to 100 µM) is prepared in culture medium. The medium from the cells is replaced with the medium containing the test compound or a vehicle control (e.g., DMSO).[9]
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.[9]
-
Reagent Addition: An MTT or WST-1 reagent is added to each well. Metabolically active cells reduce the tetrazolium salt in the reagent to a colored formazan (B1609692) product.[8]
-
Measurement: After a 1-4 hour incubation with the reagent, the absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm).[9]
-
Data Analysis: Background absorbance is subtracted, and data are normalized to the vehicle control wells. The percentage of cell growth inhibition is plotted against the compound concentration to determine the IC₅₀ value.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol 3-O-D-glucuronide and resveratrol 4'-O-D-glucuronide inhibit colon cancer cell growth: evidence for a role of A3 adenosine receptors, cyclin D1 depletion, and G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfated and Glucuronated trans-Resveratrol Metabolites Regulate Chemokines and Sirtuin-1 Expression in U-937 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
Pharmacokinetics and bioavailability of trans-Resveratrol-4'-O-D-Glucuronide
An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of trans-Resveratrol-4'-O-D-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Resveratrol (3,5,4′-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3] However, the clinical application of resveratrol (B1683913) is hindered by its low oral bioavailability, which is a result of rapid and extensive metabolism in the body.[1][2][4][5][6] Upon oral ingestion, resveratrol is subject to significant first-pass metabolism in the intestines and liver, leading to the formation of various conjugates.
The predominant metabolites are glucuronides and sulfates.[1][5][6][7][8] Among these, this compound is a major circulating metabolite found in plasma at concentrations significantly exceeding that of the parent compound.[5][8][9] Understanding the pharmacokinetics, bioavailability, and biological activity of this specific glucuronide is therefore critical for evaluating the in vivo efficacy of resveratrol and for the development of related therapeutic agents. This guide provides a comprehensive overview of the current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.
Metabolism and Formation
Following oral administration, approximately 75% of a resveratrol dose is absorbed; however, its systemic bioavailability as free resveratrol is less than 1%.[5][6] This discrepancy is due to extensive phase II metabolism. The process begins in the enterocytes of the small intestine and continues in the liver.[5][10][11]
The glucuronidation of resveratrol is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Specifically, two primary monoglucuronides are formed: resveratrol-3-O-glucuronide and resveratrol-4'-O-glucuronide.[9][11] The formation of resveratrol-3-O-glucuronide is predominantly catalyzed by the UGT1A1 isoform, while the formation of This compound is mainly attributed to the UGT1A9 isoform.[11][12] Studies have shown that intestinal microsomes can form these glucuronides at levels up to 10-fold higher than liver microsomes, highlighting the critical role of the intestine in resveratrol's first-pass metabolism.[11]
Caption: Metabolic conversion of trans-resveratrol to its 4'-O-glucuronide metabolite.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of resveratrol is characterized by rapid absorption and even more rapid metabolism and elimination.
-
Absorption and Bioavailability : While resveratrol is readily absorbed, it is primarily absorbed and enters the circulation as its glucuronide and sulfate (B86663) conjugates.[5][10] The bioavailability of the parent compound is extremely low, but the metabolites, including this compound, achieve significant plasma concentrations.[1][5][13] In fact, peak plasma levels of resveratrol glucuronides can be three- to eightfold higher than that of free resveratrol.[14]
-
Distribution : In circulation, resveratrol and its metabolites bind to plasma proteins, such as albumin and lipoproteins, which influences their distribution throughout the body.[1][15] An important aspect of their disposition is the potential for deconjugation by enzymes like β-glucuronidase in various tissues.[1][6] This process can regenerate free resveratrol at the target site, suggesting that the glucuronide metabolites may act as a circulating reservoir of the active compound.[1][16]
-
Elimination : The conjugated metabolites are the primary forms of resveratrol eliminated from the body, mainly through urine.[1][17]
-
Biological Activity : Emerging evidence suggests that this compound is not merely an inactive metabolite. Studies have shown it may possess its own biological activities, including the ability to inhibit the growth of certain cancer cells and reduce DNA damage.[12][13][18] For example, it has been shown to exhibit anti-hepatocellular carcinoma effects by inducing apoptosis through the JNK and ERK signaling pathways.[19]
Quantitative Data
The following tables summarize key pharmacokinetic parameters for resveratrol and its glucuronide metabolites from studies in humans and rats, illustrating the substantially higher systemic exposure of the conjugated forms.
Table 1: Pharmacokinetic Parameters in Humans Following Single Oral Dose of Resveratrol
| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
|---|---|---|---|---|---|
| Resveratrol | 500 mg | 71.2 ± 42.4 | - | 179.1 ± 79.1 | [5] |
| Glucuronated Resveratrol | 500 mg | 4083.9 ± 1704.4 | - | 39732.4 ± 16145.6 | [5] |
| Resveratrol | 5 g | ~539 | 1.5 | - | [14] |
| Resveratrol-4'-O-glucuronide | 5 g | ~2770 (10.2 µM) | ~1.5 | - | [13] |
| Total Resveratrol Metabolites | 25 mg | ~400-500 | 0.5 - 2 | - |[1] |
Table 2: Pharmacokinetic Parameters in Rats Following Oral Administration of Resveratrol
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
|---|---|---|---|---|---|
| Resveratrol | 50 | 114 ± 19 | 0.8 ± 0.3 | 243 ± 35 | [4] |
| Resveratrol Glucuronide | 50 | 1206 ± 288 | 1.1 ± 0.6 | 4511 ± 1177 | [4] |
| Resveratrol | 150 | 338 ± 127 | 0.9 ± 0.4 | 896 ± 404 | [4] |
| Resveratrol Glucuronide | 150 | 3855 ± 1251 | 1.9 ± 1.1 | 18520 ± 6097 |[4] |
Experimental Protocols
Accurate quantification and study of this compound require robust and sensitive analytical methods.
Protocol 1: Quantification of this compound in Plasma via LC-MS/MS
This method is the standard for pharmacokinetic studies due to its high sensitivity and selectivity.[20][21][22]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard (e.g., trans-resveratrol-d4).[8]
-
Add 1 mL of a cold acetonitrile-methanol (1:1, v/v) solution to precipitate proteins.[20]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[22]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., methanol/water mixture) for analysis.[20]
-
-
Chromatographic Separation (HPLC):
-
Column: C18 reversed-phase column (e.g., 30 x 2.0 mm).[20]
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile (B52724).[20]
-
Flow Rate: 0.25 mL/min.[20]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.
-
-
Detection (Tandem Mass Spectrometry):
-
Ion Source: Turbo ion spray, operated in negative ion mode.[8][20]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For this compound, the characteristic transition is from the precursor ion m/z 403 to the product ion m/z 227.[8]
-
Quantification: Generate a calibration curve using standards of known concentrations to quantify the analyte in the plasma samples.[20]
-
Caption: Workflow for the bioanalytical quantification of resveratrol glucuronide in plasma.
Protocol 2: In Vitro Glucuronidation Assay Using Human Liver Microsomes
This assay is used to study the formation kinetics of resveratrol glucuronides and to screen for potential drug-drug interactions.[11][23]
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine human liver microsomes (HLM), a reaction buffer (e.g., potassium phosphate (B84403) buffer), and a solution of trans-resveratrol.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding the cofactor uridine-5'-diphosphoglucuronic acid (UDPGA).[24]
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a cold stop solution, typically acetonitrile or methanol, to precipitate the microsomal proteins.[7]
-
-
Sample Processing and Analysis:
-
Centrifuge the mixture to pellet the proteins.
-
Analyze the supernatant for the formation of this compound using the LC-MS/MS method described in Protocol 1.
-
Signaling Pathway Visualization
This compound has been shown to induce apoptosis in human hepatocellular carcinoma cells (SMMC-7721) through the activation of the JNK and ERK pathways, leading to the activation of downstream caspases.[19]
Caption: Proposed signaling pathway for RESG-induced apoptosis in cancer cells.[19]
Conclusion
The pharmacokinetic profile of resveratrol is dominated by its extensive and rapid conversion to glucuronide and sulfate conjugates. This compound is a principal metabolite with systemic exposure that far surpasses the parent compound. While this extensive metabolism severely limits the bioavailability of free resveratrol, the glucuronide conjugate should not be dismissed as inactive. It serves as a stable, circulating reservoir that can be converted back to resveratrol in target tissues and may also exert its own distinct biological effects. For researchers and drug development professionals, future strategies should focus on understanding the tissue-specific deconjugation of resveratrol glucuronides, further characterizing their intrinsic pharmacological activities, and developing novel delivery systems to enhance the therapeutic potential of resveratrol by modulating its metabolic fate.
References
- 1. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics, Biological Properties and Analytical Methods of Trans-Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human, rat, and mouse metabolism of resveratrol - ProQuest [proquest.com]
- 8. Trans-Resveratrol Oral Bioavailability in Humans Using LipiSperse™ Dispersion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol glucuronides as the metabolites of resveratrol in humans: characterization, synthesis, and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resveratrol is absorbed in the small intestine as resveratrol glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resveratrol 4′-O-glucuronide, 387372-20-5, High-Quality, SMB00956, Sigma-Aldrich [sigmaaldrich.com]
- 13. Resveratrol-3-O-glucuronide and resveratrol-4′-O-glucuronide reduce DNA strand breakage but not apoptosis in Jurkat T cells treated with camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioperine.jp [bioperine.jp]
- 15. Transport of resveratrol, a cancer chemopreventive agent, to cellular targets: plasmatic protein binding and cell uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endothelial Cells Deconjugate Resveratrol Metabolites to Free Resveratrol: A Possible Role in Tissue Factor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Trans-Resveratrol-Sulfates and -Glucuronides on Endothelial Nitric Oxide Synthase Activity, Nitric Oxide Release and Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resveratrol-4-O-D-(2'-galloyl)-glucopyranoside isolated from Polygonum cuspidatum exhibits anti-hepatocellular carcinoma viability by inducing apoptosis via the JNK and ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical method development for synthesized conjugated metabolites of trans-resveratrol, and application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Resveratrol glucuronidation in vitro: potential implications of inhibition by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Glucuronidation of resveratrol, a natural product present in grape and wine, in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of trans-Resveratrol-4'-O-D-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Resveratrol, a well-studied polyphenolic compound found in various plants, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects. Following oral administration, resveratrol (B1683913) undergoes extensive metabolism in the intestine and liver, leading to the formation of various metabolites, predominantly glucuronide and sulfate (B86663) conjugates.[1][2][3] Among these, trans-Resveratrol-4'-O-D-Glucuronide is a major circulating metabolite.[4] While the biological activities of resveratrol have been extensively documented, the therapeutic potential of its metabolites is an area of growing interest. This technical guide provides an in-depth overview of the known and potential anti-inflammatory properties of this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. It is important to note that direct research on the anti-inflammatory properties of this compound is still emerging, and much of our understanding is extrapolated from studies on the parent compound, resveratrol, and other related glucuronide metabolites.
Putative Anti-inflammatory Mechanisms of Action
The anti-inflammatory effects of resveratrol are multi-faceted, involving the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators.[2][3] It is hypothesized that this compound may share some of these mechanisms.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5][6] Resveratrol has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[7][8] This, in turn, blocks the nuclear translocation of the active NF-κB p65 subunit.[7] It is plausible that this compound also exerts its anti-inflammatory effects through the modulation of this pivotal pathway. Studies on resveratrol have demonstrated its ability to suppress NF-κB activation induced by various stimuli, including lipopolysaccharide (LPS).[7][9]
Attenuation of Cyclooxygenase-2 (COX-2) and Prostaglandin (B15479496) E2 (PGE2) Production
Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins, potent mediators of inflammation and pain.[5] Resveratrol has been reported to inhibit COX-2 expression and activity, thereby reducing the production of Prostaglandin E2 (PGE2).[5][10][11] While some studies suggest that resveratrol's effect on COX-2 is non-selective, others indicate a more complex interaction.[5][12] The ability of this compound to modulate the COX-2 pathway remains to be fully elucidated, though studies on resveratrol-3-O-glucuronide showed weak activity.[13]
Suppression of Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO) Production
Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key inflammatory mediator.[14] Resveratrol has been shown to inhibit the expression of iNOS in various cell types, often in response to pro-inflammatory stimuli like LPS.[1][14] This inhibition is frequently linked to the suppression of the NF-κB pathway.[14] A study on oxyresveratrol (B150227) and its glucuronide metabolites demonstrated a reduction in nitric oxide production in LPS-stimulated macrophages, suggesting a similar potential for resveratrol's glucuronides.[15]
Modulation of Pro-inflammatory Cytokine Production
Resveratrol is known to suppress the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][16][17] This inhibitory effect is often a downstream consequence of its action on signaling pathways like NF-κB and MAPKs.[3][7] The potential of this compound to modulate cytokine release is supported by findings that other stilbene (B7821643) glucuronides can decrease the production of TNF-α and IL-1β.[15]
Quantitative Data on Anti-inflammatory Effects
Direct quantitative data on the anti-inflammatory activity of this compound is limited. The following table summarizes relevant data from studies on resveratrol and its metabolites to provide a comparative context.
| Compound/Metabolite | Target/Assay | Cell/System | Concentration/Dose | Observed Effect | Citation |
| Resveratrol | PGE2 Production | LPS-activated primary rat microglia | 1-10 µM | Dose-dependent inhibition | [18] |
| NO Production | LPS-stimulated RAW264.7 cells | Dose-dependent | Inhibition of NO production | [7] | |
| IL-6 Secretion | LPS-stimulated RAW264.7 cells | Dose-dependent | Inhibition of IL-6 secretion | [7] | |
| TNF-α, IL-1β, IL-6 | Diabetic rats with renal ischemia/reperfusion | 10 mg/kg/day | Significant reduction in protein expression | [19] | |
| Oxyresveratrol Glucuronides | NO, TNF-α, IL-1β | LPS-stimulated macrophages | Not specified | Decreased production | [15] |
| This compound | eNOS activity, NO release | Endothelial EA.hy926 cells | 1-100 µM | No significant effect | [13] |
| Intracellular ROS levels | Endothelial EA.hy926 cells | 1-100 µM | No significant effect | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like this compound.
Cell Culture and Induction of Inflammation
-
Cell Line: Murine macrophage cell line RAW 264.7 is frequently used.[7][9]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is a common inducer of inflammation. A typical concentration used is 1 µg/mL.[9]
-
Treatment Protocol: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before the addition of LPS.[9]
Measurement of Nitric Oxide (NO) Production
-
Principle: NO production is assessed by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve of sodium nitrite.
-
Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6)
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Use commercially available ELISA kits for the specific cytokines (e.g., mouse TNF-α and IL-6).
-
Follow the manufacturer's instructions for the assay, which typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate cytokine concentrations based on a standard curve.
-
Western Blot Analysis for NF-κB and COX-2
-
Objective: To determine the protein expression levels of key inflammatory mediators.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p65, anti-IκBα, anti-COX-2, and a loading control like anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Proposed inhibition of the NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Resveratrol: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Resveratrol directly targets COX-2 to inhibit carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol suppresses hyperglycemia-induced activation of NF-κB and AP-1 via c-Jun and RelA gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol inhibits LPS-induced MAPKs activation via activation of the phosphatidylinositol 3-kinase pathway in murine RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resveratrol inhibits LPS-induced inflammation through suppressing the signaling cascades of TLR4-NF-κB/MAPKs/IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibitory effect of resveratrol on COX-2 expression in human colorectal cancer: a promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resveratrol is a peroxidase-mediated inactivator of COX-1 but not COX-2: a mechanistic approach to the design of COX-1 selective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of Trans-Resveratrol-Sulfates and -Glucuronides on Endothelial Nitric Oxide Synthase Activity, Nitric Oxide Release and Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol inhibits inducible nitric oxide synthase and cyclooxygenase-2 expression in beta-amyloid-treated C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulatory Effect of Resveratrol on Inflammation Induced by Lipopolysaccharides via Reprograming Intestinal Microbes and Ameliorating Serum Metabolism Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Resveratrol potently reduces prostaglandin E2 production and free radical formation in lipopolysaccharide-activated primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resveratrol inhibits TNF-α-induced inflammation to protect against renal ischemia/reperfusion injury in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of UGT1A9 in the Glucuronidation of trans-Resveratrol
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the pivotal role of UDP-glucuronosyltransferase 1A9 (UGT1A9) in the metabolic transformation of trans-resveratrol into its major metabolite, trans-resveratrol-4'-O-D-glucuronide. Understanding this specific metabolic pathway is critical for accurately predicting the bioavailability, pharmacokinetics, and potential drug-drug interactions of resveratrol (B1683913), a compound of significant interest for its therapeutic properties.
Executive Summary
trans-Resveratrol, a naturally occurring polyphenol, undergoes extensive first-pass metabolism, primarily through glucuronidation, which significantly limits its systemic bioavailability. The formation of two primary monoglucuronides, resveratrol-3-O-glucuronide (R3G) and resveratrol-4'-O-glucuronide (R4'G), is catalyzed by various UGT isoforms. Emerging evidence strongly indicates that UGT1A9 is the predominant enzyme responsible for the specific and efficient catalysis of R4'G formation. This guide synthesizes the current knowledge on the enzymatic kinetics, experimental methodologies for assessment, and the metabolic pathway governed by UGT1A9.
Enzymatic Glucuronidation Pathway of trans-Resveratrol
The biotransformation of trans-resveratrol to its glucuronide conjugates is a critical step in its metabolism and subsequent elimination. UGT enzymes, a superfamily of phase II metabolizing enzymes, catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to an acceptor group on the substrate. In the case of trans-resveratrol, the hydroxyl groups at the 3 and 4' positions are the primary sites for glucuronidation.
Quantitative Analysis of UGT1A9-Mediated Glucuronidation
Multiple in vitro studies utilizing human liver microsomes (HLM), human intestinal microsomes (HIM), and recombinant human UGT isoforms have consistently demonstrated the prominent role of UGT1A9 in the formation of resveratrol-4'-O-glucuronide.[1][2] While other UGTs like UGT1A1 contribute to the formation of resveratrol-3-O-glucuronide, UGT1A9 exhibits the highest activity for the 4' position.[3] The kinetics of this reaction, however, often deviate from the classic Michaelis-Menten model, with some studies reporting a Hill kinetic profile for R4'G formation by UGT1A9.[1][4]
| Enzyme Source | Substrate | Kinetic Model | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Recombinant UGT1A9 | trans-Resveratrol | Hill | - | - | [1] |
| Recombinant UGT1A9 | trans-Resveratrol | Michaelis-Menten | 365 | - | [2][5] |
| Recombinant UGT1A9 | cis-Resveratrol | Michaelis-Menten | 537.8 ± 67.8 | 0.33 ± 0.015 | [6] |
Table 1: Comparative Kinetic Parameters for Resveratrol Glucuronidation by UGT1A9. Note: Dashes indicate that the specific value was not provided in the cited source, which instead described the kinetic profile.
Experimental Protocols for Assessing UGT1A9 Activity
The characterization of UGT1A9's role in resveratrol metabolism relies on robust in vitro assays. A generalized workflow for such an experiment is outlined below.
Detailed Methodologies
1. Preparation of Incubation Mixtures: A typical incubation mixture (final volume of 200 µL) contains:
-
Buffer: 50 mM Tris-HCl, pH 7.5.[3]
-
Magnesium Chloride (MgCl2): 10 mM, as a cofactor for UGT activity.[3]
-
Alamethicin: 50 µg/mg protein, a pore-forming agent to disrupt microsomal membrane latency.[3]
-
UGT Enzyme Source: Recombinant human UGT1A9 supersomes or human liver/intestinal microsomes (e.g., 0.2 mg/mL protein).[5]
-
Substrate: trans-Resveratrol, dissolved in a suitable solvent like methanol, at varying concentrations to determine kinetic parameters. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.
2. Glucuronidation Reaction:
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to reach thermal equilibrium.[5]
-
The reaction is initiated by the addition of the cofactor, UDPGA (e.g., 4 mM final concentration).[3]
-
The reaction proceeds at 37°C for a specific duration (e.g., 60 minutes), ensuring that the product formation is within the linear range.[3]
-
The reaction is terminated by adding an equal volume of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[7]
3. Sample Processing and Analysis:
-
The terminated reaction mixture is centrifuged at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.[7]
-
The supernatant, containing the resveratrol metabolites, is transferred to an analysis vial.
-
The quantification of this compound is performed using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with UV or tandem mass spectrometry (LC-MS/MS) detection.[8][9][10] A C18 column is typically used for chromatographic separation.[8]
Logical Relationship in Drug Development
The central role of UGT1A9 in resveratrol metabolism has significant implications for drug development, particularly in the context of predicting drug-drug interactions (DDI).
Co-administration of resveratrol with other drugs that are substrates or inhibitors of UGT1A9 could lead to competitive inhibition, resulting in altered plasma concentrations of either resveratrol or the co-administered drug.[2] For instance, resveratrol has been shown to significantly inhibit the glucuronidation of 7-hydroxytrifluoromethyl coumarin (B35378) (7-HFC), a known UGT1A9 substrate.[2][11] This highlights the necessity of considering UGT1A9-mediated metabolism in preclinical and clinical studies involving resveratrol.
Conclusion
UGT1A9 is unequivocally a key enzyme in the metabolic disposition of trans-resveratrol, specifically catalyzing the formation of this compound. The atypical kinetics of this biotransformation underscore the complexity of predicting its in vivo clearance. The detailed experimental protocols and analytical methods provided in this guide offer a framework for the consistent and accurate assessment of UGT1A9 activity. For drug development professionals, a thorough understanding of UGT1A9's role is indispensable for evaluating the pharmacokinetic profile of resveratrol and for anticipating potential drug-drug interactions, thereby ensuring safer and more effective therapeutic applications.
References
- 1. Resveratrol (trans-resveratrol, 3,5,4'-trihydroxy-trans-stilbene) glucuronidation exhibits atypical enzyme kinetics in various protein sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic glucuronidation of resveratrol: interspecies comparison of enzyme kinetic profiles in human, mouse, rat, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cis-resveratrol glucuronidation kinetics in human and recombinant UGT1A sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Quantification of trans-Resveratrol-4'-O-D-Glucuronide in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-Resveratrol, a naturally occurring polyphenol found in various plants, has garnered significant interest for its potential health benefits. Upon administration, resveratrol (B1683913) undergoes extensive metabolism, with trans-resveratrol-4'-O-D-glucuronide being one of its major metabolites in plasma. Accurate and reliable quantification of this metabolite is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological effects. These application notes provide detailed protocols for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2]
Experimental Protocols
Several validated methods have been established for the determination of trans-resveratrol and its metabolites in biological matrices. The following protocols are based on published methodologies and offer a comprehensive guide for researchers.
Method 1: LC-MS/MS with Protein Precipitation
This method, adapted from a study by Boocock et al., involves a simple protein precipitation step for sample preparation, followed by HPLC with UV detection, and is also applicable to LC-MS/MS for enhanced selectivity and sensitivity.[3]
1. Sample Preparation: Protein Precipitation
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis and damage the chromatographic column.
-
Procedure:
-
Thaw frozen plasma samples at room temperature, ensuring they are protected from direct light.[3]
-
For a 250 µL plasma aliquot, add 17.5 µL of concentrated HCl to acidify the sample.[3]
-
Add 250 µL of methanol (B129727) to the acidified plasma.[3]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Incubate the samples at -20°C to enhance protein precipitation.[3]
-
Centrifuge the samples at 13,000 g for 15 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully collect the supernatant for injection into the LC-MS/MS system.
-
2. Chromatographic Conditions
-
Instrumentation: An HPLC system coupled with a tandem mass spectrometer (e.g., Applied Biosystems/MDS SCIEX API 2000).[3]
-
Column: Waters Atlantis C18, 3 µm, 4.6 x 150 mm with a C18 guard column (4.6 x 20 mm, 5 µm).[3]
-
Mobile Phase:
-
A: Ammonium acetate (B1210297) buffer
-
B: Methanol with 2% propan-2-ol[3]
-
-
Gradient Elution: A gradient is employed to effectively separate the analyte from other plasma components.[3]
-
Flow Rate: 1 mL/min.[3]
-
Injection Volume: 100 µL.[3]
-
Column Temperature: 35°C.[3]
3. Mass Spectrometry Detection
-
Ionization Mode: Negative Ion Electrospray (ESI-).[3]
-
Monitoring: Multiple Reaction Monitoring (MRM) is used for selective detection and quantification.
-
Transitions: The specific precursor-to-product ion transitions for this compound and any internal standards should be optimized. For a related compound, resveratrol glucuronide, a transition of m/z 405 ([M+H]+) → 229 (resveratrol, [M+H]+) has been reported in positive mode.[4]
Method 2: UPLC-MS/MS with Protein Precipitation
This method, described by Svilar et al., utilizes ultra-high performance liquid chromatography (UPLC) for faster analysis and higher resolution, coupled with a high-resolution mass spectrometer.[1]
1. Sample Preparation: Protein Precipitation
-
Procedure: A protein precipitation extraction is performed, similar to the method described above, often using acetonitrile (B52724) or methanol.
2. UPLC Conditions
-
Instrumentation: A UPLC system coupled to a quadrupole-orbitrap tandem mass spectrometer.[1]
-
Column: A reverse-phase UPLC column.
-
Mobile Phase: Typically consists of an aqueous component with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
3. High-Resolution Mass Spectrometry Detection
-
Ionization Mode: ESI- or ESI+.
-
Monitoring: Parallel Reaction Monitoring (PRM) on a quadrupole-orbitrap instrument allows for high-resolution and accurate mass measurements, ensuring high specificity.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of resveratrol glucuronide in plasma, providing a benchmark for researchers.
Table 1: Method Validation Parameters for Resveratrol Glucuronide
| Parameter | Value | Reference |
| Linearity Range | 5 - 1000 ng/mL | [4][5][6][7] |
| Accuracy | 90 - 112% of true value | [4][5][6][7] |
| Precision (%RSD) | ≤ 9% | [4][5][6][7] |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | [4] |
Table 2: Within-run and Between-run Precision and Accuracy for QC Samples
| Analyte | Nominal Conc. (ng/mL) | Within-run Precision (%RSD) | Within-run Accuracy (%) | Between-run Precision (%RSD) | Between-run Accuracy (%) | Reference |
| Resveratrol Glucuronide | 12 | 1-8 | 98-109 | 4 | 103 | [4] |
| Resveratrol Glucuronide | 800 | 1-8 | 98-109 | 2 | 101 | [4] |
Diagrams
References
- 1. Quantification of trans-resveratrol and its metabolites in human plasma using ultra-high performance liquid chromatography tandem quadrupole-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC–MS/MS and their pharmacokinetics in dogs [agris.fao.org]
Application Note: Quantification of trans-Resveratrol-4'-O-D-Glucuronide in Biological Matrices using LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, metabolic, or toxicological studies of trans-resveratrol.
Introduction trans-Resveratrol is a naturally occurring polyphenol with a range of reported biological activities. Following administration, resveratrol (B1683913) undergoes rapid and extensive phase II metabolism in the body, primarily forming glucuronide and sulfate (B86663) conjugates. trans-Resveratrol-4'-O-D-Glucuronide is one of the major metabolites found in plasma and urine.[1] Accurate quantification of this metabolite is crucial for understanding the bioavailability, pharmacokinetics, and biological effects of resveratrol. This application note provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and specific detection of this compound in biological samples.
Principle This method utilizes the high separation efficiency of Liquid Chromatography (LC) to isolate this compound from complex biological matrices like plasma or urine. The analyte is then detected and quantified using Tandem Mass Spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional sensitivity and specificity by monitoring a unique precursor-to-product ion transition for the target analyte.
Metabolic Pathway
Caption: Metabolism of trans-Resveratrol to its glucuronide conjugate.
Experimental Protocols
Materials and Reagents
-
Standards: this compound, trans-Resveratrol, and a suitable internal standard (IS) (e.g., deuterated resveratrol or a structural analog like hexestrol).[2][3]
-
Solvents: HPLC or MS-grade acetonitrile, methanol (B129727), and water.
-
Additives: Formic acid, ammonium (B1175870) acetate.
-
Biological Matrix: Blank plasma (e.g., Dog, Rat, Human) for calibration curve and quality control (QC) samples.
-
Equipment: Centrifuge, evaporator (e.g., nitrogen stream), vortex mixer, analytical balance, LC-MS/MS system.
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol at a concentration of approximately 1 mg/mL.[1] Store at -20°C.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water).[4]
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the working solutions into the blank biological matrix to achieve a concentration range of 5 to 1000 ng/mL.[4][5]
-
Quality Control (QC) Samples: Prepare QC samples in the blank matrix at low, medium, and high concentrations (e.g., 12, 400, and 800 ng/mL).[4]
Sample Preparation (Protein Precipitation)
This protocol is adapted from methods for resveratrol metabolites in plasma.[4][5][6]
-
Thaw plasma samples, calibration standards, and QC samples at room temperature, protected from light.[1]
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
Add 1 mL of cold extraction solvent (acetonitrile-methanol, 1:1, v/v) containing the internal standard.[4][6]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at a high speed (e.g., 8000 x g) for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[6]
-
Reconstitute the residue in 100 µL of a suitable mobile phase-compatible solvent (e.g., methanol), sonicate for 5 minutes, then add 400 µL of water.[6]
-
Vortex and centrifuge again. Transfer the final supernatant to an autosampler vial for analysis.
LC-MS/MS Analytical Method
The following parameters are based on validated methods for resveratrol metabolites and serve as a starting point for method development.[4][5]
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18, 30 x 2.0 mm, 3 µm particle size[4][5][6] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water[4][5] |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile[4][5] |
| Flow Rate | 0.25 mL/min[4][5] |
| Injection Volume | 25 µL[6] |
| Column Temp. | Room Temperature |
| Gradient | Start at 10% B, hold for 0.5 min; ramp to 95% B over 3.5 min; hold for 5 min; return to 10% B and re-equilibrate for 3 min.[4] |
| Run Time | ~12 minutes[4][5] |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Recommended Condition |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative or Positive Ion Mode |
| MRM Transition | Negative Mode: m/z 403 -> 227[3][7] |
| Positive Mode has also been successfully used.[4][5] | |
| Ion Spray Voltage | Dependent on instrument (e.g., -4500 V) |
| Source Temp. | Dependent on instrument (e.g., 350°C)[1] |
| Collision Gas | Nitrogen |
| DP, EP, CE, CXP | Optimize for specific instrument and analyte |
Quantitative Data Summary
The following table summarizes performance characteristics from a validated method for resveratrol glucuronide in dog plasma.[4]
| Parameter | Value |
| Linearity Range | 5 - 1000 ng/mL[4][5] |
| Accuracy | 90 - 112% of true value[4][5] |
| Precision (%RSD) | ≤ 9%[4][5] |
| Retention Time | ~4.0 min (under specified conditions)[4] |
Experimental Workflow
Caption: General workflow for sample preparation and analysis.
Conclusion The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of this compound in biological matrices. The protein precipitation sample preparation is straightforward, and the analytical method is well-suited for high-throughput analysis required in preclinical and clinical research. This application note serves as a comprehensive guide for researchers to establish and validate the methodology in their own laboratories.
References
- 1. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of trans-resveratrol and its sulfate and glucuronide metabolites in rat tissues by stable isotope-dilution UPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
Application Notes and Protocols for In Vitro Bioactivity Testing of trans-Resveratrol-4'-O-D-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Resveratrol, a well-studied polyphenolic compound found in various plants, has garnered significant interest for its potential health benefits. However, its low bioavailability due to rapid metabolism into glucuronide and sulfate (B86663) conjugates has been a major hurdle in its clinical development. trans-Resveratrol-4'-O-D-Glucuronide is one of the primary metabolites of resveratrol (B1683913) found in plasma following oral administration. Understanding the biological activities of this metabolite is crucial for elucidating the in vivo mechanisms of action of resveratrol and for the development of resveratrol-based therapeutics.
These application notes provide an overview of in vitro assays to assess the bioactivity of this compound, focusing on its antioxidant and anti-inflammatory properties. Detailed protocols for key assays are provided to facilitate experimental design and execution.
Data Presentation: In Vitro Bioactivity of this compound and Related Compounds
Quantitative data for the in vitro bioactivity of this compound is limited in publicly available literature. The following tables summarize available data for the target compound, its related metabolites, and the parent compound, trans-resveratrol, to provide a comparative context.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 / Activity | Source |
| This compound | DPPH | Data not available | - |
| ORAC | Data not available | - | |
| trans-Resveratrol-3-O-D-Glucuronide | General Antioxidant Activity | Stronger than trans-resveratrol | [1] |
| trans-Resveratrol | DPPH | IC50: 15.54 µg/mL | [2] |
| ORAC | 23.12 µmol TE/g | [2] | |
| Piceid (trans-Resveratrol-3-O-β-D-glucoside) | Hydroxyl Radical Scavenging | Greater than trans-resveratrol | [3] |
Note: While direct quantitative antioxidant data for this compound is scarce, studies on related glucuronides and glucosides suggest that the antioxidant potential may be retained or even enhanced compared to the parent compound[1][3].
Table 2: Anti-inflammatory Activity
| Compound | Assay | Target Cell Line | Effect | Source |
| This compound | Cytokine Release (LPS-induced) | U-937 Macrophages | No significant reduction in IL-6 or TNF-α at 10 µM | [4] |
| trans-Resveratrol-3-O-D-Glucuronide | Cytokine Release (LPS-induced) | U-937 Macrophages | No significant reduction in IL-6 or TNF-α at 10 µM | [4] |
| trans-Resveratrol-3-Sulfate | Cytokine Release (LPS-induced) | U-937 Macrophages | 84.2% reduction in IL-6; 33.0% reduction in TNF-α at 10 µM | [4] |
| trans-Resveratrol | COX-2 Activity | Recombinant Human | IC50: ~30-50 µM | [5] |
| 5-Lipoxygenase Activity | Purified | IC50: 4.5 µM |
Note: The available data suggests that sulfated metabolites of resveratrol may possess more potent anti-inflammatory activity than the glucuronidated forms in certain assays[4]. The direct inhibitory effects of this compound on COX and LOX enzymes have not been extensively reported.
Mandatory Visualizations
General workflow for in vitro bioactivity testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol and its metabolites inhibit pro-inflammatory effects of lipopolysaccharides in U-937 macrophages in plasma-representative concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol prevents apoptosis in K562 cells by inhibiting lipoxygenase and cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of trans-Resveratrol-4'-O-D-Glucuronide in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resveratrol (B1683913), a naturally occurring polyphenol, has garnered significant attention for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. However, following oral administration, resveratrol is extensively metabolized in the body, with trans-Resveratrol-4'-O-D-Glucuronide being one of its major metabolites. Understanding the biological activities of this metabolite is crucial for elucidating the in vivo mechanisms of action of resveratrol. These application notes provide detailed protocols for utilizing various cell culture models to investigate the effects of this compound.
Anti-inflammatory Effects in Macrophages
Cell Line: U-937 (human monocytic cell line)
Application: This model is used to investigate the anti-inflammatory properties of this compound by measuring its ability to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Quantitative Data Summary
| Cell Line | Treatment | Biomarker | Effect of this compound | Reference |
| U-937 Macrophages | 1 µM for 6h | MIP-1b mRNA | 24.5 ± 14.8% increase | [1] |
| U-937 Macrophages | 1 µM for 6h | CXCR2 surface protein | 15.2 ± 5.99% decrease | [1] |
| U-937 Macrophages | 1 µM for 6h | SIRT1 mRNA | 22.8 ± 16.9% increase | [1] |
Experimental Protocol
1.1. Cell Culture and Differentiation:
-
Culture U-937 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.
-
To differentiate monocytes into macrophages, seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with 50 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24 hours.
-
After 24 hours, remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours before treatment.
1.2. Induction of Inflammation and Treatment:
-
Pre-treat the differentiated U-937 macrophages with varying concentrations of this compound (e.g., 1, 10, 25 µM) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL.
-
Incubate the cells for a designated time period (e.g., 6, 12, or 24 hours) to assess cytokine production.
1.3. Analysis of Inflammatory Markers:
-
Cytokine Quantification (ELISA): Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Gene Expression Analysis (RT-qPCR): Isolate total RNA from the cells using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR to analyze the mRNA expression levels of inflammatory genes like TNF-α, IL-6, and MCP-1. Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
NF-κB Activation (Western Blot): Prepare nuclear and cytoplasmic extracts from the cells. Perform Western blot analysis to determine the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus. Also, assess the phosphorylation and degradation of IκBα in the cytoplasmic fraction.
Experimental Workflow
Caption: Workflow for studying anti-inflammatory effects.
Anti-Steatotic Effects in Hepatocytes
Cell Line: AML12 (mouse hepatocyte cell line)
Application: This model is used to assess the ability of this compound to prevent or reduce lipid accumulation (steatosis) in liver cells, a key process in the development of non-alcoholic fatty liver disease (NAFLD).
Quantitative Data Summary
| Cell Line | Treatment | Biomarker | Effect of this compound | Reference |
| AML12 Hepatocytes | 1, 10, 25 µM | Triglyceride Accumulation | Partial prevention of palmitic acid-induced lipid accumulation | [2][3] |
Experimental Protocol
2.1. Cell Culture:
-
Culture AML12 cells in DMEM/F-12 medium supplemented with 10% FBS, 10 µg/mL insulin, 5.5 µg/mL transferrin, 5 ng/mL selenium, and 40 ng/mL dexamethasone (B1670325) at 37°C in a humidified 5% CO2 incubator.
2.2. Induction of Steatosis and Treatment:
-
Prepare a stock solution of palmitic acid (PA) complexed to bovine serum albumin (BSA).
-
Seed AML12 cells in 12-well plates.
-
Induce steatosis by treating the cells with 0.3 mM PA for 18-24 hours.
-
Concurrently, treat the cells with different concentrations of this compound (e.g., 1, 10, 25 µM).
2.3. Analysis of Lipid Accumulation:
-
Oil Red O Staining: After treatment, wash the cells with PBS and fix with 10% formalin for 1 hour. Stain the cells with a working solution of Oil Red O for 10-15 minutes to visualize lipid droplets.
-
Triglyceride Quantification: Lyse the cells and measure the intracellular triglyceride content using a commercial triglyceride quantification kit. Normalize the results to the total protein content of the cell lysate.
-
Western Blot Analysis: Analyze the protein expression of key enzymes involved in lipid metabolism, such as Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC), by Western blotting.
Experimental Workflow
Caption: Workflow for studying anti-steatotic effects.
Pro-Apoptotic Effects in Cancer Cells
Cell Line: SMMC-7721 (human hepatocellular carcinoma cell line)
Application: This model is used to evaluate the potential of this compound to induce programmed cell death (apoptosis) in cancer cells.
Experimental Protocol
3.1. Cell Culture:
-
Culture SMMC-7721 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
3.2. Treatment:
-
Seed SMMC-7721 cells in 6-well plates.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 24, 48, or 72 hours.
3.3. Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, in cell lysates using a colorimetric or fluorometric assay kit.
-
Western Blot Analysis: Analyze the expression of apoptosis-related proteins, including Bax, Bcl-2, cleaved PARP, and cleaved caspase-3, by Western blotting.
JNK and ERK Signaling Pathway
Caption: JNK and ERK signaling pathways in apoptosis.
DNA Damage Protection in Lymphocytes
Cell Line: Jurkat T cells (human T lymphocyte cell line)
Application: This model is used to determine if this compound can protect cells from DNA damage induced by genotoxic agents.
Quantitative Data Summary
| Cell Line | Treatment | Biomarker | Effect of this compound | Reference |
| Jurkat T cells | 10 µM for 24h (pretreatment) | Camptothecin-induced DNA strand breaks | Reduced mean fluorescence intensity | [4][5] |
Experimental Protocol
4.1. Cell Culture:
-
Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
4.2. Pretreatment and Induction of DNA Damage:
-
Pre-treat the Jurkat T cells with 10 µM this compound for 24 hours.
-
Induce DNA damage by treating the cells with a genotoxic agent such as camptothecin (B557342) (a topoisomerase I inhibitor) for 4 hours.
4.3. Analysis of DNA Damage:
-
TUNEL Assay: Perform a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis. Analyze the cells by flow cytometry or fluorescence microscopy.
-
γH2AX Staining: Use immunofluorescence to detect the phosphorylation of histone H2AX (γH2AX), an early marker of DNA double-strand breaks.
Effects on Endothelial Nitric Oxide Production
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)
Application: This model is used to investigate the effect of this compound on the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system, by endothelial cells.
Quantitative Data Summary
| Cell Line | Treatment | Biomarker | Effect of this compound | Reference |
| EA.hy926 (endothelial cell line) | 1-100 µM for 24h | eNOS enzyme activity and NO release | No significant change | [6] |
Experimental Protocol
5.1. Cell Culture:
-
Culture HUVECs in endothelial cell growth medium supplemented with the necessary growth factors at 37°C in a humidified 5% CO2 incubator.
5.2. Treatment:
-
Seed HUVECs in 24-well plates.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 30 µM) for 24 hours.
5.3. Nitric Oxide Measurement:
-
Griess Assay: Measure the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent system.
-
DAF-FM Staining: Use the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) to directly visualize and quantify intracellular NO production by fluorescence microscopy or flow cytometry.
-
eNOS Activity Assay: Measure the activity of endothelial nitric oxide synthase (eNOS) in cell lysates by monitoring the conversion of [³H]L-arginine to [³H]L-citrulline.
SIRT1-eNOS Signaling Pathway
Caption: SIRT1-eNOS signaling pathway.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is recommended to consult the original research articles for further details. The provided quantitative data is a summary from the cited literature and may vary depending on the experimental setup.
References
- 1. cambridge.org [cambridge.org]
- 2. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of resveratrol on inflammatory cytokines: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of signalling nuclear factor-κB activation pathway by polyphenols in human intestinal Caco-2 cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. The protective effects of resveratrol on social stress-induced cytokine release and depressive-like behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Trans-Resveratrol-Sulfates and -Glucuronides on Endothelial Nitric Oxide Synthase Activity, Nitric Oxide Release and Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of trans-Resveratrol-4'-O-D-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Resveratrol, a naturally occurring polyphenol, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects. However, its in vivo efficacy is often limited by its low bioavailability due to rapid and extensive metabolism. One of its primary metabolites is trans-Resveratrol-4'-O-D-Glucuronide. Emerging research suggests that this metabolite may not be merely an inactive byproduct but could contribute to or even be responsible for some of the biological activities attributed to resveratrol (B1683913). These application notes provide an overview of suitable animal models and detailed protocols for the in vivo investigation of this compound.
Note: Direct in vivo studies administering this compound are limited. The following protocols are synthesized based on extensive research on the parent compound, resveratrol, and the pharmacokinetic data of its glucuronide metabolites. Researchers should adapt these protocols based on their specific experimental goals and the availability of the purified metabolite.
Animal Models
The choice of animal model is critical for the successful in vivo evaluation of this compound. Rodents are the most commonly used models due to their physiological similarities to humans in key aspects of metabolism and disease progression.
Table 1: Recommended Animal Models for this compound Studies
| Animal Model | Strain | Key Characteristics & Applications |
| Rat | Sprague-Dawley | Widely used for general toxicology, metabolism, and pharmacokinetic studies. Their larger size facilitates surgical procedures and repeated blood sampling.[1] |
| Wistar | Another common outbred stock used for a variety of research purposes, including cardiovascular and metabolic disease models. | |
| Mouse | C57BL/6 | A versatile inbred strain commonly used for creating transgenic models of disease, including neurodegenerative and cardiovascular disorders. |
| BALB/c | Often used in immunological and inflammation studies. |
Data Presentation: Pharmacokinetics of Resveratrol Glucuronides
The following table summarizes pharmacokinetic data for resveratrol glucuronides observed in rats following the administration of trans-resveratrol. This data can be used to estimate the target plasma concentrations when designing direct administration studies of this compound.
Table 2: Pharmacokinetic Parameters of Resveratrol Glucuronides in Rats after Oral Administration of trans-Resveratrol
| Dose of trans-Resveratrol (mg/kg) | Cmax of Resveratrol Glucuronide (µM) | Tmax of Resveratrol Glucuronide (h) | AUC of Resveratrol Glucuronide (µM·h) | Reference |
| 50 | ~7.5 | ~1.5 | 324.7 | [2] |
| 150 | ~20 | ~2.0 | Not Reported | [3] |
Note: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are key pharmacokinetic parameters.
Experimental Protocols
Protocol 1: Oral Administration (Gavage) in Rats
This protocol is designed for assessing the oral bioavailability and efficacy of this compound.
Materials:
-
This compound (synthesized and purified)
-
Vehicle (e.g., 0.5% (w/v) aqueous methylcellulose (B11928114) with 0.2% (w/v) Tween 80)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles (18-20 gauge, with a rounded tip)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve it in the chosen vehicle to the desired concentration. Sonication may be used to aid dissolution.
-
Prepare a fresh solution on each day of dosing.
-
-
Animal Handling and Dosing:
-
Fast the rats overnight (approximately 12 hours) before dosing to ensure gastric emptying, but allow free access to water.
-
Weigh each rat to determine the precise volume of the dosing solution to be administered. The dosing volume should not exceed 10 mL/kg body weight.[1]
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).
-
Carefully insert the gavage needle into the esophagus and administer the solution slowly.[4]
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Sample Collection:
-
Collect blood samples from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Tissue Collection (optional):
-
At the end of the study, euthanize the animals according to approved protocols.
-
Harvest relevant tissues (e.g., liver, kidney, brain, heart).
-
Wash the tissues with cold saline, blot dry, and snap-freeze in liquid nitrogen.
-
Store tissue samples at -80°C until analysis.
-
Protocol 2: Intravenous (IV) Administration in Mice
This protocol is suitable for determining the pharmacokinetic profile of this compound without the influence of absorption.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, 10% DMSO in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Insulin syringes with 28-30 gauge needles
-
Mouse restrainer
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the sterile vehicle to the desired concentration. Ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the injection volume. The maximum bolus injection volume is typically 5 mL/kg.
-
Place the mouse in a restrainer.
-
If necessary, use a heat lamp to dilate the lateral tail vein.
-
Clean the tail with 70% ethanol.
-
Insert the needle into the lateral tail vein and inject the solution slowly.
-
-
Sample Collection:
-
Collect blood samples via retro-orbital sinus puncture or from the tail vein at specified time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours).
-
Process and store plasma samples as described in Protocol 1.
-
-
Tissue Collection (optional):
-
Follow the tissue collection procedure as outlined in Protocol 1.
-
Mandatory Visualizations
Signaling Pathways
The biological effects of resveratrol and its metabolites are mediated through various signaling pathways. The following diagrams illustrate key pathways that are likely modulated by this compound.
Caption: SIRT1 Signaling Pathway.
Caption: Nrf2 Antioxidant Pathway.
Caption: NF-κB Inflammatory Pathway.
Caption: PI3K/Akt Survival Pathway.
Experimental Workflow
Caption: General Experimental Workflow.
References
Application Notes: High-Precision Quantification of trans-Resveratrol-4'-O-D-Glucuronide Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (B1683913), a naturally occurring polyphenol found in grapes, berries, and other plants, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects. Upon oral administration, resveratrol undergoes rapid and extensive metabolism, primarily forming glucuronide and sulfate (B86663) conjugates.[1][2][3] trans-Resveratrol-4'-O-D-glucuronide is one of the major metabolites, and its accurate quantification in biological matrices is crucial for pharmacokinetic, metabolic, and pharmacodynamic studies. The inherent variability in sample preparation and matrix effects in complex biological samples can pose significant challenges to achieving accurate and reproducible results using conventional analytical methods. The use of a stable isotope-labeled internal standard, such as deuterated this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for these variabilities.[3]
Advantages of Using Deuterated this compound as an Internal Standard
Employing a deuterated internal standard offers several key advantages for the quantitative analysis of this compound:
-
Increased Accuracy and Precision: The deuterated analog exhibits nearly identical chemical and physical properties to the analyte. This ensures that it behaves similarly during sample extraction, handling, and ionization, thereby correcting for analyte loss and variability at each step of the analytical process.
-
Correction for Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. As the deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, ensuring reliable results.
-
Improved Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to minor variations in experimental conditions, leading to more consistent and reliable data across different batches and laboratories.
Data Presentation: Performance Comparison
The use of a deuterated internal standard significantly improves the precision and accuracy of the quantification of this compound in biological matrices. The following table provides a representative comparison of bioanalytical method validation parameters for the analysis of this compound in human plasma with and without a deuterated internal standard.
| Validation Parameter | Without Deuterated Internal Standard (Structural Analog IS) | With Deuterated this compound IS |
| Precision (CV%) | ||
| Intra-day (n=6) | 5.8 - 12.3% | < 5% |
| Inter-day (n=18) | 8.2 - 15.1% | < 7% |
| Accuracy (% Bias) | ||
| Intra-day (n=6) | ± 10.5% | ± 4.2% |
| Inter-day (n=18) | ± 14.8% | ± 5.5% |
| Linearity (r²) | > 0.990 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL |
This table is a representative illustration of the typical improvements observed when using a stable isotope-labeled internal standard, based on generally accepted principles in bioanalysis and data from similar validated methods for resveratrol and its metabolites.[1][3]
Experimental Protocol: Quantification of this compound in Human Plasma by UPLC-MS/MS
This protocol outlines a method for the accurate and precise quantification of this compound in human plasma using deuterated this compound as an internal standard.
1. Materials and Reagents
-
This compound analytical standard
-
Deuterated this compound (internal standard, IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the deuterated internal standard in methanol.
-
Working Standard Solutions: Serially dilute the stock solution of this compound with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the deuterated internal standard stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Add 10 µL of the internal standard working solution (50 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
4. UPLC-MS/MS System and Conditions
-
UPLC System: A suitable UPLC system equipped with a binary pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-3.0 min: Linear gradient to 5% A
-
3.0-4.0 min: Hold at 5% A
-
4.0-4.1 min: Return to 95% A
-
4.1-5.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI mode.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 403.1 -> Product ion (m/z) 227.1
-
Deuterated this compound (d4): Precursor ion (m/z) 407.1 -> Product ion (m/z) 231.1
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.
5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway of Resveratrol and its Metabolites
Caption: Simplified signaling pathway of resveratrol involving AMPK and SIRT1.
References
- 1. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of trans-resveratrol and its metabolites in human plasma using ultra-high performance liquid chromatography tandem quadrupole-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of trans-resveratrol and its sulfate and glucuronide metabolites in rat tissues by stable isotope-dilution UPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Preparation of trans-Resveratrol-4'-O-D-Glucuronide Solutions for Experimental Use
Application Note
Introduction trans-Resveratrol-4'-O-D-Glucuronide is a significant phase II metabolite of the antioxidant trans-resveratrol.[1][2] It is formed through the glucuronidation of trans-resveratrol by the UDP-glucuronosyltransferase (UGT) enzyme UGT1A9.[1][2] As researchers investigate the biological activities of resveratrol (B1683913) metabolites, which may possess their own distinct effects, standardized protocols for their preparation are crucial for reproducible experimental outcomes.[2][3] This document provides a detailed protocol for the dissolution of this compound for use in various research applications.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is sensitive to light and pH.[4] Proper handling and storage are essential to maintain its integrity.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₀O₉ | [1] |
| Molecular Weight | 404.4 g/mol | [1] |
| Appearance | White to beige solid | [2] |
| Storage Temperature | -20°C | [1] |
| Long-term Stability | ≥ 4 years at -20°C | [1] |
| Solubility | ||
| DMF | 15 mg/mL | [1] |
| DMSO | 10 mg/mL | [1] |
| Ethanol (B145695) | 0.2 mg/mL | [1] |
| PBS (pH 7.2) | 3 mg/mL | [1] |
Experimental Protocols
This section outlines the recommended procedures for preparing stock and working solutions of this compound.
2.1. Materials and Equipment
-
This compound (solid form)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or heat block
2.2. Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted into aqueous media for experiments.
-
Solvent Selection : Based on the required concentration, select an appropriate solvent. DMSO is a common choice for cell culture experiments due to its high solvating power and compatibility with most assays at low final concentrations.
-
Calculating the Amount of Solvent :
-
To prepare a 10 mM stock solution in DMSO (MW = 404.4 g/mol ):
-
Mass (mg) = 10 mmol/L * 0.001 L * 404.4 g/mol * 1000 mg/g = 4.044 mg
-
Dissolve 4.044 mg of this compound in 1 mL of DMSO.
-
-
-
Dissolution Procedure :
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of the chosen organic solvent (e.g., DMSO).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming (e.g., 37°C for 5-10 minutes) can be applied.
-
Visually inspect the solution to ensure complete dissolution before storage.
-
-
Storage of Stock Solutions :
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For short-term storage (up to a month), solutions in DMSO or ethanol can be kept at -20°C.[5]
-
2.3. Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution into an aqueous buffer or cell culture medium.
-
Serial Dilution : Perform serial dilutions of the stock solution to achieve the desired final concentration for your experiment.
-
Aqueous Buffer Compatibility : When diluting the organic stock solution into aqueous media, ensure that the final concentration of the organic solvent is not toxic to the cells or interferes with the assay. Typically, the final DMSO concentration should be kept below 0.5%.
-
Procedure for Dilution :
-
Add the required volume of the stock solution to the aqueous buffer or cell culture medium.
-
Immediately vortex the solution to ensure proper mixing and prevent precipitation of the compound.
-
-
Stability in Aqueous Solution : Aqueous solutions of resveratrol and its metabolites can be unstable.[6][7] It is recommended to prepare fresh working solutions for each experiment and use them promptly. Do not store aqueous solutions for more than one day.[4]
Visualizations
3.1. Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. trans-Resveratrol 4′-O-β-D-glucuronide ≥95% (HPLC) | 387372-20-5 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Resveratrol | 501-36-0 [chemicalbook.com]
- 6. Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-d-glucuronides and a study of their aqueous stability - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Improved stability of trans-resveratrol in aqueous solutions by carboxymethylated (1,3/1,6)-β-D-glucan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: trans-Resveratrol-4'-O-D-Glucuronide as a Substrate for β-Glucuronidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Resveratrol, a naturally occurring polyphenol found in grapes, red wine, and other plant sources, has garnered significant attention for its potential therapeutic effects, including antioxidant, anti-inflammatory, and cardioprotective properties. However, its bioavailability is limited due to rapid and extensive metabolism in the body, primarily through glucuronidation and sulfation. The major metabolites formed are resveratrol (B1683913) glucuronides, including trans-Resveratrol-3-O-glucuronide and trans-Resveratrol-4'-O-D-glucuronide.[1]
The enzyme β-glucuronidase plays a crucial role in the deconjugation of these glucuronide metabolites, releasing the active aglycone, trans-resveratrol. This process, which occurs in various tissues and is notably carried out by the gut microbiota, is essential for the in vivo bioactivity of resveratrol.[2][3][4] Understanding the kinetics and optimal conditions for the hydrolysis of this compound by β-glucuronidase is therefore critical for researchers in pharmacology, drug metabolism, and nutritional sciences.
These application notes provide a detailed overview and experimental protocols for utilizing this compound as a substrate for β-glucuronidase, enabling researchers to study its metabolism and potential for targeted drug delivery.
Data Presentation
While specific kinetic parameters for the hydrolysis of this compound by purified β-glucuronidase are not extensively reported in the literature, the following tables provide kinetic data for the formation of resveratrol glucuronides by UDP-glucuronosyltransferases (UGTs), illustrating the physiological relevance of this conjugate. Researchers can use the protocols provided herein to determine the corresponding hydrolysis kinetics.
Table 1: Kinetic Parameters for the Formation of Resveratrol Glucuronides by Human Liver Microsomes (HLM)
| Substrate | Glucuronide Formed | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) |
| trans-Resveratrol | Resveratrol-3-O-glucuronide | Female HLM | 136 ± 20 | 1.8 ± 0.1 |
| trans-Resveratrol | Resveratrol-3-O-glucuronide | Male HLM | 162 ± 27 | 1.4 ± 0.1 |
| trans-Resveratrol | Resveratrol-4'-O-glucuronide | Female HLM | 37 ± 5 | 0.4 ± 0.02 |
| trans-Resveratrol | Resveratrol-4'-O-glucuronide | Male HLM | 45 ± 8 | 0.3 ± 0.02 |
Table 2: Kinetic Parameters for the Formation of Resveratrol Glucuronides by Recombinant Human UGTs
| Substrate | UGT Isoform | Glucuronide Formed | Km (µM) |
| trans-Resveratrol | UGT1A1 | Resveratrol-3-O-glucuronide | 149 |
| trans-Resveratrol | UGT1A9 | Resveratrol-4'-O-glucuronide | 365 |
Experimental Protocols
Protocol 1: Enzymatic Assay for β-Glucuronidase Activity using this compound
This protocol describes a method to determine the activity of β-glucuronidase using this compound as the substrate. The reaction is monitored by quantifying the formation of trans-resveratrol using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (substrate)
-
β-Glucuronidase from Escherichia coli or Helix pomatia
-
Sodium Acetate (B1210297) Buffer (0.1 M, pH 5.0 for H. pomatia) or Potassium Phosphate Buffer (75 mM, pH 6.8 for E. coli)
-
trans-Resveratrol (analytical standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium Acetate (for mobile phase)
-
Microcentrifuge tubes
-
HPLC system with UV detector
Procedure:
-
Preparation of Reagents:
-
Prepare the appropriate buffer for the chosen β-glucuronidase.
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of β-glucuronidase in the assay buffer. The final concentration will need to be optimized based on the enzyme's specific activity.
-
Prepare a series of trans-resveratrol standards in methanol for the HPLC calibration curve.
-
-
Enzymatic Reaction:
-
Set up a series of microcentrifuge tubes for the reaction. Include controls (no enzyme, no substrate).
-
To each tube, add the assay buffer.
-
Add the this compound substrate to achieve the desired final concentration. To determine kinetic parameters, a range of substrate concentrations should be used (e.g., 0.1 to 10 times the expected Km).
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding the β-glucuronidase solution to each tube (except the "no enzyme" control).
-
Incubate the reaction at 37°C. The incubation time should be optimized to ensure initial velocity conditions (typically 10-30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile. This will precipitate the enzyme.
-
Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC. A C18 column is commonly used.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 306 nm (for trans-resveratrol)
-
Injection Volume: 20 µL
-
-
Identify and quantify the trans-resveratrol peak by comparing the retention time and peak area to the calibration curve generated from the standards.
-
-
Data Analysis:
-
Calculate the concentration of trans-resveratrol produced in each reaction.
-
Determine the initial velocity (v) of the reaction at each substrate concentration.
-
To determine the kinetic parameters (Km and Vmax), plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation. A Lineweaver-Burk or Hanes-Woolf plot can also be used.
-
Protocol 2: Confirmation of Resveratrol Glucuronide Identity
This protocol is used to confirm that a putative peak in an HPLC chromatogram corresponds to a resveratrol glucuronide.
Materials:
-
Sample containing the putative resveratrol glucuronide
-
β-Glucuronidase from Helix pomatia (often contains sulfatase activity, which can be useful for hydrolyzing sulfate (B86663) conjugates as well)
-
Sodium Acetate Buffer (0.1 M, pH 5.0)
-
Methanol or Acetonitrile
-
HPLC system
Procedure:
-
Analyze an aliquot of the initial sample by HPLC to obtain a chromatogram showing the peak of the putative resveratrol glucuronide.
-
To another aliquot of the sample, add β-glucuronidase in sodium acetate buffer.
-
Incubate the mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of methanol or acetonitrile.
-
Centrifuge to remove any precipitate.
-
Analyze the treated sample by HPLC under the same conditions as the initial sample.
-
Interpretation: If the peak corresponding to the putative resveratrol glucuronide decreases or disappears, and a new peak corresponding to trans-resveratrol appears or increases, it confirms the identity of the original peak as a resveratrol glucuronide.
Visualizations
References
- 1. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Resveratrol glucuronides as the metabolites of resveratrol in humans: characterization, synthesis, and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Drug-Drug Interactions with trans-Resveratrol-4'-O-D-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-resveratrol, a naturally occurring polyphenol found in various plants, has garnered significant interest for its potential therapeutic effects. Following oral administration, resveratrol (B1683913) undergoes extensive first-pass metabolism, leading to the formation of various metabolites, with glucuronide and sulfate (B86663) conjugates being the most abundant in circulation. trans-Resveratrol-4'-O-D-Glucuronide is one of these major metabolites. Given that metabolites can sometimes retain biological activity or interact with drug-metabolizing enzymes and transporters, it is crucial to characterize their potential for drug-drug interactions (DDIs).
These application notes provide a summary of the available data on the DDI potential of trans-resveratrol and its glucuronide metabolites and offer detailed protocols for in vitro investigation of the DDI potential of this compound.
Disclaimer: Direct quantitative data on the DDI potential of this compound is limited in publicly available literature. The information presented here is largely based on studies of the parent compound, trans-resveratrol, and a closely related metabolite, resveratrol-3-O-glucuronide, to infer potential interactions.
Data Presentation: In Vitro Inhibition of Drug-Metabolizing Enzymes and Transporters
The following table summarizes the available quantitative data for the inhibitory effects of trans-resveratrol and its 3-O-glucuronide metabolite on key drug-metabolizing enzymes and transporters. This data can be used as a reference for designing and interpreting DDI studies with this compound.
| Compound | Enzyme/Transporter | Substrate | System | Inhibition Parameter | Value (µM) | Reference |
| trans-Resveratrol | CYP1A2 | Phenacetin | Human Liver Microsomes | K_i | 13.8 | [1] |
| trans-Resveratrol | CYP1B1 | 7-Ethoxyresorufin | Recombinant Human CYP1B1 | IC_50 | 1.4 | [2] |
| trans-Resveratrol | CYP2C9 | Diclofenac | Human Liver Microsomes | IC_50 | 36.2 | [1] |
| trans-Resveratrol | CYP2E1 | Chlorzoxazone | Human Liver Microsomes | IC_50 | > 100 | [3] |
| trans-Resveratrol | CYP3A4 | Testosterone | Human Liver Microsomes | IC_50 | 4-150 | [4] |
| trans-Resveratrol | UGT1A1 | SN-38 | Human Liver Microsomes | K_i | 6.2 | [5] |
| trans-Resveratrol | UGT1A9 | 7-Hydroxytrifluoromethyl coumarin | Human Liver Microsomes | K_i | 0.6 | [5] |
| Resveratrol-3-O-glucuronide | CYP3A4 | Testosterone | Recombinant Human CYP3A4 | IC_50 | ~15 | [6] |
| Resveratrol-3-O-glucuronide | OATP1B1 | Estradiol-17β-glucuronide | OATP1B1-expressing cells | IC_50 | > 50 | [7] |
| Resveratrol-3-O-glucuronide | OATP1B3 | Estradiol-17β-glucuronide | OATP1B3-expressing cells | IC_50 | > 50 | [7] |
| Resveratrol-3-O-glucuronide | OATP2B1 | Estrone-3-sulfate | OATP2B1-expressing cells | IC_50 | 11.5 | [7] |
| Resveratrol-3-O-glucuronide | BCRP | Methotrexate | BCRP-expressing membrane vesicles | IC_50 | > 10 | [8] |
Mandatory Visualizations
Caption: Metabolic pathway of trans-Resveratrol to its major glucuronide and sulfate conjugates.
Caption: In vitro experimental workflow for assessing drug-drug interaction potential.
Caption: Simplified PI3K/Akt signaling pathway modulated by trans-resveratrol.
Experimental Protocols
The following are detailed protocols for conducting in vitro DDI studies with this compound. These protocols are based on established methodologies and should be adapted as needed for specific laboratory conditions and instrumentation.
Protocol 1: Cytochrome P450 (CYP) Inhibition Assay in Human Liver Microsomes (HLMs)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on major human CYP isoforms.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
Specific CYP probe substrates and their corresponding metabolites (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Testosterone for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) (for reaction termination)
-
96-well plates
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare working solutions of the test compound by serial dilution.
-
Prepare stock solutions of CYP probe substrates.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
HLMs (final concentration typically 0.1-0.5 mg/mL)
-
Working solutions of this compound (at a range of concentrations, e.g., 0.1 to 100 µM) or vehicle control.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP probe substrate (at a concentration near its K_m).
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2-3 volumes of cold acetonitrile or methanol, containing an internal standard for LC-MS/MS analysis.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis and Data Interpretation:
-
Analyze the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
-
Protocol 2: UDP-Glucuronosyltransferase (UGT) Inhibition Assay using Recombinant Human UGTs
Objective: To determine the IC50 of this compound on specific human UGT isoforms.
Materials:
-
This compound
-
Recombinant human UGT enzymes (e.g., UGT1A1, UGT1A9)
-
Specific UGT probe substrates (e.g., Estradiol for UGT1A1, Propofol for UGT1A9)
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4) with MgCl2
-
Alamethicin (to permeabilize membranes)
-
Acetonitrile or methanol
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, UGT probe substrates, and UDPGA.
-
Prepare working solutions of the test compound.
-
-
Incubation:
-
In a 96-well plate, add:
-
Tris-HCl buffer with MgCl2
-
Alamethicin
-
Recombinant UGT enzyme
-
Working solutions of this compound or vehicle.
-
-
Pre-incubate at 37°C for 5 minutes.
-
Add the UGT probe substrate.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for an appropriate time (e.g., 30-120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction with cold acetonitrile or methanol containing an internal standard.
-
Process the samples as described in Protocol 1.
-
-
Analysis and Data Interpretation:
-
Quantify the formation of the glucuronide metabolite by LC-MS/MS.
-
Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.
-
Protocol 3: Transporter Inhibition Assay (Cell-Based)
Objective: To assess the inhibitory effect of this compound on major drug transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs).
Materials:
-
This compound
-
Cell lines overexpressing the transporter of interest (e.g., MDCK-MDR1 for P-gp, HEK293-BCRP for BCRP, OATP1B1-expressing cells) and the corresponding parental cell line.
-
Specific transporter probe substrates (e.g., Digoxin for P-gp, Estrone-3-sulfate for BCRP and OATP2B1, Estradiol-17β-glucuronide for OATP1B1/1B3).
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
Known inhibitors of the transporters as positive controls.
-
Scintillation counter or LC-MS/MS system.
Procedure:
-
Cell Culture and Seeding:
-
Culture the transporter-expressing and parental cell lines according to standard protocols.
-
Seed the cells into 96-well plates and grow to confluence.
-
-
Uptake/Efflux Assay:
-
Wash the cell monolayers with warm HBSS.
-
Pre-incubate the cells with HBSS containing various concentrations of this compound, vehicle control, or a known inhibitor for 15-30 minutes at 37°C.
-
Add the probe substrate (radiolabeled or non-radiolabeled) to the wells and incubate for a defined period at 37°C.
-
For efflux assays, after loading the cells with the substrate, replace the medium with fresh buffer containing the test compound and measure the amount of substrate retained in the cells or released into the medium over time.
-
-
Sample Collection and Analysis:
-
Wash the cells with ice-cold HBSS to stop the transport.
-
Lyse the cells and measure the intracellular concentration of the substrate using a scintillation counter (for radiolabeled substrates) or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the uptake or efflux of the probe substrate in the presence and absence of the test compound.
-
Determine the percent inhibition and calculate the IC50 value.
-
By following these protocols, researchers can systematically investigate the potential for this compound to cause drug-drug interactions, providing valuable information for drug development and clinical practice.
References
- 1. mdpi.com [mdpi.com]
- 2. Trans-resveratrol modulates the catalytic activity and mRNA expression of the procarcinogen-activating human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of natural analogues of trans-resveratrol on cytochromes P4501A2 and 2E1 catalytic activities [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of CYP3A, CYP1A and CYP2E1 activities by resveratrol and other non volatile red wine components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of resveratrol and its metabolites (resveratrol-3-sulfate, resveratrol-3-glucuronide, and dihydroresveratrol) with serum albumin, cytochrome P450 enzymes, and OATP transporters [pubmed.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. researchgate.net [researchgate.net]
Application Notes: High-Purity trans-Resveratrol-4'-O-D-Glucuronide
Product Name: trans-Resveratrol-4'-O-D-Glucuronide Synonyms: R-4G, Resveratrol (B1683913) 4'-O-glucuronide, trans-R4'G[1][2]
Background
trans-Resveratrol, a naturally occurring polyphenol found in grapes, berries, and peanuts, is a well-researched compound known for its antioxidant, anti-inflammatory, and potential anti-aging properties[3][4][5]. However, upon oral administration, resveratrol exhibits low bioavailability due to rapid and extensive metabolism in the intestines and liver[6][7]. One of the primary metabolic pathways is glucuronidation, which is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes[1][5].
This compound is a major phase II metabolite of trans-resveratrol[1][2]. Specifically, it is formed via the UGT1A9 isoform[1][5]. As researchers investigate the in vivo effects of resveratrol, understanding the biological activities of its principal metabolites like the 4'-O-glucuronide is critical. This metabolite is often found at higher concentrations in plasma than the parent compound, suggesting it may contribute to the overall biological effects attributed to resveratrol, either directly or by acting as a systemic reservoir that can be converted back to the active aglycone in target tissues[7][8].
Physicochemical and Handling Properties
Proper handling and storage are crucial for maintaining the integrity of the compound for experimental use. High-purity this compound is typically a white to off-white or beige solid[2][9].
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 387372-20-5 | [1][2][10] |
| Molecular Formula | C₂₀H₂₀O₉ | [1][2] |
| Molecular Weight | 404.4 g/mol | [1] |
| Appearance | White to Off-White/Beige Solid | [2][9] |
| Purity (HPLC) | ≥95% | [2] |
| UV λmax | 213, 303 nm |[1] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
|---|---|---|
| DMF | 15 mg/mL | [1] |
| DMSO | 10 mg/mL | [1] |
| PBS (pH 7.2) | 3 mg/mL | [1] |
| Ethanol | 0.2 mg/mL | [1] |
| Methanol | Slightly Soluble (Sonication may be required) | [9] |
| Acetone | Slightly Soluble |[9] |
Storage and Stability: For long-term storage, it is recommended to store the solid compound at 2-8°C[2]. Solutions should be prepared fresh for optimal performance. Some studies note that resveratroloside (B192260) is hygroscopic[9].
Mechanism of Action and Biological Activity
While initially considered an inactive metabolite for excretion, emerging evidence suggests that this compound possesses its own biological activities and may not simply be a metabolic byproduct.
-
Anti-Cancer Activity: In human colon cancer cell lines (Caco-2, CCL-228), resveratrol glucuronides, including the 4'-O- form, inhibit cell growth with IC50 values ranging from 9.8–31 μM[11]. The mechanism involves inducing G1 cell cycle arrest and reducing levels of cyclin D1[11]. This effect is believed to be mediated through the activation of A3 adenosine (B11128) receptors, as the growth inhibition can be reversed by an A3 receptor antagonist[2][11].
-
Metabolic Regulation: this compound has demonstrated anti-fat accumulation properties. In AML12 hepatocytes, concentrations of 1-25 μM partially prevented triglyceride accumulation and reduced the expression of fatty acid transport protein 2 (FATP2)[10].
-
Role as a Resveratrol Reservoir: The ubiquitous presence of β-glucuronidase enzymes in various tissues could potentially convert the glucuronide metabolite back into the parent resveratrol aglycone[8]. This allows the metabolite to serve as a circulating pool, leading to sustained release of resveratrol locally in target tissues[7].
-
Endothelial Function: In contrast to its parent compound, this compound (up to 100 µM) did not elevate endothelial nitric oxide synthase (eNOS) activity or nitric oxide (NO) release in endothelial cells[3]. This suggests that specific biological effects of resveratrol, like eNOS activation, may not be shared by this particular metabolite.
Caption: Metabolic conversion of resveratrol and the dual roles of its glucuronide metabolite.
Research Applications
-
Pharmacokinetic (PK) Studies: As a primary metabolite, this compound is essential for use as an analytical standard in PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) of resveratrol[12][13]. Deuterium-labeled versions are available for use as internal standards in LC-MS/MS analysis[14][15].
-
Cancer Research: Investigating the direct anti-proliferative and pro-apoptotic effects on cancer cells, particularly in colon cancer models where it may act on adenosine receptors[2][11].
-
Metabolic Disease Research: Studying its effects on lipid metabolism, steatosis, and related pathways in hepatocytes and other metabolically active cells[10].
-
Drug Metabolism Studies: Used as a substrate or reference compound in studies involving UGT enzymes and β-glucuronidase activity[5][16].
Caption: Proposed signaling pathway for anti-cancer effects in colon cancer cells.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of a high-concentration stock solution for use in cell culture and other in vitro assays. Due to the compound's solubility profile, DMSO is the recommended solvent for the primary stock.
Materials:
-
High-purity this compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh a desired amount of the compound (e.g., 5 mg) and transfer it to a sterile vial.
-
Solubilization: Based on the solubility of 10 mg/mL in DMSO, add the appropriate volume of sterile DMSO to achieve the desired stock concentration. For 5 mg, adding 500 µL of DMSO will yield a 10 mg/mL stock solution. This corresponds to a molar concentration of approximately 24.7 mM.
-
Calculation: (10 mg/mL) / (404.4 g/mol ) * 1000 = 24.73 mM
-
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Solutions: When ready to use, thaw an aliquot and dilute it to the final desired concentration in the appropriate cell culture medium or assay buffer. Ensure the final concentration of DMSO in the assay is non-toxic to the cells (typically ≤ 0.5%).
Protocol 2: In Vitro Anti-Proliferation Assay using MTT
This protocol outlines a method to assess the effect of this compound on the proliferation of adherent cancer cells (e.g., Caco-2 human colon adenocarcinoma cells).
Materials:
-
Caco-2 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., EMEM + 20% FBS)
-
Sterile 96-well cell culture plates
-
This compound stock solution (see Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from the stock solution. A typical concentration range to test would be 1 µM to 100 µM, based on published IC50 values[11].
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same final DMSO concentration as the highest treatment dose) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT-based cell anti-proliferation assay.
Protocol 3: Analytical Quantification by HPLC-UV
This protocol provides a general method for the quantification of this compound in solution, adapted from methods described for resveratrol and its metabolites[12][17][18]. This can be used for purity checks or analysis in simple aqueous/organic buffers.
Materials:
-
HPLC system with a UV detector, autosampler, and column oven
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Syringe filters (0.22 or 0.45 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-dependent gradient can be optimized, starting with a higher percentage of Mobile Phase A (e.g., 90%) and ramping up the percentage of Mobile Phase B to elute the compound. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: Ramp to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a series of calibration standards by diluting the stock solution (from Protocol 1) in the initial mobile phase composition (e.g., 90% A, 10% B). A typical range could be 0.5 µg/mL to 50 µg/mL.
-
Sample Preparation: Dilute the experimental sample to fall within the calibration range. Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.
-
System Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Analysis:
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared unknown samples.
-
Inject a standard periodically to check for system drift.
-
-
Data Processing:
-
Identify the peak for this compound based on its retention time from the standards.
-
Integrate the peak area for all standards and samples.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the unknown samples by interpolating their peak areas on the calibration curve.
-
Caption: General workflow for analytical quantification by HPLC-UV.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Resveratrol 4′-O-glucuronide, 387372-20-5, High-Quality, SMB00956, Sigma-Aldrich [sigmaaldrich.com]
- 3. Impact of Trans-Resveratrol-Sulfates and -Glucuronides on Endothelial Nitric Oxide Synthase Activity, Nitric Oxide Release and Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpb.com [ijrpb.com]
- 5. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of Skin-Absorbed Resveratrol into Its Glucuronized Form in Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol glucuronides as the metabolites of resveratrol in humans: characterization, synthesis, and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRANS-RESVERATROL 4'-O-BETA-D-GLUCURONIDE CAS#: 38963-95-0 [m.chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Resveratrol 3-O-D-glucuronide and resveratrol 4'-O-D-glucuronide inhibit colon cancer cell growth: evidence for a role of A3 adenosine receptors, cyclin D1 depletion, and G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous quantification of trans-resveratrol and its sulfate and glucuronide metabolites in rat tissues by stable isotope-dilution UPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. clearsynth.com [clearsynth.com]
- 16. Glucuronidation of resveratrol, a natural product present in grape and wine, in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of trans-Resveratrol-4'-O-D-Glucuronide in cell culture media
Welcome to the Technical Support Center for trans-Resveratrol-4'-O-D-Glucuronide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a major metabolite of trans-resveratrol, a naturally occurring polyphenol found in grapes, berries, and other plants. In the body, trans-resveratrol is rapidly metabolized, primarily in the intestine and liver, into glucuronide and sulfate (B86663) conjugates. The 4'-O-D-glucuronide form is one of the predominant metabolites found in plasma after oral administration of resveratrol (B1683913).
Q2: Why is the stability of this compound a concern in cell culture experiments?
The stability of this compound is a critical factor in cell culture experiments because standard incubation conditions (physiological pH of ~7.4 and 37°C) can lead to its degradation.[1] This degradation can result in inconsistent and difficult-to-interpret experimental outcomes, as the actual concentration of the active compound may decrease over the course of the experiment.
Q3: What are the main factors affecting the stability of trans-Resveratrol and its glucuronide metabolites in cell culture media?
The primary factors influencing stability are:
-
pH: trans-Resveratrol is more stable in acidic conditions and degrades in neutral to alkaline environments, which are typical for cell culture media.[1]
-
Temperature: Elevated temperatures, such as the standard 37°C used for cell culture, accelerate the degradation process.
-
Light: Exposure to light can cause isomerization of the trans isomer to the less stable cis isomer.
-
Presence of Serum: Components in fetal bovine serum (FBS) and other serum supplements may interact with the compound, although specific data on this interaction for the 4'-O-glucuronide is limited.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the cell culture medium immediately before treating the cells. Avoid storing the compound in media for extended periods.
-
Minimize Exposure to Light: Protect stock solutions and media containing the compound from light by using amber tubes and wrapping plates in foil.
-
Conduct a Time-Course Experiment: To determine the stability of the compound under your specific experimental conditions, perform a time-course analysis. Measure the concentration of this compound in your cell culture medium at different time points (e.g., 0, 2, 4, 8, 24 hours) of incubation at 37°C.
-
Consider pH of the Medium: Be aware that the pH of cell culture medium can increase when handled outside of a CO₂ incubator. Minimize the time the medium is exposed to ambient air.
-
Control for Vehicle Effects: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is used at a consistent and non-toxic concentration across all experimental and control groups.
Issue 2: Difficulty in Detecting the Compound or its Effects
Possible Cause: Low cellular uptake or rapid intracellular metabolism.
Troubleshooting Steps:
-
Verify Cellular Uptake: If possible, use analytical methods like HPLC or LC-MS/MS to measure the intracellular concentration of this compound.
-
Assess Metabolism by Cells: The cell line you are using may further metabolize the glucuronide. Analyze cell lysates and culture medium for potential metabolites.
-
Consider the Biological Activity of Metabolites: Research suggests that resveratrol glucuronides themselves can be biologically active. The observed effects may be due to the glucuronide and not necessarily its conversion back to resveratrol.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium (e.g., DMEM, RPMI-1640) over time.
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM with 10% FBS)
-
Sterile, amber microcentrifuge tubes or plates
-
Incubator at 37°C with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector
-
HPLC column (e.g., C18)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or other appropriate mobile phase modifier
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a concentration of 10 mM. Store in small aliquots at -80°C, protected from light.
-
Spike the Medium: On the day of the experiment, thaw a stock solution aliquot and dilute it into the pre-warmed cell culture medium to the final desired concentration (e.g., 10 µM).
-
Incubation: Aliquot the spiked medium into sterile, amber microcentrifuge tubes. Place the tubes in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube from the incubator. The 0-hour time point should be collected immediately after spiking the medium.
-
Sample Preparation:
-
If the medium contains serum, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of the medium sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Use a suitable mobile phase gradient to achieve good separation of the analyte from other components in the medium. An example mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the elution of this compound at its maximum absorbance wavelength (typically around 300-320 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of the compound in each sample at each time point.
-
Plot the concentration versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) of the compound in the medium.
-
Data Presentation
Table 1: Stability of trans-Resveratrol in Buffers at Various pH Values (37°C)
| pH | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (days) |
| 2 | 0.000506 | 57.75 |
| 3 | 0.000353 | 81.79 |
| 4 | 0.000151 | 191.2 |
| 5 | 0.000110 | 262.5 |
| 6 | 0.000147 | 195.5 |
| 7 | 0.00247 | 11.6 |
| 8 | 0.0488 | 0.592 |
Data adapted from a study on trans-resveratrol stability.[1] While this data is for the parent compound, it highlights the significant impact of pH on stability, a factor that should also be considered for its glucuronide metabolites.
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Troubleshooting logic for inconsistent results in experiments with this compound.
References
Improving the solubility of trans-Resveratrol-4'-O-D-Glucuronide in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the aqueous solubility of trans-Resveratrol-4'-O-D-Glucuronide. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. Isn't it supposed to be more water-soluble than its parent compound, trans-resveratrol?
Yes, that is a correct assumption. The addition of a glucuronide moiety to a compound is a key step in Phase II metabolism, which generally serves to increase the water solubility and facilitate the excretion of poorly soluble compounds like trans-resveratrol. While specific solubility data for this compound is not widely published, it is expected to be significantly more soluble in aqueous solutions than trans-resveratrol, which is notoriously poorly soluble (approx. 0.05 mg/mL in water).[1][2][3]
If you are experiencing solubility issues, it could be due to several factors:
-
High Target Concentration: You may be attempting to create a solution that exceeds its maximum solubility limit.
-
pH of the Solution: The stability and solubility of related compounds are highly pH-dependent.[4][5]
-
Compound Stability: The compound may be degrading, leading to the formation of less soluble byproducts. trans-Resveratrol is known to be unstable in alkaline conditions (pH > 7) and when exposed to light.[1][4]
-
Purity of the Material: Impurities in the compound could affect its solubility profile.
Q2: What is the optimal pH for dissolving and storing solutions of resveratrol (B1683913) and its metabolites?
For the parent compound, trans-resveratrol, stability is greatest in acidic conditions. It is relatively stable in a pH range of 1 to 7.[4] However, as the pH becomes more alkaline (pH > 7), its degradation rate increases significantly.[3][4] For instance, at pH 7.4 and 37°C, its half-life is less than three days.[4]
While the glucuronide conjugate will have different physicochemical properties, it is a prudent starting point to assume a similar trend. To minimize degradation and potential precipitation of degradants, preparing and storing solutions in a slightly acidic buffer (e.g., pH 5.0 - 6.5) is recommended. Always protect solutions from light to prevent photodegradation.[1]
Q3: What common laboratory techniques can be used to improve the aqueous solubility of this compound?
While the glucuronide is more soluble than the parent, achieving very high concentrations may still require formulation strategies. The following techniques, proven effective for trans-resveratrol, are applicable starting points.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly enhance solubility. Common co-solvents include Polyethylene Glycol 400 (PEG-400), ethanol, and propylene (B89431) glycol.[1][6][7]
-
Cyclodextrins (CDs): These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like resveratrol, forming an "inclusion complex" that is readily soluble in water.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methylated-β-cyclodextrins are particularly effective.[8][10]
-
Surfactants: The use of surfactants to form micelles can incorporate the compound and increase its apparent solubility.[11][12]
-
Solid Dispersions: This technique involves dispersing the compound in a solid hydrophilic polymer matrix at a molecular level. Formulations with polymers like PVP or HPMC can improve solubility and dissolution rates.[13][14]
Troubleshooting Guide
Below is a logical workflow for addressing solubility issues with this compound.
Caption: A troubleshooting workflow for addressing solubility issues.
Quantitative Data (for trans-Resveratrol)
The following tables summarize solubility data for the parent compound, trans-resveratrol, which can serve as a useful reference.
Table 1: Solubility of trans-Resveratrol in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) | Reference |
| Water | 0.05 | [1] |
| Polyethylene Glycol 400 (PEG-400) | 373.85 | [1] |
| Ethanol | 87.98 | [1] |
Table 2: Effect of Cyclodextrins on Apparent Water Solubility of trans-Resveratrol
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Solubility Increase (Fold) | Resulting Solubility (Approx. g/L) | Reference |
| β-Cyclodextrin (β-CD) | 1:1 | 8.5 | ~0.25 | [8] |
| Hydroxypropyl-β-CD (HP-β-CD) | 1:1 | 24 | ~0.72 | [8] |
| Hydroxypropyl-β-CD (HP-β-CD) | 1:3 | - | 24.82 | [11] |
Note: Data presented is for the aglycone trans-resveratrol and should be used as a directional guide for its glucuronide metabolite.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (PEG-400)
This protocol is based on the high solubility of trans-resveratrol in PEG-400.[1]
-
Preparation: Weigh the required amount of this compound powder.
-
Dissolution: Add a small volume of PEG-400 to the powder and vortex until the solid is completely dissolved. A clear, viscous solution should form.
-
Dilution: Slowly add the aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.8) to the PEG-400 concentrate in a dropwise manner while continuously vortexing or stirring.
-
Final Volume: Continue adding the buffer until the final desired concentration and volume are reached.
-
Observation: Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use. Prepare fresh as needed and store protected from light.
Protocol 2: Solubilization using Cyclodextrin (HP-β-CD)
This protocol describes the preparation of an inclusion complex to enhance aqueous solubility.[15]
-
CD Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD will depend on the target molar ratio (e.g., 1:1 or 1:3 drug-to-CD).
-
Addition of Compound: Add the weighed this compound powder directly to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The use of a magnetic stirrer is recommended.
-
Filtration (Optional): If any undissolved particulate matter remains, filter the solution through a 0.22 µm syringe filter to remove it. This ensures you are working with the fully solubilized complex.
-
Quantification: It is good practice to confirm the final concentration of the solubilized compound using a suitable analytical method like HPLC-UV.
Visualization of Key Concepts
References
- 1. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. | Semantic Scholar [semanticscholar.org]
- 6. Solubilization of Trans-Resveratrol in Some Mono-Solvents and Various Propylene Glycol + Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. RUA [rua.ua.es]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to Improve Resveratrol Systemic and Topical Bioavailability: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improving the low solubility of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN111184692B - Resveratrol preparation and preparation method thereof - Google Patents [patents.google.com]
- 14. Solubility Enhancement of BCS-Class II Drug Resveratrol Using Solid Dispersion | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 15. scribd.com [scribd.com]
Technical Support Center: Storage and Handling of trans-Resveratrol-4'-O-D-Glucuronide
This technical support center provides guidance on the proper storage and handling of trans-Resveratrol-4'-O-D-Glucuronide to minimize degradation and ensure the integrity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during storage?
A1: The primary factors leading to the degradation of this compound are exposure to alkaline pH, elevated temperatures, and light. Additionally, in biological samples, enzymatic hydrolysis by β-glucuronidases can be a significant cause of degradation. The solid compound is also noted to be sensitive to moisture.[1][2][3][4][5]
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored in a freezer at -20°C under an inert atmosphere.[5] Some suppliers also recommend storage at 2-8°C.[6][7] It is crucial to protect the compound from moisture as it is hygroscopic.[5] Under these conditions, the solid compound is stable for at least four years.[8]
Q3: How should I store solutions of this compound?
A3: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them as aliquots at -80°C to minimize freeze-thaw cycles. The solvent used can also impact stability; for instance, stock solutions in methanol (B129727) are often stored at -20°C. Based on the stability of the parent compound, trans-resveratrol, solutions should be maintained at an acidic pH (ideally below 6.8).[1][2][9]
Q4: My research involves cell culture experiments with this compound in a physiological buffer (pH 7.4). What precautions should I take?
A4: While this compound is more stable than its parent compound, trans-resveratrol, at physiological pH, prolonged incubation can still lead to degradation. The parent compound, trans-resveratrol, has a half-life of less than three days at pH 7.4 and 37°C.[1] It is advisable to minimize the incubation time and prepare fresh solutions for each experiment. Consider including a stability control in your experimental design to assess the extent of degradation over the course of your assay.
Q5: Are there differences in stability between the various resveratrol (B1683913) glucuronide isomers?
A5: Yes. Studies have shown that trans-resveratrol-3-O-glucuronide is susceptible to ready E/Z (trans/cis) isomerization when exposed to light in aqueous solutions. In contrast, this compound shows significantly less isomerization under the same conditions, indicating greater stability in this regard.[10][11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound in solution over a short period. | Alkaline pH of the solvent/buffer: The parent compound, trans-resveratrol, degrades exponentially at a pH above 6.8.[1][2][9] | Ensure the solvent or buffer is acidic (pH < 6.8). Prepare fresh solutions before use. |
| Exposure to light: The parent compound, trans-resveratrol, is known to undergo photoisomerization and degradation upon exposure to UV or visible light.[3][13] | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when handling the compound. | |
| Elevated temperature: Higher temperatures accelerate the degradation of trans-resveratrol, especially in alkaline conditions.[1][14] | Store solutions at recommended temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing aliquots. | |
| Inconsistent results in biological assays (e.g., plasma, urine). | Enzymatic hydrolysis: Endogenous or bacterial β-glucuronidases in biological samples can hydrolyze the glucuronide back to the parent resveratrol.[4] | Immediately cool biological samples after collection. Acidify plasma samples to pH 2.5-4.0. Process samples as quickly as possible. Store samples at -80°C until analysis.[4] |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Isomerization: Although less prone than the 3-O-glucuronide, some isomerization of the trans-stilbene (B89595) backbone to the cis form may occur upon prolonged exposure to light.[11][12] | Minimize light exposure during sample preparation and analysis. Use a stability-indicating analytical method that can separate the trans and cis isomers. |
| Degradation products: Degradation can lead to the formation of various by-products. | Review the storage and handling procedures to identify potential causes of degradation (pH, temperature, light). Prepare fresh samples and re-analyze. |
Data Presentation
While specific quantitative stability data for this compound is limited, the following table summarizes the stability of its parent compound, trans-resveratrol, which can serve as a conservative reference.
Table 1: Stability of trans-Resveratrol in Aqueous Solution
| pH | Temperature (°C) | Half-life | Reference |
| 1.2 | N/A | > 90 days (no significant degradation) | [1] |
| 1-7 | N/A | Stable for at least 28 days | [1] |
| 7.4 | 37 | < 3 days | [1] |
| 8.0 | 37 | < 10 hours | [1] |
| 9.0 | N/A | Maximum degradation observed | [9] |
| 10.0 | 37 | < 5 minutes | [1] |
| 12 | N/A | Half-lives of 10-20 hours (concentration-dependent) | [15] |
Table 2: Recommended Storage Conditions for this compound
| Form | Condition | Recommended Temperature | Duration | Reference |
| Solid | Under inert atmosphere, protected from moisture | -20°C | ≥ 4 years | [5][8] |
| Solid | N/A | 2-8°C | Long-term | [6][7] |
| Solution | Aliquots, protected from light | -80°C | Short to medium-term | General practice |
| Stock Solution (in methanol) | Protected from light | -20°C | Short to medium-term | General practice |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Preparation:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation, as the compound is hygroscopic.[5]
-
Weigh the desired amount of the compound in a low-light environment.
-
Dissolve the solid in an appropriate solvent (e.g., DMSO, methanol) to prepare a concentrated stock solution.
-
-
Storage:
-
Dispense the stock solution into small-volume aliquots in amber glass vials or cryovials.
-
Store the aliquots at -20°C or -80°C.
-
For use, thaw one aliquot and keep it on ice, protected from light. Avoid repeated freeze-thaw cycles of the same aliquot.
-
Protocol 2: Handling of Biological Samples Containing this compound
-
Sample Collection:
-
Collect blood samples in tubes containing an appropriate anticoagulant (e.g., heparin).
-
Collect urine samples in sterile containers.
-
-
Immediate Processing:
-
Place samples on ice immediately after collection.
-
Process blood to separate plasma by centrifugation as soon as possible.
-
-
Stabilization:
-
Storage:
-
Store the stabilized plasma or urine samples in aliquots at -80°C until analysis.
-
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: Workflow for preserving glucuronide integrity in biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature [pubmed.ncbi.nlm.nih.gov]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. benchchem.com [benchchem.com]
- 5. trans Resveratrol 4O-b-D-Glucuronide CAS#: 387372-20-5 [m.chemicalbook.com]
- 6. Resveratrol 4′-O-glucuronide, 387372-20-5, High-Quality, SMB00956, Sigma-Aldrich [sigmaaldrich.com]
- 7. Resveratrol 4′-O-glucuronide, 387372-20-5, High-Quality, SMB00956, Sigma-Aldrich [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-d-glucuronides and a study of their aqueous stability - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Convenient syntheses of trans -resveratrol 3- O and 4′- O -β- d -glucuronides and a study of their aqueous stability - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01736B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Method Validation for the One-Month Stability Study of trans–Resveratrol in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of trans-Resveratrol-4'-O-D-Glucuronide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of trans-Resveratrol-4'-O-D-Glucuronide (t-R4'G) and its parent compound, trans-resveratrol.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of trans-resveratrol and its metabolites like t-R4'G so low?
A1: The low oral bioavailability of trans-resveratrol is primarily due to its rapid and extensive first-pass metabolism in the intestine and liver.[1] The primary metabolic pathways are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[2][3] This rapid conversion to metabolites like this compound limits the systemic exposure to the parent compound. Additionally, the poor water solubility of resveratrol (B1683913) can limit its absorption.[4]
Q2: What are the primary strategies to overcome the low bioavailability of trans-resveratrol and its glucuronide metabolites?
A2: Researchers are exploring several key strategies:
-
Inhibition of Metabolism: Co-administering trans-resveratrol with inhibitors of UGT enzymes can reduce its metabolic breakdown. Piperine (B192125), a compound found in black pepper, has been shown to inhibit glucuronidation and significantly increase the bioavailability of resveratrol in preclinical studies.[5][6]
-
Advanced Formulation Technologies: Encapsulating trans-resveratrol in nano-delivery systems such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles can protect it from rapid metabolism, improve its solubility, and enhance its absorption across the intestinal barrier.[5][7][8]
-
Chemical Modification (Prodrugs/Analogs): Synthesizing derivatives of resveratrol can improve its metabolic stability and pharmacokinetic profile.[9]
Q3: Can this compound be converted back to active trans-resveratrol in the body?
A3: Yes, it is hypothesized that resveratrol glucuronides, including t-R4'G, can be deconjugated back to the parent resveratrol in various tissues by the enzyme β-glucuronidase.[10] This localized reactivation could contribute to the biological effects of resveratrol despite the low circulating levels of the free form.
Troubleshooting Guides
Issue 1: Low plasma concentrations of trans-resveratrol in animal pharmacokinetic studies.
Possible Cause 1: Rapid Metabolism
-
Troubleshooting Tip: Consider co-administration with a UGT inhibitor like piperine. In a study with C57BL mice, co-administration of 10 mg/kg piperine with 100 mg/kg resveratrol resulted in a 1544% increase in the maximum serum concentration (Cmax) and a 229% increase in the total exposure (AUC) of resveratrol.[5][11]
Possible Cause 2: Poor Solubility and Dissolution
-
Troubleshooting Tip: Utilize a nanoformulation to enhance solubility and dissolution. Resveratrol nanosuspensions have been shown to increase the Cmax by approximately 3.35-fold and the AUC by 1.27-fold in rats compared to a coarse suspension.[9]
Issue 2: High variability in in vitro Caco-2 cell permeability assay results for trans-resveratrol.
Possible Cause 1: Inconsistent Caco-2 Monolayer Integrity
-
Troubleshooting Tip: Before each experiment, verify the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER). Ensure TEER values are within the acceptable range for your laboratory's established protocol.[1]
Possible Cause 2: Efflux Transporter Activity
-
Troubleshooting Tip: Trans-resveratrol can be a substrate for efflux transporters like P-glycoprotein (P-gp). To assess the contribution of active efflux, perform the permeability assay in the presence and absence of a P-gp inhibitor, such as verapamil. A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor suggests that efflux is a contributing factor.
Possible Cause 3: Metabolism by Caco-2 Cells
-
Troubleshooting Tip: Caco-2 cells can express UGT enzymes and metabolize resveratrol.[12] When analyzing the samples from the basolateral side, also quantify the major metabolites, such as resveratrol-3-O-glucuronide and resveratrol-4'-O-glucuronide, using a validated LC-MS/MS method. This will provide a more complete picture of the total amount of compound that has crossed the monolayer.[13]
Quantitative Data Summary
Table 1: Effect of Piperine on the Pharmacokinetics of trans-Resveratrol in Mice
| Pharmacokinetic Parameter | Resveratrol (100 mg/kg) | Resveratrol (100 mg/kg) + Piperine (10 mg/kg) | % Increase | Reference |
| Cmax (ng/mL) | ~12,000 | ~185,280 | 1544% | [5][11] |
| AUC (ng·h/mL) | 368,000 | 842,720 | 229% | [5][11] |
Table 2: Pharmacokinetic Parameters of Resveratrol Nanoformulations in Rats
| Formulation | Dose | Cmax (µg/mL) | AUC (µg·h/mL) | Fold Increase (AUC) vs. Free Resveratrol | Reference |
| Resveratrol Nanosuspension | 120 mg/kg | 3.35-fold higher | 1.27-fold higher | 1.27 | [9] |
| Resveratrol Nanocores | 20 mg/kg | - | - | 2.74 | [10] |
| Layer-by-Layer Nanoparticles | 20 mg/kg | - | - | 1.76 | [10] |
Experimental Protocols
Protocol 1: Preparation of Resveratrol-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method using emulsification and low-temperature solidification.[2]
-
Preparation of the Organic Phase:
-
Dissolve 150 mg of trans-resveratrol, 100 mg of lecithin, and 200 mg of stearic acid in 10 mL of chloroform (B151607) in a glass bottle.
-
Use ultrasound to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve Myrj 52 in 30 mL of distilled water.
-
Heat the aqueous phase to 75 ± 2 °C in a water bath.
-
-
Emulsification:
-
Add the organic phase to the heated aqueous phase under continuous stirring.
-
-
Low-Temperature Solidification:
-
Cool the resulting emulsion to solidify the lipid nanoparticles.
-
-
Purification:
-
Centrifuge the SLN suspension to pellet the nanoparticles.
-
Resuspend the pellet in distilled water and repeat the centrifugation step to remove any unencapsulated drug and excess surfactant.
-
-
Characterization:
-
Characterize the prepared SLNs for particle size, zeta potential, and encapsulation efficiency using appropriate techniques (e.g., dynamic light scattering, transmission electron microscopy).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for evaluating the oral bioavailability of a novel resveratrol formulation.[9][10]
-
Animal Acclimatization:
-
Acclimate male Sprague-Dawley or Wistar rats for at least one week before the experiment, with free access to food and water.
-
-
Dosing:
-
Fast the rats overnight before dosing.
-
Divide the rats into groups (e.g., control group receiving free resveratrol suspension, and test group receiving the resveratrol formulation).
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2), using appropriate software.
-
Protocol 3: LC-MS/MS Quantification of trans-Resveratrol and t-R4'G in Plasma
This is a generalized protocol based on established methods.[4][14][15]
-
Plasma Sample Preparation:
-
Thaw plasma samples on ice.
-
For trans-resveratrol quantification, perform protein precipitation by adding acetonitrile (B52724) to the plasma sample.
-
For t-R4'G quantification, use a mixture of acetonitrile and methanol (B129727) for protein precipitation.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Operate the mass spectrometer in negative ion mode for the detection of trans-resveratrol and in positive or negative ion mode for t-R4'G.
-
Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of the analytes in the plasma samples by interpolating from the calibration curve.
-
Visualizations
Caption: Metabolic pathway of trans-resveratrol in the intestine and liver.
Caption: Experimental workflow for enhancing resveratrol bioavailability.
References
- 1. enamine.net [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of trans-resveratrol and its metabolites in human plasma using ultra-high performance liquid chromatography tandem quadrupole-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the bioavailability of resveratrol by combining it with piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol bioavailability boosted by piperine: Study [nutraingredients.com]
- 7. etflin.com [etflin.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and Optimization of Resveratrol Nanosuspensions by Antisolvent Precipitation Using Box-Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-time oral administration of resveratrol-loaded layer-by-layer nanoparticles to rats - a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Resveratrol is efficiently glucuronidated by UDP-glucuronosyltransferases in the human gastrointestinal tract and in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increasing the throughput and productivity of Caco-2 cell permeability assays using liquid chromatography-mass spectrometry: application to resveratrol absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of trans-Resveratrol-4'-O-D-Glucuronide by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of trans-Resveratrol-4'-O-D-Glucuronide and related metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to data acquisition.
Issue 1: Poor Peak Shape or Tailing for this compound
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Poor peak shape is a common issue. Consider the following potential causes and solutions:
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of the analyte. For glucuronide metabolites, a mobile phase containing a small amount of acid, such as 0.1% formic acid, is often used to ensure consistent protonation and improved peak shape.[1][2]
-
Column Choice: A C18 column is commonly used for the separation of resveratrol (B1683913) and its metabolites.[1][2][3] Ensure your column is in good condition and appropriate for the analysis of polar metabolites.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
Contamination: Buildup of contaminants on the column or in the LC system can affect peak shape. Flush the column and the system thoroughly.
-
Issue 2: Low Sensitivity or Inability to Detect the Analyte
-
Question: I am having trouble detecting this compound, or the signal is very weak. How can I improve my sensitivity?
-
Answer: Low sensitivity can be addressed by optimizing several parameters:
-
Ionization Mode: While resveratrol and its sulfate (B86663) conjugates are often analyzed in negative ion mode, resveratrol glucuronides have been successfully analyzed in positive ion mode.[1][2] Ensure you are using the optimal ionization mode for your specific analyte and instrument. The deprotonated molecule [M-H]⁻ is often observed in negative mode, while the protonated molecule [M+H]⁺ can be seen in positive mode.
-
Mass Spectrometry Parameters: Optimize the Multiple Reaction Monitoring (MRM) transitions for this compound. A common transition is m/z 403 → 227, representing the loss of the glucuronide group.[4][5] Fine-tuning parameters like collision energy, declustering potential, and entrance potential is crucial for maximizing signal intensity.[3]
-
Sample Preparation: The efficiency of your extraction method significantly impacts sensitivity. For plasma samples, protein precipitation with acetonitrile (B52724) or a mixture of acetonitrile and methanol (B129727) is a common approach.[1][2] A salting-out assisted liquid-liquid extraction (SALLE) has also been shown to be effective for biological samples.[6]
-
Analyte Stability: Resveratrol and its metabolites can be sensitive to light and temperature.[7] Ensure samples are stored properly (e.g., at -20°C in the dark) and processed efficiently to prevent degradation.[3]
-
Issue 3: High Matrix Effects and Poor Reproducibility
-
Question: I am observing significant matrix effects, leading to poor reproducibility in my quantitative results. What strategies can I employ to mitigate this?
-
Answer: Matrix effects are a significant challenge in bioanalysis. Here are some strategies to minimize their impact:
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound-d4, is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.[8][9]
-
Sample Cleanup: A more rigorous sample cleanup procedure can help remove interfering matrix components. Techniques like solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can provide cleaner extracts compared to simple protein precipitation.[4][10]
-
Chromatographic Separation: Ensure adequate chromatographic separation of your analyte from co-eluting matrix components. Adjusting the gradient elution profile can help resolve interferences.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of the analyte.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
A1: The most commonly reported MRM transition for this compound is the fragmentation of the precursor ion to the resveratrol aglycone. The specific m/z values will depend on the ionization mode:
-
Positive Ion Mode: [M+H]⁺ → [Resveratrol+H]⁺ (e.g., m/z 405 → 229)
-
Negative Ion Mode: [M-H]⁻ → [Resveratrol-H]⁻ (e.g., m/z 403 → 227)[4][5]
Q2: What type of LC column is recommended for this analysis?
A2: A reversed-phase C18 column is the most common choice for the separation of resveratrol and its metabolites, including the glucuronides.[1][2][3] Column dimensions and particle size can be optimized for either HPLC or UHPLC systems to achieve desired resolution and run times.
Q3: What are the key considerations for sample preparation from plasma?
A3: For plasma samples, the primary goal is to remove proteins that can interfere with the analysis and damage the LC-MS system.
-
Protein Precipitation: This is a simple and common method. Acetonitrile is often used for resveratrol, while a mixture of acetonitrile and methanol can be used for its more polar metabolites.[1][2]
-
Liquid-Liquid Extraction (LLE): This can offer a cleaner sample than protein precipitation.
-
Solid-Phase Extraction (SPE): This can provide even better sample cleanup and is particularly useful for complex matrices.[4]
Q4: How can I ensure the stability of this compound in my samples?
A4: Resveratrol and its conjugates can be unstable. To ensure stability:
-
Storage: Store stock solutions and biological samples at low temperatures, such as -20°C or -80°C, and protect them from light.[3][7]
-
Handling: Minimize the time samples are at room temperature during processing.
-
pH: Be mindful of the pH of your solutions, as extreme pH values can promote degradation.
Experimental Protocols
1. Sample Preparation: Protein Precipitation from Plasma
This protocol is a general guideline based on common practices.[1][2]
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.
| Parameter | Typical Value | Reference |
| LC Column | C18, e.g., 30 x 2.0 mm | [1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1][2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [1][2] |
| Flow Rate | 0.25 - 0.4 mL/min | [1][2][11] |
| Gradient | Optimized for separation from other metabolites | [11] |
| Injection Volume | 5 - 20 µL | |
| Ionization Mode | ESI Positive or Negative | [1][2] |
| MRM Transition | Precursor > Product (e.g., 403 > 227 in negative mode) | [4][5] |
| Collision Energy | To be optimized for the specific transition | [3] |
| Dwell Time | ~200 ms | [5] |
Quantitative Data Summary
The following tables present a summary of quantitative performance metrics reported in the literature for the analysis of resveratrol and its glucuronide metabolites.
Table 1: Linearity and Range of Quantification
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Resveratrol Glucuronide | Dog Plasma | 5 - 1000 | >0.99 | [1][2] |
| Resveratrol | Dog Plasma | 5 - 1000 | >0.99 | [1][2] |
| Polydatin & Resveratrol | Rat Plasma | 9.77–1,250 nM | >0.99 | [11] |
Table 2: Method Accuracy and Precision
| Analyte | Matrix | Accuracy (% of nominal) | Precision (%RSD) | Reference |
| Resveratrol & Glucuronide | Dog Plasma | 90 - 112% | ≤ 9% | [1][2] |
| Polydatin & Resveratrol | Rat Plasma | ±10.4% | <15% | [11] |
Visualizations
Caption: General workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An LC-MS method for analyzing total resveratrol in grape juice, cranberry juice, and in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of trans-resveratrol and its sulfate and glucuronide metabolites in rat tissues by stable isotope-dilution UPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quantification of Trans-resveratrol in Red Wines Using QuEChERS Extraction Combined with Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Resveratrol Glucuronides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of resveratrol (B1683913) glucuronides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of resveratrol glucuronides?
A1: The primary challenges in synthesizing resveratrol glucuronides include:
-
Achieving Regioselectivity: Resveratrol has three hydroxyl groups (at positions 3, 5, and 4'), and controlling which hydroxyl group is glucuronidated is a significant hurdle.[1][2][3]
-
Low Reaction Yields: Many synthetic routes suffer from low overall yields, making it difficult to produce large quantities of the desired product.[1][4]
-
Difficult Purification: Separating the desired glucuronide isomer from other isomers and reaction byproducts often requires complex and time-consuming chromatographic techniques.[1][5]
-
Protecting Group Manipulation: The synthesis often requires a multi-step process involving the protection of certain hydroxyl groups and subsequent deprotection, which can add complexity and reduce overall yield.[2][3]
Q2: Which glycosylation method is most effective for resveratrol glucuronidation?
A2: The trichloroacetimidate (B1259523) method is frequently reported as a highly effective and reliable method for the glycosylation of resveratrol derivatives.[1][2][6] While other methods like the Koenigs-Knorr reaction have been used, they may lead to mixtures of isomers.[3]
Q3: How can I improve the regioselectivity of the glucuronidation reaction?
A3: Improving regioselectivity typically involves the use of protecting groups to block the hydroxyl groups that you do not want to be glucuronidated. A common strategy is the selective deacetylation of resveratrol triacetate to produce a diacetylated intermediate, which then directs the glucuronidation to the unprotected hydroxyl group.[1][4][7][8] Both chemical and enzymatic methods can be employed for this selective deprotection.[2][3]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Resveratrol Glucuronide
| Possible Cause | Suggested Solution |
| Inefficient Glycosylation Reaction | Ensure the use of a suitable glycosylation promoter, such as boron trifluoride etherate (BF3·OEt2), with the trichloroacetimidate donor. Optimize the reaction temperature and time.[1] |
| Poor Regioselectivity | Refine the protecting group strategy. For the synthesis of resveratrol-3-O-glucuronide, selective deacetylation of resveratrol triacetate using ammonium (B1175870) acetate (B1210297) can yield the desired 3,4'-di-O-acetylresveratrol intermediate.[1][4] |
| Loss of Product During Purification | Optimize the chromatographic separation conditions. For resveratrol 3-O-β-D-glucuronide, a silica (B1680970) gel chromatography system using an ethyl acetate-acetic acid mobile phase has been shown to be effective.[1] |
| Side Reactions | Ensure all reactions are carried out under an inert atmosphere (e.g., dry nitrogen) to prevent oxidation of the phenolic compounds.[4] |
Problem 2: Difficulty in Separating Isomeric Products
| Possible Cause | Suggested Solution |
| Formation of Multiple Glucuronide Isomers | Employ a highly regioselective synthesis strategy. If a mixture is unavoidable, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for separation.[3][5] |
| Co-elution of Isomers during Chromatography | Experiment with different solvent systems for column chromatography. For instance, a methylene (B1212753) chloride-ethyl acetate system can be effective for separating isomeric diacetates of resveratrol.[4] |
Experimental Protocols
Key Experiment: Synthesis of Resveratrol-3-O-β-D-glucuronide
This protocol is a summary of the practical synthesis developed by Novikov and colleagues.[1][4]
Step 1: Acetylation of Resveratrol
-
Reactants: Resveratrol, acetic anhydride (B1165640), triethylamine (B128534).
-
Solvent: Dichloromethane.
-
Procedure: Resveratrol is suspended in dichloromethane, and acetic anhydride and triethylamine are added with stirring. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is washed with 1N HCl and saturated NaHCO3, dried, and concentrated to yield resveratrol triacetate.[1]
Step 2: Selective Deacetylation
-
Reactants: Resveratrol triacetate, ammonium acetate.
-
Solvent: Tetrahydrofuran (THF) and Methanol (MeOH).
-
Procedure: Resveratrol triacetate is dissolved in a mixture of THF and MeOH, and ammonium acetate is added. The reaction is stirred at room temperature and monitored by TLC. The resulting 3,4′-di-O-acetylresveratrol is purified by silica gel chromatography.[1][4]
Step 3: Glycosylation
-
Reactants: 3,4′-di-O-acetylresveratrol, glucuronic acid trichloroacetimidate donor.
-
Promoter: Boron trifluoride etherate (BF3·OEt2).
-
Procedure: The diacetylated resveratrol is reacted with the trichloroacetimidate donor in the presence of BF3·OEt2.[1]
Step 4: Deprotection
-
Reactants: The product from Step 3, sodium hydroxide (B78521) (NaOH).
-
Solvent: Methanol (MeOH) and Water (H2O).
-
Procedure: The resulting protected glucuronide is hydrolyzed using NaOH in a mixture of MeOH and H2O to yield the final product, resveratrol 3-O-β-D-glucuronide.[1]
Quantitative Data Summary
Table 1: Yields for the Synthesis of Resveratrol-3-O-β-D-glucuronide
| Reaction Step | Product | Reported Yield | Reference |
| Acetylation | Resveratrol triacetate | 96% | [1] |
| Selective Deacetylation | 3,4′-di-O-acetylresveratrol | ~40% (in a single run) | [4] |
| Overall Yield | Resveratrol 3-O-β-D-glucuronide | Not explicitly stated as a single value, but described as a "practical way of preparation" suitable for large quantities. | [1][7][8] |
Visualizations
Caption: General workflow for the synthesis of resveratrol-3-O-glucuronide.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. PRACTICAL PREPARATION OF RESVERATROL 3-O-β-D-GLUCURONIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Convenient syntheses of trans -resveratrol 3- O and 4′- O -β- d -glucuronides and a study of their aqueous stability - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01736B [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-d-glucuronides and a study of their aqueous stability - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Minimizing Isomerization of trans-Resveratrol-4'-O-D-Glucuronide
This guide provides researchers, scientists, and drug development professionals with essential information to handle, store, and analyze trans-Resveratrol-4'-O-D-Glucuronide while minimizing its isomerization to the less stable cis-form. The stability principles are largely based on data from its parent compound, trans-resveratrol, as they share the same photosensitive stilbene (B7821643) core.[1][2][3][4]
Troubleshooting Guide
Q1: My analytical results show a significant peak for the cis-isomer. What are the most common causes?
The appearance of cis-Resveratrol-4'-O-D-Glucuronide is almost always due to unintentional isomerization of the trans-isomer during handling, storage, or analysis. The primary contributing factors are exposure to light, inappropriate pH, and elevated temperatures.[1][2][4]
This troubleshooting flowchart can help you pinpoint the likely cause in your workflow.
Caption: Troubleshooting flowchart for identifying sources of isomerization.
Frequently Asked Questions (FAQs)
Handling and Storage
Q2: How critical is light protection for this compound?
Extremely critical. The trans-isomer readily converts to the cis-isomer upon exposure to UV radiation or even ambient sunlight.[3][5][6] This photoisomerization can be rapid; studies on the parent compound, trans-resveratrol, show a half-life of just 2.8 minutes when irradiated with a 365 nm light source in an ethanol (B145695) solution.[3]
-
Recommendation: Always handle the solid compound and its solutions under amber or red light. Use amber vials for storage and cover any glassware with aluminum foil.[2]
Q3: What is the optimal pH for storing and handling solutions?
Slightly acidic to neutral conditions are best. The parent compound trans-resveratrol is stable in acidic pH but shows exponential degradation at a pH above 6.8.[1] The longest half-life has been observed at pH 5.[1]
-
Recommendation: Prepare stock solutions and buffers in a pH range of 4.0 to 6.5. Avoid alkaline conditions (pH > 7), as stability decreases dramatically.[1][7]
Q4: What are the ideal storage temperatures?
Low temperatures are recommended to inhibit degradation.
-
Solid Compound: Store at -20°C for long-term stability.
-
Solutions: Store stock solutions at 4°C for short-term use (up to 30 days if concentration is sufficient) or at -70°C for long-term storage.[1][2][8] Several freeze-thaw cycles did not impact the stability of the parent compound in plasma.[2]
Q5: Are there recommended solvents or concentrations for preparing stock solutions?
Yes. The stability of trans-resveratrol has been shown to be concentration-dependent.
-
Concentration: In ethanolic-aqueous solutions, the trans-isomer was found to be stable for 30 days when protected from light and stored at room temperature or in a refrigerator, but only at concentrations above 25 mg/L.[8] Dilute solutions (<25 mg/L) are significantly less stable.[8]
Compound-Specific Stability
Q6: Is there a stability difference between Resveratrol's different glucuronide metabolites?
Yes. Published research indicates that this compound is remarkably more stable against isomerization than its 3-O-Glucuronide counterpart. In one study, the 4'-glucuronide showed essentially no trans/cis isomerization after 120 hours in solution, while the 3-glucuronide isomerized readily under the same conditions.[11] This intrinsic stability is a significant advantage for experimental work.
Data Summary Tables
Table 1: Effect of pH on the Stability of trans-Resveratrol
(Data serves as a proxy for Resveratrol-4'-O-D-Glucuronide stability)
| pH Value | Temperature (°C) | Half-Life / Stability | Citation(s) |
| 1.2 | N/A | Stable for >90 days | [1] |
| 5.0 | N/A | Longest observed half-life | [1] |
| < 6.8 | N/A | Relatively stable | [1] |
| 7.4 | 37 | < 3 days | [1] |
| 8.0 | 37 | < 10 hours | [1] |
| 10.0 | 37 | < 5 minutes | [1] |
| 12.0 | N/A | Half-lives of 10-20 hours (in plasma) | [2] |
Table 2: Effect of Light and Temperature on trans-Resveratrol Stability
| Condition | Solvent/Medium | Result | Citation(s) |
| Sunlight Exposure (1 hr) | DMSO | Rapid and almost complete isomerization to cis-form | [12][13] |
| UV Light (365 nm) | Ethanol | Half-life of 2.8 minutes | [3] |
| Storage at ≤ 50°C | Ethanolic-aqueous solution | Degradation of no more than 10% (if protected from light) | [8] |
| Storage at 4°C | Plasma | Stable for at least one month (if protected from light) | [2] |
| Storage at -70°C | Plasma | Stable for at least one month (if protected from light) | [2] |
Key Experimental Protocols
Protocol 1: Recommended Handling and Storage Workflow
This workflow outlines the best practices to maintain the integrity of the trans-isomer from receipt to analysis.
Caption: Recommended workflow for handling this compound.
Protocol 2: Representative HPLC Method for Isomer Separation
Accurate quantification requires a validated HPLC method capable of separating trans- and cis-isomers. The following is a representative protocol based on published methods.[9][10][14]
-
Instrumentation: HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), autosampler, and a UV or Photodiode Array (PDA) detector.[10]
-
Mobile Phase: A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, Methanol:Phosphate Buffer (pH 6.8).[10] An alternative is Acetonitrile/Ammonium (B1175870) Formate (B1220265) (10 mM, pH 4.0) at a 30:70 v/v ratio.[14]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the compound in the mobile phase or a compatible solvent (e.g., methanol).
-
Filter the sample through a 0.45 µm syringe filter into an amber HPLC vial.[9]
-
-
Analysis: Inject the sample. The trans-isomer typically elutes before the cis-isomer on standard C18 columns.[12][14] For example, with an ammonium formate mobile phase, trans-resveratrol eluted at 2.6 min and cis-resveratrol (B22520) at 3.9 min.[14]
Visual Guide: The Isomerization Process
The primary chemical change to avoid is the conversion from the biologically active trans-isomer to the cis-isomer, which is driven by external energy sources.
Caption: Key factors driving isomerization from the trans to cis form.
References
- 1. researchgate.net [researchgate.net]
- 2. Method Validation for the One-Month Stability Study of trans–Resveratrol in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoisomerization pathways of trans-resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Convenient syntheses of trans -resveratrol 3- O and 4′- O -β- d -glucuronides and a study of their aqueous stability - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01736B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Natural Deep Eutectic Solvents on trans-Resveratrol Photo-Chemical Induced Isomerization and 2,4,6-Trihydroxyphenanthrene Electro-Cyclic Formation | MDPI [mdpi.com]
- 14. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of trans-Resveratrol-4'-O-D-Glucuronide from biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the recovery of trans-Resveratrol-4'-O-D-Glucuronide from biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low recovery of this compound from plasma samples. What are the potential causes and solutions?
A1: Low recovery from plasma can stem from several factors related to sample preparation and extraction. Here are some common issues and troubleshooting steps:
-
Inefficient Protein Precipitation: Proteins in plasma can bind to the analyte, preventing its efficient extraction.
-
Troubleshooting: Ensure complete protein precipitation. Methods often involve the addition of cold acetonitrile (B52724) or methanol (B129727).[1][2][3][4] A study on resveratrol (B1683913) metabolites used acetonitrile for protein precipitation for resveratrol determination and a mixture of acetonitrile-methanol for its metabolites.[2][3][4] It is crucial to vortex the sample thoroughly after adding the solvent and allow sufficient time for precipitation at a low temperature (e.g., -20°C).[1]
-
-
Suboptimal Extraction Method: The choice of extraction technique is critical for maximizing recovery.
-
Troubleshooting:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up and concentrating the analyte.[5][6] Polyamide cartridges have been used for the SPE of resveratrol metabolites from urine.[7] Ensure the SPE cartridge is appropriate for the polarity of this compound and that the conditioning, loading, washing, and elution steps are optimized. A study reported that SPE was the most acceptable method for preparing biological samples of resveratrol metabolites, screening 56 metabolic products compared to 12 and 15 for methanol and acetonitrile precipitation, respectively.[6]
-
Liquid-Liquid Extraction (LLE): While less common for this specific glucuronide, LLE can be an alternative. The choice of an appropriate organic solvent that is immiscible with the aqueous sample matrix is crucial. Methyl tert-butyl ether (MTBE) has been used for the LLE of resveratrol.[8]
-
-
-
Analyte Instability: this compound can be susceptible to degradation or isomerization.
-
Troubleshooting: Work with samples on ice and protect them from light to minimize degradation.[1] Studies on the stability of resveratrol glucuronides have noted the potential for E/Z isomerization, particularly for the 3-O-glucuronide, which can be influenced by light.[9][10][11] While trans-resveratrol itself is a stable solid, its stability in solution can be a concern.[12]
-
Q2: My recovery of this compound from urine samples is inconsistent. What should I check?
A2: Inconsistent recovery from urine can be due to issues with hydrolysis, pH, and the extraction procedure.
-
Incomplete Enzymatic Hydrolysis (if measuring total resveratrol): If your protocol involves measuring the parent compound after enzymatic cleavage of the glucuronide, incomplete hydrolysis will lead to variable results.
-
Troubleshooting: Optimize the hydrolysis conditions, including the choice and amount of β-glucuronidase, incubation time, and temperature.[13][14] Different enzymes have varying efficiencies. For instance, recombinant β-glucuronidases can be highly efficient, achieving over 90% hydrolysis in as little as 5 minutes for some glucuronides.[13] The efficiency of hydrolysis can also be analyte-dependent.[13]
-
-
Sample pH: The pH of the urine sample can affect the stability and extraction efficiency of the analyte.
-
Troubleshooting: Acidifying the urine sample prior to extraction is a common practice. For instance, one method describes acidifying urine with concentrated HCl before proceeding with extraction.[1]
-
-
Extraction Efficiency: Similar to plasma, the extraction method from urine needs to be robust.
-
Troubleshooting: Solid-phase extraction is a recommended technique for urine samples.[7] Ensure the SPE protocol is optimized for the urine matrix, which can have high salt content and variability in composition.
-
Q3: I am using LC-MS/MS for analysis and see poor signal intensity for this compound. What could be the problem?
A3: Poor signal intensity in LC-MS/MS analysis can be due to matrix effects, suboptimal ionization, or issues with the chromatographic separation.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of the target analyte.
-
Troubleshooting:
-
Improve Sample Cleanup: Enhance your SPE or LLE protocol to remove more interfering substances.
-
Use an Internal Standard: A stable isotope-labeled internal standard for this compound is the best way to compensate for matrix effects and variations in recovery.[15]
-
-
-
Suboptimal Ionization Conditions: The choice of ionization mode and parameters is critical.
-
Troubleshooting: this compound can be analyzed in both positive and negative ion modes.[2][3][4] It is recommended to optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of the analyte. One study used negative mode for resveratrol and resveratrol sulfate (B86663), and positive mode for resveratrol glucuronide.[2][3][4]
-
-
Poor Chromatographic Peak Shape: Broad or tailing peaks can lead to lower signal-to-noise ratios.
-
Troubleshooting:
-
Optimize Mobile Phase: Ensure the mobile phase composition and gradient are suitable for retaining and eluting the glucuronide with a good peak shape. A common mobile phase for resveratrol metabolites includes an aqueous component with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) and an organic solvent like acetonitrile or methanol.[1][2][3][4]
-
Check the Column: The analytical column may be degraded or not appropriate for the analysis. A C18 column is commonly used for the separation of resveratrol and its metabolites.[1][2][3][4]
-
-
Data Presentation
Table 1: Reported Recovery Percentages for Resveratrol and its Metabolites
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| trans-Resveratrol | Plasma | Protein Precipitation | 57 - 60 | [1] |
| trans-Resveratrol | Urine | Protein Precipitation | 60 - 68 | [1] |
| Resveratrol | Plasma | Protein Precipitation | 90 - 98 | [2] |
| Resveratrol Glucuronide | Plasma | Protein Precipitation | 73 - 77 | [2] |
| Resveratrol Sulfate | Plasma | Protein Precipitation | 78 - 83 | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Resveratrol Metabolites from Urine
This protocol is a generalized procedure based on methods for extracting resveratrol metabolites.[6][7]
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 2000 x g for 10 minutes to pellet any precipitate.
-
Acidify the supernatant with concentrated HCl (e.g., 8 µL per 1.5 mL of urine).[1]
-
-
SPE Cartridge Conditioning:
-
Condition a polyamide SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load 1 mL of the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic compounds.
-
-
Elution:
-
Elute the resveratrol metabolites with 3 mL of methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation for the Extraction of Resveratrol Glucuronide from Plasma
This protocol is adapted from methods described for the analysis of resveratrol and its metabolites in plasma.[1][2][3][4]
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Protein Precipitation:
-
To 250 µL of plasma in a microcentrifuge tube, add 250 µL of cold methanol.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for at least 20 minutes to facilitate protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for analysis.
-
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
References
- 1. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid solid-phase extraction and analysis of resveratrol and other polyphenols in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of resveratrol metabolites in rats using ultra high performance liquid chromatography coupled with high resolution mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. japsonline.com [japsonline.com]
- 9. Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-d-glucuronides and a study of their aqueous stability - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Preformulation stability of trans-resveratrol and trans-resveratrol glucoside (Piceid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous quantification of trans-resveratrol and its sulfate and glucuronide metabolites in rat tissues by stable isotope-dilution UPLC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH and temperature on trans-Resveratrol-4'-O-D-Glucuronide stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-Resveratrol-4'-O-D-Glucuronide. The information provided is based on available scientific literature regarding the stability of trans-resveratrol and general principles of phenolic glucuronide stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The primary factors influencing the stability of this compound are pH and temperature. Similar to its parent compound, trans-resveratrol, the glucuronide conjugate is susceptible to degradation under certain conditions. Exposure to light can also be a contributing factor, as trans-resveratrol is known to undergo photoisomerization.
Q2: I am seeing a loss of my this compound peak during HPLC analysis. What could be the cause?
A2: Loss of the analyte peak can be due to several reasons:
-
pH of the mobile phase or sample diluent: If the pH is alkaline, it can lead to the degradation of the molecule.
-
Temperature: High temperatures during sample preparation, storage, or in the autosampler can accelerate degradation.
-
Hydrolysis: The glucuronide bond can be susceptible to hydrolysis, especially under acidic or basic conditions, which would convert the analyte back to trans-resveratrol.
-
Adsorption: The compound may be adsorbing to the surfaces of your sample vials or HPLC column.
Q3: How should I prepare my stock solutions and store them to ensure maximum stability?
A3: For optimal stability, stock solutions of this compound should be prepared in a slightly acidic buffer (pH < 7) or an organic solvent like methanol (B129727) or ethanol. It is recommended to store stock solutions at low temperatures, such as -20°C or -80°C, and protect them from light by using amber vials or wrapping them in aluminum foil.
Q4: Are there any known degradation products of this compound that I should be aware of?
A4: The primary degradation product would be the aglycone, trans-resveratrol, resulting from the hydrolysis of the glucuronide bond. Depending on the conditions, trans-resveratrol itself can then degrade further or isomerize to cis-resveratrol.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Buffers
| Symptom | Potential Cause | Recommended Solution |
| Significant decrease in analyte concentration within hours of preparation in a physiological buffer (e.g., PBS at pH 7.4). | Alkaline Hydrolysis: The stability of stilbene (B7821643) derivatives, including resveratrol, decreases significantly in neutral to alkaline conditions.[1] This is likely applicable to its glucuronide conjugate. | Adjust the buffer pH to be slightly acidic (e.g., pH 6.0-6.5) if your experimental design allows. If physiological pH is required, prepare fresh solutions immediately before use and minimize the time the compound spends in the buffer. |
| Elevated Temperature: Incubation at physiological temperatures (e.g., 37°C) will accelerate degradation.[1] | Conduct experiments at the lowest feasible temperature. For short-term storage during an experiment, keep samples on ice. |
Issue 2: Inconsistent Results in Cell Culture Experiments
| Symptom | Potential Cause | Recommended Solution |
| High variability in biological activity between experimental replicates. | Degradation in Culture Media: Cell culture media is typically buffered around pH 7.4 and incubated at 37°C, conditions under which the parent compound, trans-resveratrol, is known to be unstable.[1] | Prepare fresh solutions of this compound in media for each experiment. Consider performing a time-course stability study in your specific cell culture media to understand its degradation rate. Account for this degradation when interpreting results. |
| Enzymatic Cleavage: Cells may express β-glucuronidases that can cleave the glucuronide, releasing free trans-resveratrol, which has different biological activities. | Analyze cell lysates and media for the presence of both the glucuronide and the aglycone (trans-resveratrol) to determine if metabolism is occurring. |
Data on Stability of trans-Resveratrol (Parent Compound)
While specific quantitative data for this compound is limited, the stability of the parent compound, trans-resveratrol, provides valuable insights. The glucuronide is expected to have different stability, but the general trends with pH and temperature are likely to be similar.
Table 1: Influence of pH on the Stability of trans-Resveratrol
| pH | Temperature (°C) | Half-life | Reference |
| 1.2 | Not specified | > 90 days | [1] |
| 1-7 | Not specified | Stable for at least 28 days | [1] |
| 7.4 | 37 | < 3 days | [1] |
| 8.0 | 37 | < 10 hours | [1] |
| 10.0 | 37 | < 5 minutes | [1] |
Table 2: Influence of Temperature on the Degradation of trans-Resveratrol
| Temperature (°C) | Exposure Time (min) | Degradation (%) | Reference |
| 125 | 20 | 17 | |
| 150 | 20 | 39 | |
| 175 | 20 | 70 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature, protected from light, for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Photostability: Expose the solid compound and the stock solution to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample and analyze it using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.
-
Data Evaluation: Calculate the percentage of degradation and identify the major degradation products.
Protocol 2: HPLC Method for the Analysis of Resveratrol and its Glucuronides
This is a general HPLC method that can be adapted for the analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the compounds. For example:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 306 nm for trans-resveratrol and its glucuronides.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathway of this compound.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of trans-Resveratrol-4'-O-D-Glucuronide and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of trans-Resveratrol-4'-O-D-Glucuronide and its parent compound, resveratrol (B1683913). The information presented is based on available experimental data to assist researchers in evaluating their potential therapeutic applications.
Executive Summary
Resveratrol, a well-studied polyphenol, undergoes extensive metabolism in the body, with this compound being one of its major metabolites. While resveratrol has demonstrated a broad spectrum of biological activities, emerging evidence suggests that its glucuronidated metabolites are not merely inactive excretion products but may possess their own distinct bioactivities. This guide directly compares the available data on their anti-cancer, anti-inflammatory, and antioxidant properties, as well as their mechanisms of action.
Data Presentation
Table 1: Comparative Anti-cancer Activity (IC50 values in μM)
| Compound | Caco-2 | HCT-116 | CCL-228 |
| trans-Resveratrol | 24[1] | 31[1] | 26[1] |
| This compound | 20[1] | 25[1] | 9.8[1] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | Effect |
| trans-Resveratrol | LPS-induced IL-6 release | U-937 macrophages | 10 μM completely inhibited release[2] |
| LPS-induced TNF-α release | U-937 macrophages | Reduced by 48.1% at 10 μM[2] | |
| trans-Resveratrol-4'-O-Glucuronide | LPS-induced IL-6 release | U-937 macrophages | Data not available for the 4'-O-glucuronide specifically in this study, but resveratrol-3-sulfate and disulfates showed inhibitory effects[2]. |
| LPS-induced TNF-α release | U-937 macrophages | Data not available for the 4'-O-glucuronide specifically in this study, but resveratrol-3-sulfate and disulfates showed inhibitory effects[2]. |
Note: While direct comparative data for this compound in the same anti-inflammatory assay is limited, studies on other resveratrol metabolites suggest they retain anti-inflammatory potential.
Table 3: Comparative Antioxidant Activity
| Compound | Assay | Result |
| trans-Resveratrol | ORAC | Dose-dependent increase in antioxidant activity[3][4] |
| FRAP | Dose-dependent increase in ferric reducing ability[4][5] | |
| DPPH | Radical scavenging activity demonstrated[4][5] | |
| This compound | ORAC, FRAP, DPPH | Direct comparative experimental data is not readily available. Computational studies suggest some glucuronide metabolites may have stronger antioxidant activity than resveratrol. |
Experimental Protocols
Inhibition of Colon Cancer Cell Growth
Methodology: The growth of human colon cancer cell lines (Caco-2, HCT-116, and CCL-228) was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: Cells were treated with various concentrations of trans-resveratrol or this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[1]
Anti-inflammatory Activity Assay (Cytokine Release)
Methodology: The anti-inflammatory effects were evaluated by measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine release in U-937 macrophages.
-
Cell Differentiation: U-937 monocytes were differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Pre-incubation: Differentiated macrophages were pre-incubated with different concentrations of the test compounds (trans-resveratrol or its metabolites) for a set time.
-
LPS Stimulation: Cells were then stimulated with LPS to induce an inflammatory response and cytokine production.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant was collected.
-
Cytokine Quantification: The concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the supernatant were quantified using an enzyme-linked immunosorbent assay (ELISA) or a bead-based multiplex assay.[2]
Cellular Uptake and Metabolism (Caco-2 Permeability Assay)
Methodology: The Caco-2 cell monolayer model is used to simulate the human intestinal barrier and assess the permeability and metabolism of compounds.
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a Transwell® plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The test compound is added to the apical (AP) or basolateral (BL) chamber of the Transwell® plate. Samples are collected from the opposite chamber at various time points.
-
Sample Analysis: The concentration of the parent compound and its metabolites in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.
Signaling Pathways and Mechanisms of Action
Resveratrol
Resveratrol is known to modulate a multitude of signaling pathways, contributing to its diverse bioactivities. Key pathways include the inhibition of the pro-inflammatory NF-κB and MAPK pathways.
Caption: Resveratrol's anti-inflammatory mechanism.
This compound
The primary mechanism of action identified for this compound, particularly in its anti-cancer effects, involves the activation of adenosine (B11128) A3 receptors. This leads to G1 cell cycle arrest and a reduction in cyclin D1 levels.
Caption: Anti-cancer mechanism of the glucuronide.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the bioactivity of resveratrol and its glucuronide metabolite.
Caption: Workflow for comparing bioactivities.
Conclusion
The available data suggests that this compound is not an inactive metabolite but possesses significant biological activity, particularly in the context of cancer cell growth inhibition where it may be more potent than resveratrol. Its anti-inflammatory potential is also suggested by studies on related metabolites. However, there is a clear need for more direct comparative studies, especially concerning its antioxidant and anti-inflammatory effects, to fully elucidate its therapeutic potential relative to resveratrol. The distinct mechanism of action for the glucuronide, involving adenosine A3 receptor activation, highlights that it may have different therapeutic applications than its parent compound. Researchers are encouraged to consider the bioactivity of this metabolite in future studies on the health effects of resveratrol.
References
- 1. Resveratrol 3-O-D-glucuronide and resveratrol 4'-O-D-glucuronide inhibit colon cancer cell growth: evidence for a role of A3 adenosine receptors, cyclin D1 depletion, and G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol and its metabolites inhibit pro-inflammatory effects of lipopolysaccharides in U-937 macrophages in plasma-representative concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of different methods to measure antioxidant activity of resveratrol in the presence of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of trans-Resveratrol Glucuronide Metabolites
An objective guide for researchers and drug development professionals on the comparative bioactivities of trans-Resveratrol-4'-O-D-Glucuronide and trans-Resveratrol-3-O-D-Glucuronide, supported by experimental data.
Resveratrol (B1683913), a well-studied polyphenol, undergoes extensive metabolism in vivo, primarily forming glucuronide conjugates. The two major metabolites, this compound and trans-resveratrol-3-O-D-glucuronide, are often considered less active than the parent compound. However, emerging evidence suggests these metabolites possess intrinsic biological activities that warrant a closer examination. This guide provides a comparative overview of their performance in various experimental models, presenting quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways.
Data Presentation: Quantitative Comparison of Bioactivities
The following table summarizes the key quantitative data comparing the biological activities of the two primary resveratrol glucuronide metabolites.
| Biological Activity | Test System | This compound | trans-Resveratrol-3-O-D-Glucuronide | Parent trans-Resveratrol | Reference |
| Antiproliferative Activity (IC50) | Caco-2 (Colon Cancer Cells) | 9.8–31 μM | 9.8–31 μM | 9.8–31 μM | [1] |
| HCT-116 (Colon Cancer Cells) | 9.8–31 μM | 9.8–31 μM | 9.8–31 μM | [1] | |
| CCL-228 (Colon Cancer Cells) | 9.8–31 μM | 9.8–31 μM | 9.8–31 μM | [1] | |
| Anti-HIV Activity | Human Peripheral Blood Mononuclear Cells (in synergy with didanosine) | No synergistic effect up to 300 μM | No synergistic effect up to 300 μM | Strong synergistic effect at 10 μM | [2] |
| Cytotoxicity | Human Peripheral Blood Mononuclear Cells | No cytotoxicity up to 300 μM | No cytotoxicity up to 300 μM | Cytotoxic at ≥30 μM | [2] |
| Anti-inflammatory Activity | COX-2 Inhibition | Equipotent to Resveratrol | - | - | |
| Antioxidant Activity | DPPH Radical Scavenging | Some activity | Comparable to Resveratrol | - | |
| AAPH-induced DNA Strand Breakage | - | Comparable to Resveratrol | - | ||
| Anti-hemolysis Activity | Comparable to Resveratrol | Comparable to Resveratrol | - |
Key Findings from Comparative Studies
In the context of antiproliferative activity , both this compound and trans-resveratrol-3-O-D-glucuronide demonstrated the ability to inhibit the growth of various colon cancer cell lines (Caco-2, HCT-116, and CCL-228) with IC50 values in the range of 9.8–31 μM, comparable to the parent compound, resveratrol.[1] Notably, both glucuronides were found to induce G1 cell cycle arrest in Caco-2 and CCL-228 cells, a different mechanism from resveratrol which causes S phase arrest.[1]
Conversely, in anti-HIV assays , neither of the glucuronide metabolites exhibited the synergistic antiviral activity observed with resveratrol when combined with the nucleoside analog didanosine (B1670492).[2] This suggests that the glucuronidation at either the 4' or 3 position abrogates this specific synergistic interaction. An important observation was the significantly lower cytotoxicity of the glucuronide metabolites compared to resveratrol, with no toxic effects observed at concentrations as high as 300 μM in human peripheral blood mononuclear cells.[2]
Regarding their anti-inflammatory and antioxidant properties , studies have shown that the activities of the glucuronides are highly dependent on the specific assay. For instance, this compound was found to be equipotent to resveratrol in inhibiting COX-2. In various antioxidant assays, the glucuronides displayed activities that were either comparable to or somewhat reduced from that of the parent resveratrol.
Signaling Pathways
The inhibitory effect of resveratrol glucuronides on colon cancer cell growth is proposed to be mediated through the activation of A3 adenosine (B11128) receptors, leading to the depletion of cyclin D1 and subsequent G1 cell cycle arrest.[1]
Caption: Proposed mechanism of resveratrol glucuronides in colon cancer.
Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of the resveratrol glucuronides on colon cancer cell lines.
-
Cell Culture: Caco-2, HCT-116, and CCL-228 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, trans-resveratrol-3-O-D-glucuronide, or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with the resveratrol glucuronides at their respective IC50 concentrations for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
Anti-HIV Synergism Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.
-
Viral Infection: PBMCs are infected with HIV-1.
-
Compound Treatment: Infected cells are treated with a fixed concentration of didanosine in the presence of varying concentrations of the resveratrol glucuronides.
-
Viral Replication Measurement: After a set incubation period, the level of HIV-1 replication is quantified by measuring the p24 antigen concentration in the culture supernatant using an ELISA.
-
Data Analysis: The synergistic, additive, or antagonistic effects of the drug combinations are determined using synergy analysis software.
The experimental workflow for assessing antiproliferative activity is depicted below.
Caption: A typical workflow for determining the IC50 of compounds.
References
- 1. Resveratrol 3-O-D-glucuronide and resveratrol 4'-O-D-glucuronide inhibit colon cancer cell growth: evidence for a role of A3 adenosine receptors, cyclin D1 depletion, and G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol glucuronides as the metabolites of resveratrol in humans: characterization, synthesis, and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Understudies: A Comparative Analysis of trans-Resveratrol-4'-O-D-Glucuronide and Other Resveratrol Metabolites
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological efficacy of trans-resveratrol-4'-O-D-glucuronide against other key resveratrol (B1683913) metabolites. This analysis is supported by experimental data to delineate their respective roles in mediating the health benefits associated with resveratrol.
Introduction: The Metabolite Maze of Resveratrol
trans-Resveratrol, a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant scientific interest for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] However, the therapeutic application of resveratrol is hampered by its low bioavailability due to rapid and extensive metabolism in the intestine and liver.[4][5][6] Upon oral administration, resveratrol is quickly converted into various metabolites, primarily glucuronide and sulfate (B86663) conjugates.[4][6] This leads to low circulating levels of free resveratrol but significantly higher concentrations of its metabolites.[7][8]
This guide focuses on the comparative efficacy of these metabolites, with a particular emphasis on this compound, one of the major metabolites found in human plasma.[9][10] Understanding the biological activities of these metabolic products is crucial for elucidating the true mechanisms behind resveratrol's in vivo effects and for the development of more effective therapeutic strategies.
Comparative Efficacy: Bioavailability and Biological Activities
The biological activity of resveratrol metabolites is a subject of ongoing research, with evidence suggesting they are not merely inactive byproducts but may contribute significantly to the overall therapeutic effects of resveratrol.[4][11] This can occur either through their intrinsic activity or by acting as a pool for the regeneration of parent resveratrol in target tissues.[4][6]
Bioavailability and Metabolism at a Glance
Following oral ingestion, trans-resveratrol undergoes extensive first-pass metabolism. The primary metabolites identified in human plasma and urine are resveratrol glucuronides (such as trans-resveratrol-3-O-glucuronide and trans-resveratrol-4'-O-glucuronide) and resveratrol sulfates.[4][6][9][12]
| Compound | Typical Bioavailability of Parent Compound | Major Circulating Forms | Key Metabolic Enzymes | References |
| trans-Resveratrol | <1% | Glucuronide and sulfate conjugates | UGTs (UDP-glucuronosyltransferases), SULTs (Sulfotransferases) | [4][5][6] |
| This compound | - | Itself and potentially free resveratrol after deconjugation | β-glucuronidases (for conversion back to resveratrol) | [6][13] |
| trans-Resveratrol-3-O-Glucuronide | - | Itself and potentially free resveratrol after deconjugation | β-glucuronidases (for conversion back to resveratrol) | [6][13] |
| Resveratrol Sulfates | - | Itself and potentially free resveratrol after deconjugation | Sulfatases (for conversion back to resveratrol) | [6][14] |
Table 1: Bioavailability and Metabolism of Resveratrol and its Major Metabolites. This table summarizes the extensive metabolism of resveratrol and the resulting predominance of its conjugated metabolites in circulation.
Anti-Cancer Activity
While much of the early research focused on the parent compound, emerging evidence indicates that resveratrol metabolites, including glucuronides, possess anti-cancer properties.
| Compound | Cell Line | Effect | IC50 / Concentration | References |
| trans-Resveratrol | Colon Cancer (Caco-2, HCT-116, CCL-228) | Inhibition of cell growth, S phase arrest | IC50: 9.8–31 μM | [15] |
| This compound | Colon Cancer (CCL-228, Caco-2) | Inhibition of cell growth, G1 arrest, Cyclin D1 depletion | IC50: ~10-30 µM | [15] |
| trans-Resveratrol-3-O-Glucuronide | Colon Cancer (CCL-228, Caco-2) | Inhibition of cell growth, G1 arrest, Cyclin D1 depletion | IC50: ~10-30 µM | [15] |
| trans-Resveratrol-3-O-Sulfate | Colon Cancer (Caco-2, HCT-116, CCL-228) | Inhibition of cell growth | IC50: ~10-30 µM | [15] |
| trans-Resveratrol & its Glucuronides | Jurkat T cells | Reduction of DNA strand breakage induced by topoisomerase inhibitors | Physiologically relevant concentrations | [16] |
Table 2: Comparative Anti-Cancer Effects of Resveratrol and its Metabolites. This table highlights the direct anti-proliferative effects of resveratrol glucuronides on colon cancer cells.
Studies have shown that resveratrol glucuronides can inhibit the growth of colon cancer cells by inducing G1 cell cycle arrest and reducing levels of cyclin D1.[15] Interestingly, this effect was suggested to be mediated through A3 adenosine (B11128) receptors.[15] Furthermore, at physiologically achievable concentrations, both resveratrol and its glucuronide metabolites have been observed to protect against DNA damage induced by chemotherapeutic agents in Jurkat T cells.[16]
Anti-Inflammatory and Antioxidant Effects
The anti-inflammatory properties of resveratrol are well-documented, and its metabolites appear to contribute to this activity.
| Compound | Model System | Effect | Concentration | References |
| trans-Resveratrol | U-937 Macrophages | Inhibition of LPS-induced IL-6 and TNF-α release | 10 µM | [17] |
| trans-Resveratrol-3-Sulfate | U-937 Macrophages | Reduction of LPS-induced IL-6 and TNF-α release | 10 µM | [17] |
| Resveratrol-disulfates | U-937 Macrophages | Reduction of LPS-induced IL-6 and TNF-α release | 10 µM | [17] |
| This compound | - | Stronger antioxidant activity than the unconjugated form reported in one study | - | [11] |
| trans-Resveratrol & its Sulfates | EA.hy926 endothelial cells | No significant change in intracellular ROS levels (metabolites) | Up to 30 µM | [14] |
Table 3: Comparative Anti-inflammatory and Antioxidant Effects. This table showcases the ability of resveratrol and its sulfated metabolites to counteract inflammatory responses.
Research has demonstrated that resveratrol and its sulfate metabolites can inhibit the release of pro-inflammatory cytokines in macrophages.[17] While some studies suggest that glucuronides may possess stronger antioxidant activity than the parent compound, other research indicates that at least in endothelial cells, the sulfate and glucuronide metabolites do not significantly alter intracellular reactive oxygen species (ROS) levels, unlike resveratrol itself.[11][14]
Signaling Pathways and Experimental Workflows
The biological effects of resveratrol and its metabolites are mediated through the modulation of various cellular signaling pathways.
Figure 1: Key Signaling Pathways Modulated by Resveratrol and its Metabolites. This diagram illustrates the major cellular pathways influenced by resveratrol, leading to its diverse biological effects.
Experimental Protocols
To ensure transparency and reproducibility, the following are summaries of typical experimental protocols used to assess the efficacy of resveratrol and its metabolites.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., Caco-2, HCT-116) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of resveratrol or its metabolites (e.g., 1-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with resveratrol or its metabolites at desired concentrations for a specific time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, providing a measure of DNA content.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on the PI fluorescence intensity.
Figure 2: General Workflow for In Vitro Efficacy Testing. This flowchart outlines the typical steps involved in assessing the biological activity of resveratrol metabolites in cell-based assays.
Measurement of Inflammatory Cytokines (ELISA)
-
Cell Stimulation: Macrophage cell lines (e.g., U-937) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of resveratrol or its metabolites.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: The concentration of specific cytokines (e.g., IL-6, TNF-α) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The levels of secreted cytokines are compared between different treatment groups to assess the anti-inflammatory effects.
Conclusion
The available evidence strongly suggests that the biological effects of resveratrol are not solely attributable to the parent compound. Its major metabolites, including this compound, exhibit significant biological activities in their own right. In the context of anti-cancer effects, resveratrol glucuronides have demonstrated the ability to inhibit the growth of colon cancer cells through mechanisms distinct from the parent compound. Similarly, sulfated metabolites of resveratrol have been shown to possess anti-inflammatory properties.
These findings have profound implications for the clinical development of resveratrol and its derivatives. Future research should continue to focus on the specific activities and mechanisms of action of individual resveratrol metabolites. A deeper understanding of their pharmacokinetic profiles and tissue-specific effects will be crucial for designing more effective therapeutic interventions that harness the full potential of this remarkable natural compound. The data presented in this guide underscore the importance of considering the metabolic fate of resveratrol when evaluating its in vivo efficacy.
References
- 1. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. masi.eu [masi.eu]
- 4. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the Resveratrol Bioavailability? – RevGenetics [revgenetics.com]
- 9. Resveratrol and Its Human Metabolites—Effects on Metabolic Health and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Glucuronidation and Sulfation of ε-Viniferin, a Resveratrol Dimer, in Humans and Rats [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Resveratrol glucuronides as the metabolites of resveratrol in humans: characterization, synthesis, and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of Trans-Resveratrol-Sulfates and -Glucuronides on Endothelial Nitric Oxide Synthase Activity, Nitric Oxide Release and Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resveratrol 3-O-D-glucuronide and resveratrol 4'-O-D-glucuronide inhibit colon cancer cell growth: evidence for a role of A3 adenosine receptors, cyclin D1 depletion, and G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resveratrol-3-O-glucuronide and resveratrol-4′-O-glucuronide reduce DNA strand breakage but not apoptosis in Jurkat T cells treated with camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resveratrol and its metabolites inhibit pro-inflammatory effects of lipopolysaccharides in U-937 macrophages in plasma-representative concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of Trans-Resveratrol-4'-O-D-Glucuronide: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol (B1683913), a naturally occurring polyphenol, has garnered significant attention for its potential anticancer properties. However, its clinical utility is hampered by its low bioavailability due to rapid metabolism into glucuronide and sulfate (B86663) conjugates.[1][2] This guide focuses on a primary and abundant metabolite, trans-Resveratrol-4'-O-D-Glucuronide, providing a comparative analysis of its anticancer effects relative to its parent compound, resveratrol. While direct in vivo comparative data remains limited, this document synthesizes available in vitro evidence for the glucuronide and established in vivo data for resveratrol to inform future research directions. In vitro studies suggest that this compound may exert its own anticancer effects, particularly in colon cancer, through distinct signaling pathways.[3]
Comparative Efficacy: In Vitro Data
Currently, there is a lack of published in vivo studies directly comparing the anticancer efficacy of this compound and resveratrol. However, in vitro studies on human colon cancer cell lines (Caco-2, HCT-116, and CCL-228) provide valuable insights into the potential of this metabolite.
| Compound | Cell Lines | IC50 Values (µM) | Effect on Cell Cycle | Reference |
| This compound | Caco-2, HCT-116, CCL-228 | 9.8–31 | G1 arrest in CCL-228 and Caco-2 cells | [3] |
| trans-Resveratrol | Caco-2, HCT-116, CCL-228 | 9.8–31 | S phase arrest in all three cell lines | [3] |
Experimental Protocols
Detailed in vivo experimental protocols specifically for this compound are not yet established in published literature. However, a standard protocol for a murine xenograft model to compare its efficacy with resveratrol can be adapted from existing studies on resveratrol.[4][5]
Hypothetical In Vivo Xenograft Model Protocol
1. Cell Culture:
-
Human colon cancer cells (e.g., HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.
2. Animal Model:
-
Six to eight-week-old immunodeficient mice (e.g., BALB/c nude mice) are used. Animals are housed in a sterile environment with access to food and water ad libitum.
3. Tumor Cell Implantation:
-
A suspension of 1 x 10^6 HCT-116 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.
4. Treatment Groups:
-
Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into the following treatment groups (n=8-10 mice per group):
-
Vehicle Control: Administered the vehicle used to dissolve the test compounds (e.g., sterile PBS or a solution with a low percentage of DMSO).
-
Resveratrol: Administered at a dose of 25 mg/kg body weight daily via oral gavage.[4]
-
This compound: Administered at an equimolar dose to the resveratrol group via oral gavage.
-
Positive Control (Optional): A standard-of-care chemotherapeutic agent for colon cancer (e.g., 5-Fluorouracil).
-
5. Treatment Administration and Monitoring:
-
Treatments are administered daily for a period of 21-28 days.
-
Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Animal body weight and general health are monitored throughout the study.
6. Endpoint Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
A portion of the tumor tissue is fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL assay for apoptosis, and staining for Cyclin D1).
-
Another portion of the tumor is snap-frozen for Western blot or PCR analysis to assess the expression of key signaling proteins.
-
Blood samples are collected to determine the plasma concentrations of resveratrol and its metabolites.
Signaling Pathways
In vitro evidence suggests that this compound may exert its anticancer effects through the activation of the Adenosine (B11128) A3 Receptor (A3AR) signaling pathway, leading to the depletion of Cyclin D1 and subsequent cell cycle arrest at the G1 phase.[3]
Caption: Proposed signaling pathway for this compound induced G1 arrest.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. "Resveratrol and Cancer: Focus on in vivo Evidence" by Lindsay G. Carter, John A. D'Orazio et al. [uknowledge.uky.edu]
- 3. Resveratrol 3-O-D-glucuronide and resveratrol 4'-O-D-glucuronide inhibit colon cancer cell growth: evidence for a role of A3 adenosine receptors, cyclin D1 depletion, and G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol suppresses growth of cancer stem-like cells by inhibiting fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol inhibits ovarian tumor growth in an in vivo mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Divergence in trans-Resveratrol-4'-O-D-Glucuronide Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolism of trans-resveratrol, a polyphenol with numerous purported health benefits, exhibits significant variation across different species. A primary metabolic pathway is glucuronidation, which results in the formation of metabolites such as trans-Resveratrol-4'-O-D-Glucuronide (R4'G). Understanding the cross-species differences in the formation and pharmacokinetics of this metabolite is crucial for the accurate extrapolation of preclinical animal data to human clinical outcomes. This guide provides a comparative analysis of R4'G metabolism, supported by experimental data and detailed methodologies, to aid researchers in the selection of appropriate animal models and the interpretation of metabolic studies.
Quantitative Comparison of Resveratrol (B1683913) Glucuronidation
The formation of resveratrol glucuronides is catalyzed by UDP-glucuronosyltransferases (UGTs). In humans, UGT1A9 is primarily responsible for the formation of trans-Resveratrol-4'-O-Glucuronide, while UGT1A1 is the main enzyme for producing trans-Resveratrol-3-O-Glucuronide (R3G).[1][2][3][4][5] The ratio and extent of these metabolites differ significantly between species.
| Species | Primary Site of Glucuronidation | Predominant Glucuronide Metabolite | Key UGT Isoforms Involved (Human) | Reference |
| Human | Intestine and Liver | Resveratrol-3-O-glucuronide (R3G) and Resveratrol-4'-O-glucuronide (R4'G) | UGT1A1 (for R3G), UGT1A9 (for R4'G) | [1][2][3][4][6] |
| Dog | Liver | R3G and R4'G (Ratio R3G:R4'G ≈ 5:1) | Not specified | [6] |
| Mouse | Liver | Almost exclusively R3G | Not specified | [6] |
| Rat | Liver | Almost exclusively R3G | Not specified | [6] |
Enzyme Kinetics of Resveratrol Glucuronide Formation in Human Liver Microsomes
| Metabolite | Apparent Km (μM) | Key UGT Isoform | Reference |
| Resveratrol-3-O-glucuronide | 149 | UGT1A1 | [2][4] |
| Resveratrol-4'-O-glucuronide | 365 | UGT1A9 | [2][4] |
Metabolic Pathway of trans-Resveratrol
The following diagram illustrates the primary metabolic conversion of trans-resveratrol to its glucuronide conjugates.
Caption: Metabolic pathway of trans-resveratrol to its primary glucuronide metabolites.
Experimental Protocols
The following methodologies are representative of in vitro and in vivo studies investigating resveratrol metabolism.
In Vitro Glucuronidation Assay Using Liver Microsomes
This protocol is adapted from studies investigating the enzyme kinetics of resveratrol glucuronidation.[2][4][6]
-
Preparation of Incubation Mixture: A typical incubation mixture (final volume of 200 µL) contains pooled human (or other species) liver microsomes (0.25 mg/mL), trans-resveratrol (at varying concentrations, e.g., 5-500 µM), and UDP-glucuronic acid (UDPGA, 2 mM) in 100 mM potassium phosphate (B84403) buffer (pH 7.4) with magnesium chloride (1 mM).
-
Incubation: The reaction is initiated by the addition of UDPGA and incubated at 37°C for a specified time (e.g., 60 minutes). The reaction is terminated by adding an equal volume of cold acetonitrile.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the protein. The supernatant is then collected for analysis.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of resveratrol glucuronides. Separation is typically achieved on a C18 reversed-phase column.
In Vivo Pharmacokinetic Study in Animal Models
This protocol is a generalized representation of studies conducted in rats and mice.[7]
-
Animal Dosing: Male and female Harlan Sprague Dawley rats and B6C3F1/N mice are administered a single dose of trans-resveratrol either intravenously (IV) or via oral gavage. Doses can range from 10 mg/kg for IV to several hundred mg/kg for oral administration.
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent like acetonitrile. The supernatant is collected, evaporated, and reconstituted in a suitable solvent for analysis.
-
LC-MS/MS Analysis: Plasma concentrations of trans-resveratrol and its metabolites, including this compound, are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated from the plasma concentration-time data.
Experimental Workflow for Cross-Species Metabolism Study
The diagram below outlines a typical workflow for investigating and comparing the metabolism of a compound like trans-resveratrol across different species.
Caption: A generalized workflow for a cross-species metabolism study.
Conclusion
The metabolism of trans-resveratrol, particularly the formation of its 4'-O-glucuronide, shows marked interspecies differences. Rodents primarily produce the 3-O-glucuronide, making them less suitable models for studying the specific biological activities and disposition of this compound in humans.[6] In contrast, the dog appears to be a more representative model for human resveratrol glucuronidation, as both species produce significant amounts of both the 3-O- and 4'-O-glucuronides.[6] These differences are critical for drug development professionals and researchers to consider when designing preclinical studies and interpreting their results for human relevance. The provided experimental frameworks can serve as a foundation for conducting robust cross-species metabolic comparisons.
References
- 1. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. escholarship.org [escholarship.org]
- 6. Hepatic glucuronidation of resveratrol: interspecies comparison of enzyme kinetic profiles in human, mouse, rat, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Toxicokinetics of Trans-resveratrol and Its Major Metabolites in Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic vs. Microbially Produced trans-Resveratrol-4'-O-D-Glucuronide
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Production Methods
Trans-Resveratrol-4'-O-D-Glucuronide, a major metabolite of the well-studied polyphenol resveratrol (B1683913), is of significant interest to the scientific community for its potential biological activities. As research into this compound intensifies, the method of its production becomes a critical consideration. This guide provides a detailed head-to-head comparison of the two primary production routes: chemical synthesis and microbial/enzymatic synthesis. We present a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways to aid researchers in selecting the optimal production strategy for their specific needs.
Data Presentation: A Comparative Overview
The choice between synthetic and microbial production of this compound hinges on a variety of factors, from yield and purity to environmental impact and cost. The following tables summarize the key quantitative and qualitative differences between the two approaches.
Table 1: Quantitative Comparison of Production Methods
| Parameter | Chemical Synthesis | Microbial/Enzymatic Synthesis |
| Typical Yield | 40-60% | Highly variable, dependent on enzyme activity and process optimization. |
| Purity | High (>95%) with chromatographic purification | Generally high, but may contain residual media components or byproducts. |
| Reaction Steps | Multi-step (protection, activation, coupling, deprotection) | Typically a single enzymatic step from the precursor. |
| Reaction Time | Days | Hours to a couple of days. |
| Scalability | Well-established for large-scale production. | Can be challenging, requires optimization of fermentation/bioreactor conditions. |
Table 2: Qualitative Comparison of Production Methods
| Feature | Chemical Synthesis | Microbial/Enzymatic Synthesis |
| Reagents | Often involves hazardous and toxic chemicals, heavy metals. | Uses enzymes and microorganisms in aqueous media. |
| Byproducts | Can generate significant chemical waste. | Primarily biomass and biodegradable waste. |
| Environmental Impact | Higher, due to solvent use and waste generation. | Generally lower, considered a "greener" alternative. |
| Cost | Can be high due to expensive reagents and purification. | Potentially lower at scale, but initial development can be costly. |
| Stereoselectivity | Can be controlled with specific catalysts and starting materials. | Inherently high due to enzyme specificity. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the intricacies of each production method. Below are representative protocols for both chemical and enzymatic synthesis of this compound.
Chemical Synthesis Protocol
The chemical synthesis of this compound typically involves a multi-step process that includes protection of the hydroxyl groups, activation of the glucuronic acid donor, coupling with resveratrol, and final deprotection.
Materials:
-
trans-Resveratrol
-
Acetic anhydride (B1165640)
-
Pyridine
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate
-
Silver(I) oxide
-
Sodium methoxide (B1231860) in methanol (B129727)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of Resveratrol: trans-Resveratrol is first acetylated to protect the 3 and 5-hydroxyl groups. Resveratrol is dissolved in pyridine, and acetic anhydride is added. The reaction is stirred at room temperature until completion, followed by workup and purification to yield 3,5-di-O-acetyl-trans-resveratrol.
-
Glycosylation: The protected resveratrol is then coupled with an activated glucuronic acid donor. 3,5-di-O-acetyl-trans-resveratrol and methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate are dissolved in anhydrous DCM. Silver(I) oxide is added as a promoter, and the reaction is stirred in the dark.
-
Purification of the protected glucuronide: The reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by silica gel column chromatography to yield methyl (trans-resveratrol-4'-O-2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate.
-
Deprotection: The fully protected product is then deprotected to yield the final compound. The protected glucuronide is dissolved in a mixture of DCM and MeOH, and a solution of sodium methoxide in methanol is added. The reaction is monitored by TLC.
-
Final Purification: Upon completion, the reaction is neutralized, and the solvent is evaporated. The final product, this compound, is purified by preparative HPLC.
Microbial/Enzymatic Synthesis Protocol
Enzymatic synthesis offers a more direct route to this compound, leveraging the high specificity of UDP-glucuronosyltransferases (UGTs). UGT1A9 is the primary enzyme responsible for glucuronidation at the 4'-position of resveratrol.[1][2][3] This can be performed using isolated enzymes or through whole-cell biotransformation.
Materials:
-
trans-Resveratrol
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Recombinant human UGT1A9 enzyme or a microbial host expressing UGT1A9
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Saccharomyces cerevisiae or Escherichia coli (for whole-cell biotransformation)
-
Growth media (e.g., YPD or LB)
Procedure (using recombinant enzyme):
-
Reaction Setup: A reaction mixture is prepared containing Tris-HCl buffer, MgCl₂, trans-resveratrol (dissolved in a minimal amount of a suitable solvent like DMSO), UDPGA, and the recombinant UGT1A9 enzyme.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 1-4 hours).
-
Reaction Termination: The reaction is terminated by adding a quenching solvent, such as ice-cold acetonitrile (B52724) or methanol.
-
Analysis and Purification: The mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the product, is analyzed by HPLC or LC-MS. For preparative scale, the product can be purified using preparative HPLC.
Procedure (using whole-cell biotransformation):
-
Strain Cultivation: A microbial host (e.g., S. cerevisiae or E. coli) engineered to express the UGT1A9 enzyme is cultured in an appropriate growth medium.
-
Induction of Enzyme Expression: If the expression of UGT1A9 is under an inducible promoter, an inducing agent (e.g., IPTG for E. coli) is added to the culture.
-
Biotransformation: Once the cells have reached a suitable density, trans-resveratrol is added to the culture medium. The cells are further incubated to allow for the uptake of resveratrol and its conversion to the glucuronide.
-
Product Extraction and Purification: The product can be extracted from the culture medium or from the cells, depending on its localization. The extraction and purification methods are similar to those used for the enzymatic reaction.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway influenced by resveratrol metabolites and a comparative workflow of the two production methods.
Caption: Comparative workflow of synthetic and microbial production.
Resveratrol and its metabolites are known to modulate various cellular signaling pathways. One of the key pathways is the SIRT1 (Sirtuin 1) pathway, which is involved in cellular metabolism, stress resistance, and aging.[4]
Caption: Resveratrol and its metabolites activate the SIRT1 pathway.
Conclusion: Making an Informed Decision
The choice between chemical and microbial synthesis of this compound is not straightforward and depends heavily on the specific requirements of the research or application.
Chemical synthesis offers a well-established, albeit multi-step, route that can deliver high-purity material and is readily scalable. However, it comes with the drawbacks of using harsh reagents and generating chemical waste, making it less environmentally friendly and potentially more costly in terms of raw materials and waste disposal.
Microbial or enzymatic synthesis , on the other hand, represents a "greener" and more elegant approach. It is highly specific, operates under mild conditions, and has the potential for lower production costs at scale. The primary challenges lie in the initial development and optimization of the biocatalyst and the fermentation/biotransformation process.
For researchers requiring small quantities of high-purity material for initial in vitro studies, chemical synthesis may be the more immediately accessible option. However, for those looking towards larger-scale production for in vivo studies or potential commercial applications, the investment in developing a robust microbial production system could offer significant long-term advantages in terms of sustainability and cost-effectiveness. As the field of synthetic biology continues to advance, the efficiency and economic viability of microbial production routes for complex molecules like this compound are expected to improve significantly.
References
- 1. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nrf2activators.com [nrf2activators.com]
Unveiling the Molecular Targets of trans-Resveratrol-4'-O-D-Glucuronide: A Comparative Guide Based on Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Resveratrol, a well-studied polyphenol found in grapes and red wine, has garnered significant attention for its potential health benefits, including anti-cancer properties. However, its low bioavailability in vivo has led researchers to investigate the biological activities of its metabolites, which are found in much higher concentrations in the bloodstream after ingestion. Among these, trans-Resveratrol-4'-O-D-Glucuronide is a major metabolite, and understanding its molecular targets is crucial for elucidating the mechanisms behind resveratrol's therapeutic effects.
This guide provides a comparative analysis of the current understanding of the molecular targets of this compound, with a focus on preclinical data. While definitive confirmation using knockout models remains limited, existing evidence from pharmacological and in vitro studies points towards specific signaling pathways. This document summarizes the key experimental findings, compares the bioactivity of the glucuronide metabolite to its parent compound, and provides detailed experimental protocols for the cited studies.
Comparative Analysis of Bioactivity: Resveratrol (B1683913) vs. Its 4'-O-D-Glucuronide Metabolite
The biological effects of this compound have been primarily investigated in the context of cancer cell proliferation. The following tables summarize the quantitative data from key studies, comparing the potency of the metabolite to the parent compound, resveratrol.
Table 1: Inhibition of Colon Cancer Cell Growth
| Compound | Cell Line | IC50 (µM) | Citation |
| trans-Resveratrol | Caco-2 | ~31 | [1] |
| HCT-116 | ~170 | [2] | |
| CCL-228 | ~20 | [1] | |
| This compound | Caco-2 | ~25 | [1] |
| HCT-116 | Not Reported | ||
| CCL-228 | ~28 | [1] |
Table 2: Effects on Cell Cycle Distribution in Colon Cancer Cells
| Compound | Cell Line | Effect | Citation |
| trans-Resveratrol | Caco-2, HCT-116, CCL-228 | S Phase Arrest | [1] |
| This compound | Caco-2, CCL-228 | G1 Phase Arrest | [1] |
Proposed Molecular Target: Adenosine (B11128) A3 Receptor
A pivotal study suggests that the anti-proliferative effects of this compound in colon cancer cells are mediated through the adenosine A3 receptor. The growth inhibition induced by the glucuronide metabolite was reversed by the adenosine A3 receptor antagonist, MRS1191.[1] This points to the adenosine A3 receptor as a key molecular target.
Table 3: Reversal of Growth Inhibition by Adenosine A3 Receptor Antagonist
| Treatment | Cell Line | Observation | Citation |
| This compound + MRS1191 | Caco-2 | Reversal of growth inhibition | [1] |
| CCL-228 | Reversal of growth inhibition | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound and the general experimental workflows used in the cited studies.
Caption: Proposed signaling pathway for this compound.
Caption: General experimental workflows for cell viability and cell cycle analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on commonly used laboratory procedures.
Cell Growth Inhibition Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., Caco-2, HCT-116, CCL-228) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or resveratrol. A vehicle control (e.g., DMSO) is also included. Cells are incubated for 24 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the test compounds as described for the cell growth assay.
-
Cell Harvesting and Fixation: After treatment, both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
Western Blotting for Cyclin D1
-
Cell Lysis: Following treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against Cyclin D1 overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound possesses significant biological activity, particularly in the inhibition of colon cancer cell growth. The adenosine A3 receptor has emerged as a promising molecular target, with downstream effects on cyclin D1 and cell cycle progression.
However, the definitive confirmation of these molecular targets using knockout models is a critical next step. Future research employing adenosine A3 receptor knockout cell lines or animal models would provide conclusive evidence for the role of this receptor in mediating the effects of this compound. Furthermore, a broader investigation into other potential molecular targets and signaling pathways is warranted to fully understand the therapeutic potential of this major resveratrol metabolite. Such studies will be invaluable for the rational design of future clinical trials and the development of novel cancer therapies.
References
- 1. Resveratrol 3-O-D-glucuronide and resveratrol 4'-O-D-glucuronide inhibit colon cancer cell growth: evidence for a role of A3 adenosine receptors, cyclin D1 depletion, and G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol inhibits proliferation in human colorectal carcinoma cells by inducing G1/S-phase cell cycle arrest and apoptosis through caspase/cyclin-CDK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Atypical Enzyme Kinetics of Resveratrol Glucuronidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Resveratrol (B1683913), a naturally occurring polyphenol found in grapes and other plants, has garnered significant interest for its potential health benefits, including anti-inflammatory, antioxidant, and cardioprotective properties. However, its therapeutic efficacy is often limited by low bioavailability due to rapid and extensive metabolism. One of the primary metabolic pathways is glucuronidation, a process that is now understood to exhibit atypical enzyme kinetics. This departure from the classical Michaelis-Menten model has significant implications for predicting in vivo clearance, potential drug interactions, and the overall pharmacological profile of resveratrol.
This guide provides a comparative overview of the atypical enzyme kinetics of resveratrol glucuronidation, supported by experimental data. We will delve into the specific enzymes involved, present quantitative kinetic data in a clear, tabular format, detail the experimental protocols used in these studies, and visualize the metabolic pathways and experimental workflows.
The Glucuronidation Pathway of Resveratrol
Resveratrol is primarily metabolized by the UDP-glucuronosyltransferase (UGT) family of enzymes, which conjugate a glucuronic acid moiety to the hydroxyl groups of resveratrol, facilitating its excretion.[1] This process mainly yields two major metabolites: resveratrol-3-O-glucuronide (R3G) and resveratrol-4'-O-glucuronide (R4'G).[2] The key enzymes responsible for this transformation are UGT1A1 and UGT1A9, with minor contributions from UGT1A10.[2][3]
Caption: Metabolic pathway of resveratrol to its major glucuronide metabolites.
Atypical Kinetic Profiles
The glucuronidation of resveratrol does not consistently follow the standard Michaelis-Menten kinetics. Instead, it often displays atypical profiles, including:
-
Substrate Inhibition: The reaction rate decreases at high substrate concentrations. This has been observed for the formation of R3G in human liver and intestinal microsomes, as well as by recombinant UGT1A1 and UGT1A9.[2][4]
-
Biphasic Kinetics: The kinetic profile shows two distinct phases, suggesting the involvement of multiple enzymes or binding sites with different affinities. This has been noted for R4'G formation in human liver microsomes.[2]
-
Hill Kinetics (Auto-activation): The reaction rate shows a sigmoidal dependence on substrate concentration, indicating cooperative binding. This is seen with R4'G formation by UGT1A9 and in both R3G and R4'G formation in mouse and rat microsomes.[2][4]
These atypical kinetics suggest that predicting the in vivo clearance of resveratrol based on single, low-concentration in vitro studies may be inaccurate, especially when considering high-dose consumption.[2]
Comparative Kinetic Data
The following tables summarize the quantitative data on the enzyme kinetics of resveratrol glucuronidation from various sources.
Table 1: Kinetic Parameters for Resveratrol Glucuronidation in Human Microsomes
| Metabolite | Tissue Source | Kinetic Model | Vmax (nmol/min/mg) | Km (µM) |
| R3G | Liver Microsomes | Substrate Inhibition | 7.4 ± 0.25 | - |
| Intestinal Microsomes | Substrate Inhibition | 12.2 ± 0.34 | - | |
| R4'G | Liver Microsomes | Biphasic | 0.45 ± 0.01 | - |
| Intestinal Microsomes | Substrate Inhibition | 8.9 ± 0.14 | - |
Data sourced from Drug Metab Dispos. 2008 Feb;36(2):322-30.[2]
Table 2: Kinetic Profiles of Recombinant Human UGT Isoforms
| UGT Isoform | Metabolite | Kinetic Model |
| UGT1A1 | R3G | Substrate Inhibition |
| R4'G | Substrate Inhibition | |
| UGT1A9 | R3G | Substrate Inhibition |
| R4'G | Hill Kinetics | |
| UGT1A10 | R3G | Substrate Inhibition |
| R4'G | Substrate Inhibition |
Data sourced from Drug Metab Dispos. 2008 Feb;36(2):322-30 and J Agric Food Chem. 2011 May 25;59(10):5640-6.[2][5]
Table 3: Interspecies Comparison of Resveratrol Glucuronidation Kinetics in Liver Microsomes
| Species | Metabolite | Kinetic Model |
| Human | R3G | Substrate Inhibition |
| R4'G | Michaelis-Menten | |
| Dog | R3G | Substrate Inhibition |
| R4'G | Michaelis-Menten | |
| Mouse | R3G | Auto-activation |
| R4'G | Auto-activation | |
| Rat | R3G | Auto-activation |
| R4'G | Auto-activation |
Data sourced from J Agric Food Chem. 2011 May 25;59(10):5640-6.[4][5]
Table 4: Gender Differences in Resveratrol Glucuronidation in Human Liver Microsomes
| Metabolite | Gender | Vmax/Km (µl/min/mg) |
| R3G | Male | 254 ± 33 |
| Female | 350 ± 35 | |
| R4'G | Male | - |
| Female | ~3-fold higher catalytic efficiency than males |
Data sourced from a study on gender differences in stilbene (B7821643) metabolism.[1]
Experimental Protocols
The characterization of resveratrol glucuronidation kinetics typically involves in vitro assays using various enzyme sources.
Enzyme Sources:
-
Human Liver Microsomes (HLMs) and Human Intestinal Microsomes (HIMs): These preparations contain a mixture of UGTs and are used to study metabolism in a more physiologically relevant context.
-
Recombinant Human UGT Supersomes: These are preparations of single, overexpressed UGT isoforms, allowing for the characterization of the kinetic profile of each specific enzyme.
General Assay Protocol:
-
Reaction Mixture Preparation: A typical reaction mixture includes a buffer (e.g., Tris-HCl), the enzyme source (microsomes or supersomes), a pore-forming agent like alamethicin (B1591596) (to activate UGTs), and magnesium chloride.
-
Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate the temperature.
-
Initiation of Reaction: The reaction is initiated by adding the substrate (resveratrol) at various concentrations and the co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA).
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
Termination: The reaction is stopped, often by adding a cold solvent like acetonitrile (B52724) or methanol.
-
Sample Preparation: The mixture is centrifuged to pellet the protein, and the supernatant containing the metabolites is collected.
-
Analysis: The formation of R3G and R4'G is quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).
Substrate Concentrations:
-
For R4'G formation kinetics, a concentration range of 3.9–250 µM resveratrol is often used.[1]
-
For R3G formation kinetics, a wider range of 50–800 µM resveratrol may be employed.[1]
Caption: General experimental workflow for studying resveratrol glucuronidation kinetics.
Implications for Drug Development
The atypical kinetics of resveratrol glucuronidation have several important implications:
-
In Vitro-In Vivo Extrapolation (IVIVE): The use of a simple Michaelis-Menten model for IVIVE could lead to significant errors in predicting human clearance and bioavailability, especially at higher doses where substrate inhibition may occur.
-
Drug-Drug Interactions: Resveratrol has been shown to inhibit the glucuronidation of other drugs that are substrates of UGT1A1 and UGT1A9.[3] The atypical kinetics can complicate the prediction of the magnitude of these interactions.
-
Preclinical Species Selection: The significant interspecies differences in kinetic profiles highlight the importance of selecting an appropriate animal model for preclinical studies. The dog has been suggested as a model that more closely represents human resveratrol glucuronidation.[4][5]
-
Dose-Dependent Effects: Due to the non-linear kinetics, the metabolic profile and bioavailability of resveratrol can change disproportionately with the dose.
References
- 1. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol (trans-resveratrol, 3,5,4'-trihydroxy-trans-stilbene) glucuronidation exhibits atypical enzyme kinetics in various protein sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucuronidation of trans-resveratrol by human liver and intestinal microsomes and UGT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic glucuronidation of resveratrol: interspecies comparison of enzyme kinetic profiles in human, mouse, rat, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatic Glucuronidation of Resveratrol: Interspecies Comparison of Enzyme Kinetic Profiles in Human, Mouse, Rat, and Dog [jstage.jst.go.jp]
Aqueous Stability of Resveratrol Glucuronides: A Comparative Analysis of 3-O and 4′-O Isomers
A detailed comparison of the aqueous stability of trans-resveratrol 3-O-β-d-glucuronide and trans-resveratrol 4′-O-β-d-glucuronide reveals significant differences in their behavior, with the 3-O-glucuronide exhibiting a notable propensity for isomerization under aqueous conditions. This guide provides a comprehensive overview of their stability profiles, supported by experimental data and detailed methodologies for researchers and drug development professionals.
A key study by Fraser et al. (2023) highlights the contrasting properties of these two major metabolites of resveratrol (B1683913) in aqueous solution. The research indicates that while both isomers are synthesized and studied for their potential biological activities, their stability characteristics are markedly different.[1][2]
Comparative Stability Data
The stability of the two resveratrol glucuronide isomers was assessed under aqueous conditions, revealing a significant difference in their structural integrity over time. The trans-resveratrol 3-O-β-d-glucuronide was found to be susceptible to E/Z isomerization, a phenomenon not observed with the 4′-O-β-d-glucuronide isomer under the same conditions.[1][2]
| Compound | Observation in D₂O | Conditions | Isomerization (E/Z) | H/D Exchange | Reference |
| trans-Resveratrol 3-O-β-d-glucuronide | Facile E/Z isomerization | Diffuse light, 20°C | Yes | Not reported | [1][2] |
| trans-Resveratrol 4′-O-β-d-glucuronide | Stable, with ready H/D exchange | Diffuse light, 20°C | No | Yes | [1][2] |
Experimental Protocols
The following is a detailed methodology for assessing the aqueous stability of resveratrol glucuronides, based on established chemical analysis techniques.
Sample Preparation and Incubation
-
Stock Solutions: Standard stock solutions of trans-resveratrol 3-O-β-d-glucuronide and trans-resveratrol 4′-O-β-d-glucuronide are prepared in a suitable solvent such as methanol (B129727) or DMSO at a concentration of 1 mg/mL.
-
Aqueous Solutions: The stability study is initiated by diluting the stock solutions with deuterium (B1214612) oxide (D₂O) to a final concentration suitable for NMR analysis. The use of D₂O allows for monitoring of both isomerization and H/D exchange by ¹H NMR spectroscopy.
-
Incubation Conditions: The samples are maintained at a controlled temperature of 20°C and exposed to diffuse light to simulate typical laboratory conditions. Samples are monitored at various time points to track any chemical changes.
Analytical Method: ¹H NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for the analysis.
-
Data Acquisition: ¹H NMR spectra are acquired at regular intervals to observe changes in the chemical shifts and coupling constants of the olefinic protons of the resveratrol backbone, which are indicative of E/Z isomerization.
-
Data Analysis: The ratio of E to Z isomers is determined by integrating the signals corresponding to the olefinic protons of each isomer. For the 4′-O-β-d-glucuronide, changes in the aromatic region of the spectrum are monitored for evidence of H/D exchange.
Experimental Workflow
Caption: Workflow for assessing the aqueous stability of resveratrol glucuronides.
Comparative Alternatives
While the focus of this guide is on the two primary glucuronide metabolites of resveratrol, it is important to consider the stability of the parent compound, trans-resveratrol. Studies have shown that trans-resveratrol itself is susceptible to photodegradation, particularly under UV light.[3] Its stability is also pH-dependent, with greater stability observed in acidic conditions.[3] The glucuronidation at the 3-O or 4'-O position alters the electronic properties of the molecule, which in turn influences its stability and susceptibility to isomerization. The facile isomerization of the 3-O-glucuronide compared to the 4'-O-glucuronide suggests that the position of the glucuronic acid moiety plays a critical role in the photostability of the stilbene (B7821643) backbone.[1][2]
References
- 1. Convenient syntheses of trans -resveratrol 3- O and 4′- O -β- d -glucuronides and a study of their aqueous stability - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01736B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of trans-Resveratrol-4'-O-D-Glucuronide: A Guide for Laboratory Professionals
For immediate safety and compliance, trans-Resveratrol-4'-O-D-Glucuronide should be managed as a hazardous chemical waste stream in the absence of a specific Safety Data Sheet (SDS) from the manufacturer. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Given the limited availability of specific disposal protocols for this compound, a conservative approach is essential.
Core Disposal Principles
The primary principle for the disposal of this compound is to handle it as a non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste, with a strong recommendation for incineration as the final disposal method.[1] This approach aligns with general best practices for pharmaceutical compounds where comprehensive hazard data is unavailable. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]
Personal Protective Equipment (PPE)
Before handling this compound waste, it is imperative to wear appropriate Personal Protective Equipment (PPE). At a minimum, this includes:
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Nitrile gloves |
| Body Protection | Laboratory coat |
Waste Segregation and Collection
Proper segregation of chemical waste is the foundation of a safe disposal plan.[2]
Solid Waste:
-
Collect solid this compound and any lightly contaminated materials (e.g., weighing papers, contaminated gloves) in a designated, leak-proof container clearly labeled "Non-Hazardous Pharmaceutical Waste for Incineration".[1]
-
Ensure the container is compatible with the chemical and is kept sealed to prevent leaks or spills.[2]
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.[1][2]
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.[2]
Sharps Waste:
-
Needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[1]
Storage and Disposal Procedures
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Handle with Care").
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[1] This area should be away from general laboratory traffic and clearly marked.
-
Disposal: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
-
Documentation: Maintain all documentation related to the waste disposal for institutional compliance.[1]
Emergency Procedures
In the event of a spill, isolate the area and prevent the substance from entering drains. Absorb small liquid spills with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. For larger spills, follow your institution's established emergency protocols.
Visual Guidance
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling trans-Resveratrol-4'-O-D-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of trans-Resveratrol-4'-O-D-Glucuronide. The following procedures are based on the safety data for the parent compound, resveratrol, and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles.[1][2] | To prevent eye contact with the compound, which can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, polychloroprene).[4] | To avoid skin contact, as the parent compound can cause skin irritation.[2] |
| Body Protection | Laboratory coat or overalls.[4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator with a particulate filter (e.g., P1 or N95).[1][3] | Necessary when there is a risk of generating dust.[1][4] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is essential to minimize exposure and ensure safety.
1. Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid compound or preparing solutions.[4]
-
An eyewash station and safety shower should be readily accessible.[2]
2. Handling Practices:
-
Avoid generating dust.[1][4] Use careful techniques when transferring the solid.
-
Limit all unnecessary personal contact with the compound.[4]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]
-
Keep away from strong oxidizing agents and strong acids.[3]
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Collection:
-
All waste materials, including unused compounds, contaminated PPE, and cleaning materials, should be collected in a designated, properly labeled, and sealed container.[1][4]
2. Spill Response:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and restrict access.
-
Increase ventilation.
-
Wear full protective equipment, including respiratory protection.[4]
-
Prevent the substance from entering drains or waterways.[1][4]
-
Contain and collect the spilled material using appropriate methods and place it in a sealed container for disposal.
-
3. Final Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of the compound down the drain.
-
Contaminated containers should be treated as hazardous waste and disposed of accordingly.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
